molecular formula C11H21NOS B1274534 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol CAS No. 315249-26-4

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

Cat. No.: B1274534
CAS No.: 315249-26-4
M. Wt: 215.36 g/mol
InChI Key: IASBFWGOKYWONK-UHFFFAOYSA-N
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Description

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASBFWGOKYWONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(CC=C)(CC=C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389706
Record name 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315249-26-4
Record name 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the

Executive Summary This guide provides a detailed, research-level overview of a robust and efficient synthetic pathway for 4-(1-amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol. This molecule, a complex tertiary amino alcohol, represents a scaffold of interest for medicinal chemistry and drug development due to its unique combination of functional groups: a chiral primary amine, a tertiary alcohol at a quaternary carbon center, a thioether, and terminal alkene moieties. The proposed synthesis is a multi-step process commencing from the readily available amino acid, DL-Methionine. The core strategy involves amine protection, esterification, a key double Grignard addition to form the tertiary alcohol, and final deprotection. This document elucidates the causal logic behind each strategic choice, provides detailed, actionable experimental protocols, and presents the underlying chemical mechanisms, ensuring both scientific rigor and practical utility for researchers in the field.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique topology centered around a quaternary carbon. The presence of multiple reactive functional groups necessitates a carefully planned synthetic route that manages chemoselectivity.

Figure 1: Chemical Structure of the Target Molecule

retrosynthesis target Target Molecule 4-(1-Amino-3-methylsulfanyl-propyl) -hepta-1,6-dien-4-ol deprotection Amine Deprotection target->deprotection protected_alcohol Protected Amino Alcohol (Boc-protected) deprotection->protected_alcohol grignard Double Grignard Addition (+ 2 eq. AllylMgBr) protected_alcohol->grignard ester Protected Methionine Ester (e.g., Methyl Ester) grignard->ester esterification Esterification ester->esterification protected_acid Protected Methionine (Boc-Met-OH) esterification->protected_acid protection Amine Protection protected_acid->protection methionine DL-Methionine protection->methionine

Caption: Retrosynthetic pathway for the target molecule starting from Methionine.

Synthetic Strategy and Mechanistic Insights

The forward synthesis is designed as a four-step sequence that is both logical and scalable.

Step 1: Amine Group Protection

The primary amine of methionine is nucleophilic and basic, making it incompatible with the strongly basic and electrophilic Grignard reagent to be used in a later step. Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group of choice due to its robust stability under basic and nucleophilic conditions and its facile removal under acidic conditions.

Reaction: DL-Methionine + (Boc)₂O → Boc-DL-Methionine-OH

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid of Boc-methionine must be converted to an ester to serve as the electrophile for the Grignard reaction. A simple methyl ester is sufficient and can be prepared using several standard methods, such as reaction with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or an acid.

Reaction: Boc-DL-Methionine-OH + CH₃OH --(SOCl₂)--> Boc-DL-Methionine-OMe

Step 3: Double Grignard Addition for Tertiary Alcohol Formation

This is the key bond-forming step where the quaternary carbon center is constructed. The methionine methyl ester is treated with at least two equivalents of an allyl Grignard reagent, such as allylmagnesium bromide.

Mechanism:

  • First Addition: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, eliminating the methoxide (-OCH₃) group to form a ketone.

  • Second Addition: The newly formed ketone is more reactive than the starting ester. It rapidly reacts with a second equivalent of the Grignard reagent. This nucleophilic attack on the ketone carbonyl forms a magnesium alkoxide intermediate.

  • Work-up: Aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol. [1][2] The use of a Barbier reaction, where the organometallic reagent is generated in situ, is an alternative but offers less control compared to the pre-formation of the Grignard reagent. [3][4][5] Reaction: Boc-DL-Methionine-OMe + 2.2 eq. AllylMgBr → Boc-protected Target Molecule

Step 4: Amine Deprotection

The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by bubbling HCl gas through a solution of the protected amine. The byproducts, isobutene and carbon dioxide, are volatile and easily removed.

Reaction: Boc-protected Target Molecule --(TFA/DCM)--> this compound

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are required for Step 3.

Protocol for Step 1: Boc-DL-Methionine-OH Synthesis
  • To a 500 mL flask, add DL-Methionine (14.9 g, 100 mmol) and 1,4-dioxane (100 mL).

  • Add a solution of 1 M NaOH (110 mL, 110 mmol) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with 100 mL of water and cool to 0 °C.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-DL-Methionine-OH as a white solid.

Protocol for Step 2: Boc-DL-Methionine Methyl Ester Synthesis
  • Suspend Boc-DL-Methionine-OH (24.9 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (8.0 mL, 110 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester as a colorless oil.

Protocol for Step 3: Synthesis of Boc-Protected Target Molecule
  • Set up a flame-dried 1 L three-neck flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Add Boc-DL-Methionine methyl ester (26.3 g, 100 mmol) dissolved in 200 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add allylmagnesium bromide (1.0 M solution in diethyl ether, 220 mL, 220 mmol) via the dropping funnel over 2 hours, keeping the internal temperature below -65 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected amino alcohol.

Protocol for Step 4: Deprotection to Yield Final Product
  • Dissolve the Boc-protected amino alcohol (32.9 g, ~95 mmol) in dichloromethane (DCM) (200 mL) in a 500 mL flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (75 mL) dropwise.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

  • Dissolve the residue in 100 mL of water and basify to pH 10-11 with 2 M NaOH.

  • Extract the product with DCM (3 x 100 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected quantitative data for the synthesis.

StepStarting MaterialReagent(s)ProductMolar Mass ( g/mol )Theoretical Yield (g)
1 DL-Methionine(Boc)₂OBoc-DL-Met-OH249.3224.9
2 Boc-DL-Met-OHSOCl₂, MeOHBoc-DL-Met-OMe263.3526.3
3 Boc-DL-Met-OMeAllylMgBrBoc-protected alcohol329.4932.9
4 Boc-protected alcoholTFAFinal Product229.3821.8

Expected Characterization Data for Final Product:

  • ¹H NMR: Expect signals corresponding to the terminal vinyl protons (~5.0-6.0 ppm), the allyl CH₂ groups (~2.5 ppm), the thioether methyl group (~2.1 ppm), and various other aliphatic protons. The NH₂ and OH protons may be broad and their chemical shift will be solvent-dependent.

  • ¹³C NMR: Signals for the two alkene carbons, the quaternary alcohol carbon (~75 ppm), and other aliphatic carbons.

  • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z 230.15.

  • IR Spectroscopy: Characteristic broad absorption for the O-H and N-H stretches (~3300-3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-S stretch.

Conclusion

This guide outlines a comprehensive and logically structured synthesis for this compound. By leveraging the commercially available amino acid DL-Methionine, this four-step route provides an efficient method for constructing this complex target molecule. The strategy relies on established and reliable chemical transformations, including Boc protection, esterification, a double Grignard addition, and acid-labile deprotection. The detailed protocols and mechanistic discussions herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Functionalized Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Pivots of Modern Chemistry

Functionalized amino alcohols are not merely bifunctional molecules; they are foundational pillars in the architecture of modern science. As chiral auxiliaries, intricate ligands in asymmetric catalysis, and key structural motifs in a vast array of pharmaceuticals and natural products, their utility is intrinsically linked to their precise three-dimensional structure.[1][2][3][] The subtle interplay between the amine and hydroxyl groups governs their reactivity, biological activity, and physical properties. Consequently, the unambiguous determination of their structure—from basic connectivity to absolute stereochemistry—is a non-negotiable prerequisite for their application.

This guide eschews a rigid, textbook format. Instead, it is structured as a logical workflow, mirroring the process a senior scientist would follow to move from an unknown sample to a fully characterized molecule. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy—not as isolated procedures, but as complementary tools in an integrated analytical strategy. The focus is on the causality behind experimental choices, ensuring that each step is a self-validating system for generating trustworthy and reproducible data.

Chapter 1: The Initial Interrogation - Mass Spectrometry and Infrared Spectroscopy

Before delving into the fine details of atomic connectivity and stereochemistry, the first step is to confirm the molecular mass and the presence of the key functional groups. MS and IR spectroscopy provide this initial, crucial snapshot.

Mass Spectrometry (MS): Unveiling Molecular Weight and Primary Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through predictable fragmentation patterns. For amino alcohols, Electrospray Ionization (ESI) is a common soft ionization technique that typically generates the protonated molecular ion [M+H]⁺.

Core Principles & Causality:

  • The Nitrogen Rule: A key diagnostic feature for compounds containing nitrogen is the "Nitrogen Rule". A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd-numbered molecular ion peak.[5] This provides immediate, albeit circumstantial, evidence for the presence of the amine group.

  • Characteristic Fragmentation Pathways: The true power of MS in structural elucidation comes from analyzing the fragmentation of the molecular ion. The charge retention on the more stable fragment dictates the observed ions.

    • α-Cleavage (Alpha-Cleavage): This is the most dominant fragmentation pathway for both alcohols and amines.[5][6] The bond adjacent to the heteroatom (Cα-Cβ) breaks, leading to the formation of a stable, resonance-stabilized oxonium or iminium ion. The largest alkyl substituent is preferentially lost. This cleavage provides direct evidence of the substitution pattern around the carbon atoms bearing the -OH and -NH₂ groups.

    • Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols, though it is often less intense than the α-cleavage peak.[5]

Experimental Protocol: General ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of the amino alcohol (typically ~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-1000 Da).

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the putative [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will generate a product ion spectrum revealing the characteristic α-cleavage and dehydration fragments.

Diagram: Common MS Fragmentation Pathways

G cluster_main Molecular Ion [M+H]+ cluster_frag Primary Fragmentation Products mol R-CH(OH)-CH(NH2)-R' alpha_amine α-Cleavage (Amine) [CH(NH2)-R']+ mol->alpha_amine Loss of R-CH(OH)• radical alpha_alcohol α-Cleavage (Alcohol) [R-CH(OH)]+ mol->alpha_alcohol Loss of •CH(NH2)-R' radical dehydration Dehydration [M+H - H2O]+ mol->dehydration Loss of H2O

Caption: Common ESI-MS fragmentation pathways for a vicinal amino alcohol.

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is the definitive technique for rapidly confirming the presence of the hydroxyl (-OH) and amine (-NH) functional groups.[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.

Core Principles & Causality:

The position, shape, and intensity of the O-H and N-H stretching bands are highly diagnostic.

  • O-H Stretch: The hydroxyl group gives rise to a very strong and characteristically broad absorption band in the 3200-3600 cm⁻¹ region.[7][8][9][10] The broadness is a direct consequence of intermolecular hydrogen bonding; a collection of molecules will have a wide distribution of H-bond strengths, leading to a broad envelope of absorption frequencies.

  • N-H Stretch: Amine N-H stretches appear in a similar region (3300-3500 cm⁻¹) but are typically weaker and significantly sharper than O-H bands.[8][9] The causality for the difference in appearance is twofold: the N-H bond is less polar than the O-H bond, and hydrogen bonding is generally weaker.

    • Primary Amines (R-NH₂): Exhibit two distinct peaks due to symmetric and asymmetric stretching modes.[10] This "forked" or "molar tooth" appearance is a definitive indicator of a primary amine.

    • Secondary Amines (R₂-NH): Show only a single, sharp peak.

  • C-O Stretch: A strong C-O stretching absorption is also expected in the 1000-1300 cm⁻¹ region, providing complementary evidence for the alcohol moiety.[11][12]

Data Presentation: Characteristic IR Absorptions

Functional GroupBondAbsorption Range (cm⁻¹)Appearance
AlcoholO-H Stretch3200 - 3600Strong, Broad
Primary AmineN-H Stretch3300 - 3500Medium, Two Sharp Peaks
Secondary AmineN-H Stretch3300 - 3500Medium, One Sharp Peak
Alcohol/PhenolC-O Stretch1000 - 1320Strong

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Acquire a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[13]

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands detailed above.

Diagram: IR Interpretation Logic Flow

G start Acquire IR Spectrum q1 Broad, Strong Peak at 3200-3600 cm⁻¹? start->q1 res_alcohol Alcohol (-OH) Group Present q1->res_alcohol Yes res_no_alcohol No Alcohol Group q1->res_no_alcohol No q2 Sharp Peak(s) at 3300-3500 cm⁻¹? q3 Two Peaks? q2->q3 Yes res_no_amine No Amine Group q2->res_no_amine No res_primary Primary Amine (-NH₂) Group Present q3->res_primary Yes res_secondary Secondary Amine (-NHR) Group Present q3->res_secondary No (One Peak) res_alcohol->q2 res_no_alcohol->q2

Caption: Decision workflow for identifying amine and alcohol groups in an IR spectrum.

Chapter 2: Defining the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular weight and key functional groups confirmed, NMR spectroscopy is employed to elucidate the precise atomic connectivity and constitution of the molecule.

¹H NMR: Mapping the Proton Environment

¹H NMR provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

Core Principles & Causality:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (further downfield).

    • H-C-O Protons: Typically resonate in the 3.0 - 4.5 ppm range.[14]

    • H-C-N Protons: Typically resonate in the 2.5 - 4.0 ppm range.[14]

    • -OH and -NH Protons: These are highly variable (1-5 ppm for alcohols, 0.5-5 ppm for amines) and often appear as broad singlets.[15] Their broadness is due to rapid chemical exchange with other protic species (including trace water) and quadrupole broadening (for N-H). A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH and -NH peaks will disappear as the protons are exchanged for non-NMR-active deuterium.

  • Integration: The area under each peak is directly proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique chemical environment.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (doublet, triplet, etc.) is caused by the influence of neighboring protons (spin-spin coupling). The n+1 rule is a reliable guide: a proton with n equivalent neighboring protons will be split into n+1 peaks. This is the primary tool for piecing together the carbon skeleton.

Experimental Protocol: A Step-by-Step Guide to ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.

  • Spectrum Acquisition: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity. Acquire the ¹H spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

  • Integration & Analysis: Integrate the peaks to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to deduce the molecular structure.[15]

Advanced NMR: Determining Absolute Configuration via Derivatization

For chiral amino alcohols, determining the absolute configuration is paramount. A field-proven NMR method involves derivatization with a chiral auxiliary, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA or MPA).[16][17]

Core Principles & Causality:

The logic of this experiment is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (e.g., (R)-MPA). Diastereomers have different physical properties and, critically, different NMR spectra.

  • Derivatization: Both the amine and alcohol groups are acylated with (R)-MPA and (S)-MPA in separate experiments, forming bis-MPA derivatives.[16][17]

  • Conformational Model: The phenyl ring of the MPA moiety creates a strong anisotropic effect (a magnetic field that shields or deshields nearby protons). The molecule adopts a preferred conformation where the bulky CF₃ group and the methoxy group are oriented away from the amino alcohol backbone. This positions the phenyl ring in a predictable orientation relative to the substituents on the chiral centers.

  • Analysis of Δδ (δS - δR): The ¹H NMR spectra of the (R)-MPA and (S)-MPA derivatives are recorded. The chemical shifts of the protons near the chiral centers are compared. The difference in chemical shift (Δδ = δS - δR) will have a consistent sign (positive or negative) depending on the absolute configuration of the amino alcohol.[16] Protons on one side of the MPA plane will be shielded (negative Δδ), while those on the other will be deshielded (positive Δδ), allowing for an unambiguous assignment.

Diagram: Workflow for Absolute Configuration by MPA Method

G start Racemic or Enantioenriched Amino Alcohol step1 Divide into two samples start->step1 step2a React with (R)-MPA-Cl step1->step2a step2b React with (S)-MPA-Cl step1->step2b prod_a Forms (R)-MPA Diastereomer(s) step2a->prod_a prod_b Forms (S)-MPA Diastereomer(s) step2b->prod_b step3a Acquire ¹H NMR Spectrum prod_a->step3a step3b Acquire ¹H NMR Spectrum prod_b->step3b step4 Compare Spectra: Calculate Δδ = δS - δR for protons near chiral centers step3a->step4 step3b->step4 step5 Apply Mosher's Model: Correlate signs of Δδ to spatial arrangement step4->step5 result Assign Absolute Configuration step5->result

Caption: Workflow for determining the absolute configuration of a chiral amino alcohol using the Mosher's acid (MPA) method.

Chapter 3: The Ultimate Arbiter of Chirality - Chiroptical Spectroscopy

While derivatization methods are powerful, they can be time-consuming. Chiroptical techniques offer a direct probe of molecular chirality and are the gold standard for assigning absolute configuration, especially when coupled with quantum chemical calculations.

Core Principles & Causality:

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[18]

  • Electronic Circular Dichroism (ECD): Measures differential absorption in the UV-Visible range. It is sensitive to the electronic transitions of chromophores. For amino alcohols that lack strong chromophores, derivatization with a chromophoric tag may be necessary to generate a measurable signal.[19][20]

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD.[21] It measures the differential absorption of left- and right-circularly polarized IR light, providing a spectrum rich in 3D structural information. Every vibrational mode in a chiral molecule is potentially VCD-active. This makes VCD incredibly powerful, as it provides a detailed "fingerprint" of the molecule's absolute configuration and solution-state conformation.[21][22]

The Self-Validating Power of Computational VCD:

The most trustworthy method for assigning absolute configuration is to compare the experimental VCD spectrum with spectra predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[18][23][24]

Experimental & Computational Protocol: VCD for Absolute Configuration

  • Experimental Measurement: Dissolve the chiral amino alcohol in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄). Acquire the experimental VCD and IR spectra.

  • Computational Modeling:

    • Assume a configuration (e.g., the (R,S)-enantiomer).

    • Perform a thorough conformational search to identify all low-energy conformers of the molecule. This step is critical, as the final spectrum is a Boltzmann-weighted average of all contributing conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory). This predicts the IR and VCD spectra for that single conformer.

  • Spectral Comparison: Calculate the final predicted spectrum by averaging the spectra of all conformers based on their calculated Boltzmann populations.

  • Assignment: Compare the predicted spectrum for the (R,S)-enantiomer with the experimental spectrum.

    • If they match, the absolute configuration is (R,S).

    • If they are mirror images, the absolute configuration is the opposite enantiomer, (S,R). This internal validation provides an exceptionally high degree of confidence in the assignment.[18]

Diagram: Integrated VCD Analysis Workflow

G cluster_exp Experimental Path cluster_comp Computational Path exp_sample Chiral Amino Alcohol exp_vcd Acquire Experimental VCD/IR Spectra exp_sample->exp_vcd compare Compare Experimental and Predicted Spectra exp_vcd->compare comp_start Assume Configuration (e.g., R,S) comp_conf Conformational Search comp_start->comp_conf comp_dft DFT Optimization & Frequency Calculation for each conformer comp_conf->comp_dft comp_boltz Boltzmann Averaging comp_dft->comp_boltz comp_predict Predict Final VCD/IR Spectrum comp_boltz->comp_predict comp_predict->compare result Assign Absolute Configuration compare->result Match or Mirror Image

Caption: A combined experimental and computational workflow for absolute configuration determination using VCD spectroscopy.

Chapter 4: The Integrated Strategy - A Holistic Approach

No single technique provides all the answers. The robust characterization of a functionalized amino alcohol relies on the synergistic integration of these spectroscopic methods. The flowchart below illustrates a logical, field-tested strategy for moving from an unknown sample to a fully elucidated structure.

Diagram: Global Workflow for Amino Alcohol Characterization

G start Unknown Sample (Functionalized Amino Alcohol) ms_ir Step 1: MS & IR • Molecular Weight (MS) • Functional Groups (IR) start->ms_ir nmr Step 2: ¹H & ¹³C NMR • Connectivity • Constitution ms_ir->nmr Confirm MW & -OH/-NH₂ chiral_q Is the molecule chiral? nmr->chiral_q Elucidate 2D Structure achiral_end Structure Fully Characterized (Achiral) chiral_q->achiral_end No chiral_methods Step 3: Chiroptical Methods • VCD/DFT Analysis • NMR Derivatization (MPA) chiral_q->chiral_methods Yes chiral_end Structure & Absolute Configuration Fully Characterized chiral_methods->chiral_end

Caption: An integrated strategy for the complete spectroscopic characterization of a functionalized amino alcohol.

By following this logical progression, researchers can systematically and confidently elucidate the structure of these vital molecules, ensuring the scientific integrity required for their application in research, drug development, and beyond.

References

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  • Górecki, M., Jawiczuk, M., & Frelek, J. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Journal of Bioanalysis & Biomedicine, 7(4). [Link]

  • Lafosse, T., et al. (2021). Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol. Chirality, 33(12), 858-874. [Link]

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The Therapeutic Potential of Heptadienol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Heptadienol and its derivatives, a class of unsaturated seven-carbon alcohols, are emerging as a promising platform for the development of new therapeutic agents. While research into this specific class of compounds is still in its nascent stages, related structures such as diarylheptanoids have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of heptadienol derivatives, underpinned by field-proven insights and methodologies. We will delve into the known biological activities, explore potential mechanisms of action, and provide detailed experimental protocols to empower further investigation into this exciting class of molecules.

The Heptadienol Scaffold: A Foundation for Bioactivity

Heptadienol, in its various isomeric forms such as 2,4-heptadien-1-ol, is a simple yet versatile chemical entity.[3] Its defining feature is a seven-carbon chain with two double bonds and a hydroxyl group. This combination of unsaturation and a reactive hydroxyl group provides a rich landscape for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially varied biological functions. The lipophilic nature of the carbon chain, coupled with the hydrogen-bonding capability of the alcohol, suggests that these molecules may interact with biological membranes and protein targets.

A Spectrum of Biological Activities: From Cellular Protection to Cytotoxicity

While direct studies on a wide array of heptadienol derivatives are limited, research on analogous compounds provides compelling evidence for their potential therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives featuring a heptadienone backbone, structurally similar to heptadienol, have shown significant cytotoxic effects against various cancer cell lines. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, a curcumin analog, has been reported to reduce the viability of human lung cancer cells (A549 and NCI-H292).[4] This compound was found to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[4] Another study on H2Valdien derivatives demonstrated dose- and time-dependent inhibition of hepatoma cell proliferation.

Table 1: Cytotoxicity of Heptadienone and Related Derivatives

CompoundCell LineIC50 ValueReference
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-oneA549 (Lung Cancer)Not specified in abstract[4]
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-oneNCI-H292 (Lung Cancer)Not specified in abstract[4]
Heptadecyl benzoateHepG-2 (Liver Cancer)8.92 µg/ml[5]
Conchigeranal DA549 (Lung Cancer)12.36 µg/ml[6]
Conchigeranal EA549 (Lung Cancer)9.72 µg/ml[6]
GalanganalHeLa (Cervical Cancer)1.53 µg/ml[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Diarylheptanoids, which possess the core seven-carbon chain, are known for their anti-inflammatory properties.[1][2] The mechanism of action for some anti-inflammatory compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.[7][8][9] While direct evidence for heptadienol derivatives is still emerging, a study on heptadecane, a saturated C17 hydrocarbon, showed it could suppress age-related increases in pro-inflammatory gene expression by reducing NF-κB activity.[10][11] This suggests that the carbon chain length, a feature of heptadienol, may play a role in modulating inflammatory pathways.

Antioxidant Activity: Combating Oxidative Stress

The presence of double bonds in the heptadienol structure suggests a potential for antioxidant activity through the scavenging of free radicals. Diarylheptanoids have been recognized for their antioxidant effects.[1] The evaluation of antioxidant capacity is a crucial first step in characterizing the biological profile of new heptadienol derivatives.

Antimicrobial Activity: A Potential New Class of Antibiotics

Long-chain unsaturated alcohols have been investigated for their antibacterial and antifungal properties.[12] The lipophilic nature of these molecules allows them to interact with and disrupt microbial cell membranes, leading to cell death.[13] Studies on various long-chain fatty alcohols have shown that their antimicrobial activity is dependent on the chain length.[13] This provides a strong rationale for investigating the antimicrobial potential of heptadienol and its derivatives against a range of bacterial and fungal pathogens.

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is paramount in drug development. Based on the activities of related compounds, several potential molecular targets and signaling pathways for heptadienol derivatives can be proposed.

Anticancer Mechanisms

The anticancer effects of heptadienone derivatives appear to be mediated through the induction of apoptosis. The diarylheptanoid-like compound, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to suppress the PI3K/Akt pathway and activate the ERK1/2 pathway, both of which are critical regulators of cell survival and proliferation.[4] Furthermore, some diarylheptanoids may exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[1]

anticancer_pathway HD Heptadienol Derivative PI3K_Akt PI3K/Akt Pathway HD->PI3K_Akt Inhibits ERK1_2 ERK1/2 Pathway HD->ERK1_2 Activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis ERK1_2->Apoptosis Induces

Caption: Proposed anticancer signaling pathways of heptadienol derivatives.

Anti-inflammatory Mechanisms

A plausible anti-inflammatory mechanism for heptadienol derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Inhibition of NF-κB activation would lead to a downstream reduction in these inflammatory mediators.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation HD Heptadienol Derivative HD->NFkB_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of newly synthesized heptadienol derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the heptadienol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Heptadienol Derivatives Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][16]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the heptadienol derivatives and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the heptadienol derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the heptadienol derivative in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Structure-Activity Relationships (SAR): A Path to Optimization

The synthesis of novel heptadienol derivatives is crucial for exploring their full therapeutic potential. The presence of the hydroxyl group and the double bonds allows for a variety of chemical modifications.

Synthetic Strategies

Functionalization of the heptadienol backbone can be achieved through several synthetic routes. The hydroxyl group can be esterified or etherified to introduce a wide range of functionalities. The double bonds can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation to alter the saturation and conformation of the molecule. Furthermore, the carbon backbone itself can be modified through various organic synthesis techniques to create more complex structures.

The Importance of Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[17] By systematically modifying the heptadienol scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired pharmacological effect.[18][19][20] This knowledge is then used to guide the design of more potent and selective compounds. For example, in a series of analogs, one might vary the nature and position of substituents on an aromatic ring attached to the heptadienol chain to determine the optimal electronic and steric properties for activity.

Future Directions and Conclusion

The exploration of heptadienol derivatives as potential therapeutic agents is a promising and largely untapped field of research. The preliminary evidence from related compound classes strongly suggests that this scaffold holds significant potential for the development of new drugs targeting a range of diseases, including cancer and inflammatory disorders.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of heptadienol derivatives are needed to establish a robust understanding of their therapeutic potential.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways of active heptadienol derivatives will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety profiles.

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Physicochemical properties of novel amino sulfide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of Novel Amino Sulfide Compounds

Authored by a Senior Application Scientist

Abstract

The integration of amino and sulfide moieties into small molecules has given rise to a promising class of compounds with diverse pharmacological potential. However, the successful translation of these novel chemical entities from bench to bedside is critically dependent on a thorough understanding and optimization of their physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides an in-depth exploration of the key physicochemical characteristics of novel amino sulfide compounds, offering both foundational principles and detailed, field-proven experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for navigating the complexities of characterizing and advancing this important class of molecules.

The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, including its solubility, lipophilicity, ionization state (pKa), and stability, are the primary determinants of its pharmacokinetic behavior.[2][3] For novel amino sulfide compounds, the interplay between the basic amino group and the versatile sulfide functional group introduces unique considerations that must be carefully evaluated. A proactive approach to physicochemical profiling in the early stages of drug discovery is not merely a data-gathering exercise; it is a crucial strategy to identify and rectify potential liabilities, thereby minimizing costly late-stage failures.[3][4]

The chemical structure of a drug is the ultimate determinant of its physical and chemical properties.[2] Factors such as molecular size, polarity, hydrogen bonding capacity, and aromaticity all play a role in how a drug interacts with the physiological environment.[3] This guide will dissect the most influential of these properties in the context of amino sulfide compounds and provide robust methodologies for their accurate measurement.

Core Physicochemical Properties and Their Experimental Determination

A comprehensive understanding of a compound's physicochemical profile is essential for predicting its in vivo performance. The following sections detail the significance of each key property and provide step-by-step protocols for their experimental determination.

Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount property influencing drug absorption, distribution, and potency.[3] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH. For amino sulfide compounds, the basicity of the amino group and the polarizability of the sulfur atom can significantly impact lipophilicity. An optimal LogP/LogD value is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][3]

The Shake-Flask method is the gold-standard technique for LogP and LogD determination due to its direct and thermodynamic nature.[2]

Principle: The compound is partitioned between two immiscible phases (n-octanol and an aqueous buffer of a specific pH). The concentration of the compound in each phase is then measured to calculate the distribution coefficient.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

    • Prepare a stock solution of the amino sulfide compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Diagram: Shake-Flask LogD Determination Workflow

Caption: Workflow for LogD determination using the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[2] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Amino sulfide compounds, containing both a potentially ionizable amino group and a sulfide group, can exhibit complex solubility behavior that is highly dependent on pH. It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: The concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock. This is a high-throughput measurement often used for initial screening.[2]

  • Thermodynamic Solubility: The concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more time-consuming but more accurate measure of a compound's true solubility.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After incubation, the precipitated solid is removed, and the concentration of the compound remaining in the solution is determined.

Step-by-Step Methodology:

  • Compound Plating:

    • Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the test compounds into the wells of a 96-well microplate.

  • Buffer Addition:

    • Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Incubation:

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Filtration:

    • Filter the contents of the plate through a 96-well filter plate (e.g., with a 0.45 µm filter) into a clean collection plate to remove any precipitated compound.

  • Quantification:

    • Determine the concentration of the solubilized compound in the filtrate. This can be done using various methods such as HPLC-UV, UV/Vis spectroscopy, or nephelometry.[3][5] A standard curve prepared in the same buffer/DMSO mixture is used for accurate quantification.

Diagram: Kinetic Solubility Assay Workflow

Kinetic_Solubility_Workflow start Start: 10 mM DMSO Stock plate Dispense Stock into 96-well Plate start->plate add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate Incubate & Shake (e.g., 2 hours) add_buffer->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound in Filtrate (e.g., HPLC-UV) filter->quantify result Result: Kinetic Solubility (µM) quantify->result

Caption: High-throughput workflow for kinetic solubility determination.

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For amino sulfide compounds, the amino group is typically basic and will be protonated (cationic) at low pH. The pKa value is critical as it dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability, and receptor binding.[2][3]

Principle: The compound is dissolved in a solvent mixture, and the solution is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve. This is a highly accurate method for pKa determination.[2]

Step-by-Step Methodology:

  • System Setup:

    • Use an automated titrator (e.g., Sirius T3) equipped with a pH electrode, a stirrer, and a precision burette.[2]

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh the amino sulfide compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration:

    • The instrument performs a multi-step titration. First, it titrates with a strong acid (e.g., 0.5 M HCl) to determine the concentration of any acidic impurities and to protonate the basic amino group fully.

    • Next, it titrates the solution with a strong base (e.g., 0.5 M KOH) past the expected pKa. The instrument records the pH after each incremental addition of the titrant.

  • Data Analysis:

    • The software analyzes the titration curve (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the curve.

    • Multiple titrations are typically performed to ensure reproducibility.

Diagram: General Physicochemical Profiling Workflow

Physicochemical_Profiling cluster_input Input cluster_primary Primary Assays (High-Throughput) cluster_secondary Secondary Assays (Lower-Throughput) cluster_output Output & Decision Making compound Novel Amino Sulfide Compound solubility Kinetic Solubility (Nephelometry/UV) compound->solubility logd LogD (HT) (e.g., RP-HPLC) compound->logd pka_screen pKa Screen (UV-metric) compound->pka_screen data Comprehensive Physicochemical Profile solubility->data logd->data pka_screen->data thermo_sol Thermodynamic Solubility thermo_sol->data logp LogP (Shake-Flask) logp->data pka_pot pKa (Potentiometry) pka_pot->data stability Chemical Stability (pH, Buffer) stability->data data->thermo_sol For Key Compounds data->logp For Key Compounds data->pka_pot For Key Compounds data->stability For Key Compounds decision Select/Optimize Lead Compound data->decision

Caption: A tiered approach to physicochemical profiling in drug discovery.

The Impact of Physicochemical Properties on ADME

The data generated from the assays described above are not merely numbers; they are predictors of a drug's fate in the body (pharmacokinetics).

Diagram: Influence of Physicochemical Properties on ADME

ADME_Influence Properties Physicochemical Properties High Solubility Optimal Lipophilicity (LogD) Ionization (pKa) Chemical Stability ADME Pharmacokinetic Profile (ADME) Absorption Distribution Metabolism Excretion Properties:f1->ADME:f1  Improves Dissolution Properties:f2->ADME:f1  Enhances Permeability Properties:f2->ADME:f2  Affects Tissue Penetration & Plasma Protein Binding Properties:f3->ADME:f1  Governs pH-dependent Solubility & Permeability Properties:f2->ADME:f3 High LogP can increase Metabolic Clearance Properties:f4->ADME:f1  Ensures compound reaches target intact Properties:f3->ADME:f4  Ionization state affects Renal Clearance

Caption: The relationship between key physicochemical properties and ADME processes.

Computational Approaches to Property Prediction

In modern drug discovery, in silico methods are used to predict physicochemical properties before a compound is even synthesized.[5] Quantitative Structure-Property Relationship (QSPR) models use the chemical structure of a compound to estimate properties like LogP, solubility, and pKa.[6] These computational tools are invaluable for triaging large virtual libraries of potential amino sulfide compounds, allowing chemists to prioritize the synthesis of molecules with the most promising predicted profiles.[5][6]

Data Summary and Interpretation

To effectively utilize physicochemical data, it should be compiled and viewed holistically. The table below provides an example of how data for a series of novel amino sulfide analogues might be presented.

Compound IDStructureMWLogD (pH 7.4)Kinetic Solubility (µM, pH 7.4)pKa (basic)
AS-001R = -CH₃250.42.1> 1008.5
AS-002R = -Cl270.82.8458.1
AS-003R = -OCH₃266.41.9908.6
AS-004R = -CF₃304.33.5157.8

Interpretation:

  • AS-001 & AS-003: Show a good balance of properties with favorable LogD and high solubility, making them good starting points.

  • AS-002: The chloro- substitution increases lipophilicity (LogD) and decreases solubility, a common trade-off.

  • AS-004: The trifluoromethyl group significantly increases lipophilicity and drastically reduces solubility, flagging this compound as a potential risk for poor bioavailability despite its potentially higher potency. The lower pKa also indicates the electron-withdrawing effect of the CF₃ group.

Conclusion

The systematic evaluation of physicochemical properties is a cornerstone of successful drug development. For novel amino sulfide compounds, a class of molecules with significant therapeutic promise, this process is particularly vital. By employing the high-throughput and definitive experimental protocols outlined in this guide, researchers can build a robust understanding of their compounds' behavior, enabling data-driven decisions to optimize lead candidates and increase the probability of clinical success. Integrating these experimental data with in silico predictions creates a powerful, iterative cycle of design, synthesis, and testing that accelerates the journey from a novel compound to a life-changing medicine.

References

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • ResearchGate. (n.d.). Physical Properties in Drug Design.
  • Wikipedia. (n.d.). Amino acid.
  • Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds [Video]. YouTube.
  • Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants.
  • (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
  • MDPI. (n.d.). Sulfur-Containing Amino Acids, Hydrogen Sulfide, and Sulfur Compounds on Kidney Health and Disease.
  • PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Ba, L. A., et al. (2011). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

Sources

An In-Depth Technical Guide to the Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indispensable Role of Chirality in Modern Drug Development

Chiral amino alcohols are a cornerstone of synthetic organic chemistry, serving as high-value intermediates and structural motifs in a vast landscape of biologically active molecules.[1][2] Their presence is prominent in pharmaceuticals, agrochemicals, and natural products, where the specific three-dimensional arrangement of the amine and hydroxyl groups is frequently the determining factor for therapeutic efficacy and safety.[3][4][5] Furthermore, their utility extends to the realm of asymmetric catalysis, where they function as powerful chiral ligands and auxiliaries, enabling the synthesis of other enantiomerically pure compounds.[6][7]

The development of efficient, scalable, and highly stereoselective routes to these compounds is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core synthetic strategies, moving beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices. We will delve into classical methods rooted in the chiral pool, explore powerful catalytic asymmetric transformations, and touch upon the latest innovations that are shaping the future of this essential field.

The Chiral Pool Approach: Reduction of α-Amino Acids

One of the most direct and historically significant strategies for synthesizing chiral 1,2-amino alcohols is the reduction of α-amino acids.[8][9] This approach leverages the natural abundance and high enantiopurity of amino acids as starting materials, effectively transferring the inherent chirality of the precursor to the final product.[10] The core transformation involves the selective reduction of the carboxylic acid moiety to a primary alcohol while preserving the stereocenter.

Causality & Mechanistic Insight

Direct reduction of a carboxylic acid is challenging for mild reducing agents like sodium borohydride (NaBH₄) due to the low electrophilicity of the carboxyl carbon and the formation of a stable carboxylate salt. Therefore, the process typically requires either a powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) or a two-step sequence involving in situ activation of the carboxylic acid to a more reactive intermediate (e.g., a mixed anhydride, an active ester, or an imidazolide), which is then readily reduced by a milder hydride source.[11][12] Modern methods have focused on developing safer and more cost-effective activating agents and reductants to circumvent the hazards and expense associated with reagents like LiAlH₄, especially on an industrial scale.

Workflow: α-Amino Acid Reduction

G cluster_0 Preparation cluster_1 Reduction Sequence cluster_2 Finalization Start Chiral α-Amino Acid N_Protect N-Protection (Optional) e.g., Boc, Cbz Start->N_Protect If required Activate Carboxyl Activation e.g., CDI, AlCl₃ N_Protect->Activate Reduce Reduction e.g., NaBH₄, Li metal Activate->Reduce In situ Workup Aqueous Workup & Extraction Reduce->Workup Deprotect N-Deprotection (If applicable) Workup->Deprotect End Chiral Amino Alcohol Deprotect->End G OsO4 [OsO₄] ImidoOs [L*OsO₃(NR)] Active Catalyst OsO4->ImidoOs + L* Cycloadd [3+2] or [2+2] Cycloaddition ImidoOs->Cycloadd + Alkene Alkene R-CH=CH-R' Intermediate Os(VI) Azaglycolate Intermediate Cycloadd->Intermediate Hydrolysis Hydrolysis (2 H₂O) Intermediate->Hydrolysis Hydrolysis->OsO4 Catalyst Regeneration Product syn-Amino Alcohol Hydrolysis->Product NitrogenSource R'N(Na)Cl (Nitrogen Source) NitrogenSource->ImidoOs Re-oxidation Ligand L* (Chiral Ligand) G cluster_0 Cofactor Regeneration Cycle cluster_1 Amino Alcohol Synthesis Cycle NAD NAD⁺ NADH NADH NAD->NADH Reduction NADH->NAD Oxidation AmDH Amine Dehydrogenase (AmDH) NADH->AmDH Provides H⁻ GDH Glucose Dehydrogenase (GDH) GDH->NAD Uses Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Ketone α-Hydroxy Ketone + NH₃ Ketone->AmDH AmDH->NAD Regenerates Product Chiral Amino Alcohol AmDH->Product

Sources

The Definitive Guide to the Structural Elucidation of Tertiary Alcohols with Dienyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. Among the vast array of organic structures, compounds featuring both a tertiary alcohol and a conjugated dienyl group present a unique set of analytical challenges. The absence of a proton on the carbinol carbon of the tertiary alcohol, coupled with the electronic and conformational complexities of the dienyl system, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of modern spectroscopic and spectrometric techniques for the structural determination of these valuable compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography, offering field-proven insights and detailed experimental protocols to empower confident and accurate structural assignment.

Introduction: The Analytical Conundrum of Dienyl Tertiary Alcohols

Tertiary alcohols with dienyl groups are prevalent motifs in a wide range of natural products, synthetic intermediates, and pharmacologically active molecules.[1] The tertiary alcohol moiety often imparts significant biological activity and can influence a molecule's solubility and metabolic stability.[2] The conjugated diene system, on the other hand, is a key pharmacophore and a versatile synthetic handle, participating in a variety of chemical transformations.

The structural elucidation of these compounds is often complicated by several factors:

  • The Quaternary Carbinol Carbon: The tertiary alcohol's central carbon lacks a directly attached proton, making direct observation through standard one-dimensional proton NMR impossible.[3]

  • Complex Proton NMR Spectra: The protons of the dienyl group and adjacent alkyl chains often resonate in crowded regions of the ¹H NMR spectrum, leading to overlapping signals and complex coupling patterns.

  • Ambiguous Mass Spectrometric Fragmentation: The presence of both a hydroxyl group and a conjugated π-system can lead to competing fragmentation pathways in mass spectrometry, making spectral interpretation challenging.

  • Stereochemical Complexity: The presence of stereocenters, including the tertiary carbinol carbon and potentially stereogenic axes in hindered dienes, requires advanced analytical techniques for the determination of absolute and relative configurations.

This guide will systematically address these challenges, providing a logical workflow for the comprehensive structural analysis of dienyl tertiary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete characterization of dienyl tertiary alcohols.

¹H and ¹³C NMR: Initial Fingerprinting
  • ¹H NMR Spectroscopy: While the hydroxyl proton can be observed, its chemical shift is often variable and the signal can be broad.[4] The key diagnostic signals are those of the dienyl protons, which typically appear in the downfield region (δ 5.0-7.0 ppm). The coupling constants between these protons provide valuable information about the geometry of the double bonds.

  • ¹³C NMR Spectroscopy: The quaternary carbinol carbon is readily identified in the ¹³C NMR spectrum, typically resonating in the range of δ 70-90 ppm. The carbons of the dienyl system appear in the olefinic region (δ 110-150 ppm).

2D NMR Spectroscopy: Unraveling Connectivity

For complex molecules, 2D NMR is indispensable for establishing the connectivity of atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is crucial for connecting the protons of the dienyl system and adjacent alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a definitive link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds. It reveals long-range (2-3 bond) correlations between protons and carbons.[5][6][7][8][9] The key application here is to observe correlations from the protons of the dienyl system and adjacent methyl or methylene groups to the quaternary carbinol carbon, thus unequivocally linking the two key functional groups.

Table 1: Typical NMR Chemical Shifts for a Dienyl Tertiary Alcohol Moiety

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Tertiary Carbinol Carbon -70 - 90Protons on adjacent carbons (2-bond), Protons on dienyl system (3- or 4-bond)
Hydroxyl Proton 1 - 5 (variable, broad)--
Dienyl Protons 5.0 - 7.0110 - 150Quaternary carbinol carbon, other dienyl carbons, adjacent alkyl carbons
Methyl/Methylene Protons α to Alcohol 1.2 - 2.520 - 40Quaternary carbinol carbon, adjacent carbons

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹JCH correlations.

    • Acquire an HMBC spectrum, optimizing for a long-range coupling constant of 8 Hz to observe ²JCH and ³JCH correlations.[6]

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Ionization Techniques
  • Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. However, the molecular ion peak may be weak or absent for tertiary alcohols.[2]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ or adduct ion, allowing for the confident determination of the molecular weight.

Fragmentation Pathways

Tertiary alcohols with dienyl groups can undergo several characteristic fragmentation reactions:

  • α-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[10]

  • Dehydration: Loss of a water molecule (M-18) is frequently observed for alcohols.

  • Retro-Diels-Alder (RDA) Reaction: If the dienyl group is part of a six-membered ring system, a retro-Diels-Alder reaction can occur, leading to characteristic fragment ions.[11][12][13][14][15] For acyclic dienols, analogous cleavage patterns can be observed.

The presence of the conjugated diene can influence these fragmentation pathways by stabilizing radical cations and facilitating rearrangements.

Experimental Protocol: GC-MS with Derivatization

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. However, the polarity of the hydroxyl group in tertiary alcohols can lead to poor chromatographic performance. Derivatization is often employed to improve volatility and peak shape.

  • Derivatization (Silylation):

    • To a solution of the alcohol (1 mg) in a dry solvent (e.g., pyridine, 100 µL), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), 100 µL).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Acquire data in full-scan mode to obtain the mass spectrum.

Visualization: MS Fragmentation

MS_Fragmentation Molecule Dienyl Tertiary Alcohol [M]⁺˙ Alpha_Cleavage α-Cleavage Product [M-R]⁺ Molecule->Alpha_Cleavage Loss of R˙ Dehydration Dehydration Product [M-H₂O]⁺˙ Molecule->Dehydration Loss of H₂O RDA Retro-Diels-Alder Fragment Molecule->RDA Cyclic Systems

Caption: Common MS fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is a valuable technique for identifying and characterizing conjugated π-electron systems.[16][17][18][19][20]

  • λmax: Conjugated dienes exhibit strong absorption in the UV region, typically between 215 and 250 nm. The exact position of the maximum absorption (λmax) is influenced by the substitution pattern of the diene.

  • Woodward-Fieser Rules: These empirical rules can be used to predict the λmax for conjugated dienes and enones, providing valuable structural information.[21]

Table 2: Woodward-Fieser Rules for Dienes

FeatureWavelength Increment (nm)
Base Value (Acyclic or Heteroannular Diene) 214
Base Value (Homoannular Diene) 253
Double Bond Extending Conjugation +30
Alkyl Substituent or Ring Residue +5
Exocyclic Double Bond +5
-OR group +6

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Spectral Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the λmax and compare it to the value predicted by the Woodward-Fieser rules.

X-ray Crystallography: The Definitive Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[16] This technique is the gold standard for structural elucidation when suitable crystals can be obtained.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.

Case Study: The Structural Elucidation of Linalool

Linalool is a naturally occurring terpenoid tertiary alcohol that contains a dienyl group.[22][23][24] Its structural elucidation serves as an excellent example of the application of the techniques discussed in this guide.

  • ¹H and ¹³C NMR: The NMR spectra of linalool show the characteristic signals for the tertiary alcohol, the dienyl group, and the methyl groups.[4]

  • HMBC: HMBC correlations are key to connecting the different fragments of the molecule. For example, correlations from the methyl protons at C8 to the olefinic carbon C7 and from the protons at C1 to the quaternary carbon C3 would be expected.

  • MS: The mass spectrum of linalool shows characteristic fragments resulting from dehydration and α-cleavage.

  • UV-Vis: The UV spectrum of linalool would show an absorption maximum characteristic of an acyclic diene.

Conclusion: An Integrated Approach for Unambiguous Elucidation

The structural elucidation of tertiary alcohols with dienyl groups requires a synergistic application of multiple analytical techniques. While 1D and 2D NMR provide the fundamental framework of the molecule, mass spectrometry offers crucial information about molecular weight and fragmentation. UV-Vis spectroscopy serves as a valuable tool for characterizing the conjugated diene system, and X-ray crystallography, when applicable, provides the ultimate structural proof. By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the structures of these important and often challenging molecules.

References

  • A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Introduction There are many different classes of naturally occurring compounds. Terpenoids also form a group of naturally occurr. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. (1999). Rapid Communications in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Retro Diels-Alder Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

  • TERPENOIDS There are many different classes of_naturally occurring compounds . Terpenoids also form a group of naturally occurr. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021, January 21). YouTube. Retrieved January 21, 2026, from [Link]

  • Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. (2015). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • Linalool | C10H18O | CID 6549. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Terpenoids: Chemistry, Biochemistry, Medicinal Effects, Ethno-pharmacology. (n.d.). Retrieved January 21, 2026, from [Link]

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  • 19: HMBC. (2024, November 12). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Structural elucidation of Terpenoids-1|ZINGIBERENE|English|Organic Chemistry. (2021, October 20). YouTube. Retrieved January 21, 2026, from [Link]

  • Targeted IsoMRR measurements of linalool chiral purity in a standard... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved January 21, 2026, from [Link]

  • Mass spectrometric analysis of long-chain esters of diols. (1969). Journal of Lipid Research. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Discussion of HMBC Pulse Sequences: 4. Establishing Two-Bond Correlations from HMBC and Related Experiments. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • 14.15: Conjugated Dienes and Ultraviolet Light. (2019, June 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • The role of computer-assisted structure elucidation (CASE) programs in the structure elucidation of complex natural products. (2019). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). YouTube. Retrieved January 21, 2026, from [Link]

  • (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Electronic Excitation by UV/Vis Spectroscopy. (n.d.). IQ-USP. Retrieved January 21, 2026, from [Link]

  • Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

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  • studies in organic mass spectrometry. v (') keto-enol. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026, from [Link]

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  • Common tertiary alcohol motifs found in natural products (left).... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are high-value organic compounds that constitute the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently critical for biological activity, making their enantioselective synthesis a major focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols.[1] It details key methodologies, including chiral pool synthesis, asymmetric reduction of α-amino ketones, and biocatalysis.[1][3] Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided.

Introduction: The Significance of Chirality in Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals (e.g., the Taxol side-chain), and treatments for cardiovascular conditions and asthma (e.g., Epinephrine, Norepinephrine, Salbutamol).[1][4] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with distinct advantages and limitations. These strategies range from utilizing naturally occurring chiral molecules to employing sophisticated catalytic asymmetric transformations.[1]

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1] Simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol.[1] This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.[1]

  • Advantages: High enantiopurity, readily available and often inexpensive starting materials.[1]

  • Causality behind Experimental Choices: The choice of reducing agent is critical. Mild reducing agents like borane complexes (e.g., BH₃·THF) are often preferred as they selectively reduce the carboxylic acid without affecting other functional groups that may be present on the amino acid side chain. The use of aprotic solvents like THF is necessary to prevent quenching of the reducing agent.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral α-amino ketones is a powerful and widely used strategy for accessing chiral amino alcohols.[5] This method relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction.

The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to achieve highly enantioselective reduction of ketones.[6][7][8] This method is particularly effective for the synthesis of β-amino alcohols from β-keto esters.[9]

  • Mechanism Insight: The reaction is believed to proceed through a six-membered transition state where the ketone substrate coordinates to the ruthenium center. The chiral ligands create a chiral environment around the metal, forcing the hydride transfer to occur preferentially to one face of the ketone, thus leading to a high degree of enantioselectivity.[10]

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of ketones with borane.[11][12][13] This method is known for its high enantioselectivity and predictable stereochemical outcome.[11][13]

  • Trustworthiness of the Protocol: The reliability of the CBS reduction stems from the well-defined transition state where the ketone coordinates to the Lewis acidic boron atom of the catalyst, and the hydride is delivered from the borane complex associated with the nitrogen atom. This rigid, chair-like transition state effectively shields one face of the ketone, leading to excellent stereocontrol.[14]

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amino alcohols.[15][16][17] Enzymes, such as dehydrogenases and lipases, can catalyze reactions with high enantioselectivity and under mild conditions.[3][15][16]

  • Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[3][18] This approach is highly atom-economical and environmentally friendly.[3]

  • Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic amino alcohols through enantioselective acylation. One enantiomer is selectively acylated, allowing for the separation of the two enantiomers.

Experimental Protocols

Synthesis of (S)-2-Amino-3-methyl-1-butanol from (S)-Valine (Chiral Pool Synthesis)

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-valine (1.17 g, 10 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) and stir the suspension.

  • Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (30 mL, 30 mmol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol (20 mL) to quench the excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Asymmetric Reduction of an α-Amino Ketone using a CBS Catalyst

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a flame-dried flask under argon, dissolve the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex and stir at room temperature to form the oxazaborolidine catalyst.[11]

  • Reaction Setup: In a separate flask, dissolve the α-amino ketone substrate in anhydrous THF and cool to the desired temperature (e.g., -20 °C).

  • Catalytic Reduction: Add the freshly prepared CBS catalyst solution to the ketone solution, followed by the slow addition of a borane solution (e.g., BH₃·THF).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the slow addition of methanol. Remove the solvent in vacuo and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.[1]

  • Analysis: Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[1]

Biocatalytic Reductive Amination of an α-Hydroxy Ketone

Step-by-Step Methodology:

  • Cell Culture and Lysis: Culture E. coli cells expressing the engineered amine dehydrogenase (AmDH). Harvest the cells by centrifugation, resuspend in buffer, and lyse by sonication. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.[3]

  • Reaction Mixture: In a reaction vessel, combine the cell-free extract, the α-hydroxy ketone substrate, an ammonium source (e.g., NH₄Cl), and a cofactor (e.g., NAD⁺). Include a cofactor regeneration system, such as glucose and glucose dehydrogenase.[3]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.[3]

  • Monitoring and Workup: Monitor the reaction progress by HPLC. Once complete, terminate the reaction by acidifying the mixture (e.g., with H₂SO₄) and remove the precipitated protein by centrifugation.[3]

  • Purification: Purify the product from the supernatant using ion-exchange chromatography.[3]

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.

Data Presentation

Table 1: Comparison of Synthetic Methods for Chiral Amino Alcohols

MethodCatalyst/ReagentSubstrateProductYield (%)ee (%)Reference
Chiral PoolBH₃·THF(S)-Valine(S)-2-Amino-3-methyl-1-butanol>90>99[1]
Asymmetric Hydrogenation[Ir(COD)Cl]₂/SpiroPAPα-Amino KetoneChiral Amino Alcohol9598[19]
CBS Reduction(S)-CBS CatalystAcetophenone(S)-1-Phenylethanol9798[11][12]
BiocatalysisEngineered AmDH1-Hydroxy-2-butanone(S)-2-Aminobutanol91-99>99[3][18]
Chromium CatalysisCr-L1Benzaldehyde & N-sulfonylimineβ-Amino alcohol9598[19][20]

Visualization of Workflows

General Workflow for Chiral Pool Synthesis

G A Natural α-Amino Acid (High ee) B Reduction of Carboxylic Acid (e.g., BH₃·THF) A->B Reagent C Workup & Purification (Quenching, Extraction, Chromatography) B->C Process D Enantiopure Amino Alcohol C->D Final Product

Caption: Chiral Pool Synthesis Workflow.

Catalytic Cycle for Asymmetric Reduction

G cluster_0 Asymmetric Reduction Cycle Catalyst Chiral Catalyst (e.g., CBS, Noyori) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Substrate Substrate Prochiral Ketone Substrate->Intermediate Product Chiral Alcohol Intermediate->Product + Reducing Agent Product->Catalyst - Product (Catalyst Regeneration) ReducingAgent Reducing Agent (e.g., Borane, H₂) ReducingAgent->Intermediate

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Polyfunctional Organic Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Molecular Complexity

In the landscape of modern drug discovery, the "one drug, one target" paradigm is increasingly complemented by a more nuanced understanding of disease biology.[1][2] Complex diseases like cancer, neurodegenerative disorders, and metabolic syndromes rarely stem from a single aberrant protein; they are the result of disruptions in intricate biological networks.[2][3] This reality has catalyzed the rise of polypharmacology—the intentional design of single chemical entities that can modulate multiple biological targets simultaneously.[1][4] These polyfunctional molecules, often possessing a complex array of reactive and interactive moieties, offer the promise of higher efficacy and a reduced potential for drug resistance.[3]

However, the synthesis and characterization of these sophisticated architectures present formidable challenges. The very functional groups that bestow multi-target activity also create a minefield of potential side reactions, purification difficulties, and analytical ambiguity. This guide, written from the perspective of a seasoned application scientist, moves beyond rote protocols. It aims to provide a strategic framework for navigating the intricacies of polyfunctional molecule synthesis, offering not just the "how" but the critical "why" behind each experimental choice. We will explore the logic of retrosynthesis, delve into modern synthetic methodologies that tame reactivity, and establish robust, self-validating analytical workflows to ensure the absolute integrity of the final compound.

Part 1: The Strategic Blueprint - Synthesis by Design

The successful construction of a complex, polyfunctional molecule is not a matter of chance but of deliberate, strategic planning. The foundation of this planning is retrosynthetic analysis, a powerful conceptual framework pioneered by E.J. Corey.[5][6] This approach involves deconstructing the target molecule into progressively simpler precursors, guiding chemists backward from the final product to readily available starting materials.[6][7][8]

Retrosynthetic Analysis: The Art of Disconnection

Retrosynthesis is akin to a game of molecular chess, where each move (a "disconnection") must be justified by a known, reliable chemical reaction that can form the broken bond in the forward direction.[9] For polyfunctional molecules, this process is governed by several key principles:

  • Functional Group Interconversion (FGI): Recognizing that one functional group can be converted into another to facilitate a key bond-forming reaction. For example, reducing a carboxylic acid to an alcohol to enable a subsequent etherification.[10]

  • Chemoselectivity: Identifying the most reactive sites and planning disconnections that can be achieved without unintended reactions elsewhere in the molecule. This is the primary challenge in polyfunctional synthesis.[10]

  • Strategic Use of Protecting Groups: When chemoselectivity is unattainable, functional groups must be temporarily "masked" with protecting groups to prevent them from interfering with a desired transformation.[11] While essential, protecting group manipulations add steps and reduce overall efficiency, making their judicious use a hallmark of an elegant synthesis.[11]

G TM Target Molecule (Polyfunctional Drug) I1 Key Intermediate 1 TM->I1 Disconnection 1 (e.g., Amide bond) I2 Key Intermediate 2 TM->I2 Disconnection 2 (e.g., C-C bond) SM1 Starting Material A I1->SM1 FGI SM2 Starting Material B I1->SM2 Disconnection 3 SM3 Starting Material C I2->SM3 Disconnection 4

Caption: A simplified retrosynthetic analysis workflow.

Modern Synthetic Strategies for Taming Complexity

With a retrosynthetic plan in place, the forward synthesis can begin. Modern organic chemistry provides a powerful toolkit for constructing complex molecules with high precision.

  • Convergent Synthesis: This strategy involves synthesizing key fragments of the target molecule separately and then coupling them together in the later stages. This is vastly more efficient for complex targets than a linear approach (A -> B -> C -> D), as it maximizes yield and simplifies purification of intermediates.

  • Orthogonal Protecting Group Strategy: This is a critical concept where multiple protecting groups are used, each of which can be removed under a specific set of reaction conditions that do not affect the others. This allows for the selective "unmasking" and reaction of different functional groups at various stages of the synthesis.

  • Cascade Reactions: These elegant reactions involve a sequence of intramolecular transformations, where the formation of the first bond sets up the geometry for the next, rapidly building molecular complexity from a simple starting material.[12] This biomimetic approach is highly efficient, minimizing solvent waste and purification steps.[12]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination have revolutionized C-C and C-N bond formation, offering unparalleled functional group tolerance and reliability. These are indispensable tools for linking complex fragments in a convergent synthesis.[10]

Table 1: Comparison of Key Synthetic Strategies

StrategyPrincipleAdvantages for Polyfunctional MoleculesKey Causality
Convergent Synthesis Assemble fragments separately, then combine.Higher overall yield; easier purification of smaller intermediates; parallel synthesis is possible.Minimizes the multiplicative effect of yield loss over a long linear sequence.
Orthogonal Protection Use of multiple, selectively removable protecting groups.Precise control over which functional group reacts at each step.Exploits the unique chemical lability of different protecting groups (e.g., acid-labile, base-labile, hydrogenolysis).
Cascade Reactions Multiple bonds formed in a single operation.High atom and step economy; rapid increase in complexity; often high stereoselectivity.The initial reaction product is perfectly poised for the subsequent intramolecular reaction, driven by thermodynamics.
Late-Stage Functionalization Modifying a complex core structure in the final steps.Rapid generation of analogues for structure-activity relationship (SAR) studies.Avoids carrying sensitive or complex functionality through a lengthy synthetic sequence.

Part 2: The Proof - Comprehensive and Self-Validating Characterization

The synthesis of a molecule is incomplete until its structure and purity are rigorously confirmed. For polyfunctional molecules intended for pharmaceutical use, this is a non-negotiable requirement. A multi-technique, orthogonal approach is essential, where each method provides a different piece of the puzzle, collectively building an unassailable case for the compound's identity and quality.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Suite Reaction Crude Reaction Mixture Purification Purification (e.g., Flash Chromatography) Reaction->Purification LCMS LC-MS Analysis Purification->LCMS Purity Check & MW NMR NMR Spectroscopy Purification->NMR Structural Elucidation HRMS High-Resolution MS Purification->HRMS Elemental Composition Final Confirmed Structure & Purity >95% LCMS->Final NMR->Final HRMS->Final

Caption: A self-validating workflow for synthesis and characterization.

The Trinity of Structural Elucidation

No single technique can definitively prove the structure of a novel organic molecule.[13] Instead, we rely on the synergy of three core spectroscopic methods.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the carbon-hydrogen framework of a molecule.[15][16]

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.[17]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assembly of the molecular structure piece by piece.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of a compound, serving as a fundamental check on its identity.[16][18]

    • Low-Resolution MS (e.g., Single Quadrupole): Typically coupled with Liquid Chromatography (LC-MS), it confirms the molecular weight of the main peak and any impurities during reaction monitoring and purity analysis.[19]

    • High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement (to within 0.001 Da), which allows for the determination of the elemental formula of the molecule. This is a critical piece of data for verifying a new chemical entity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[14][20] It provides a quick and reliable confirmation of key structural motifs, such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and alkynes (C≡C).

The Gatekeeper: Chromatography for Purity and Separation

Purity is not an afterthought; it is a critical attribute of any compound destined for biological testing. Chromatography is the workhorse for both purification and purity assessment in drug development.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of a final compound. By separating the sample into its individual components, it allows for the quantification of the target molecule relative to any impurities. A compound is typically considered "pure" for initial biological screening if its purity is >95% by HPLC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable in modern organic synthesis.[23][24] It provides real-time analysis during a chemical reaction, showing the consumption of starting materials and the formation of the product, along with their respective molecular weights. It is the primary tool for reaction monitoring and initial purity assessment of crude and purified samples.[19]

Part 3: Protocols in Practice - A Self-Validating System

The following protocols illustrate a self-validating workflow where the analytical procedures directly confirm the outcome of the synthetic step.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a representative palladium-catalyzed Suzuki coupling, a common C-C bond-forming reaction in drug synthesis.

Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid.

Materials:

  • 4-bromopyridine hydrochloride (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane and a solution of potassium carbonate in water.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring (Causality Check): After 2 hours, take a small aliquot from the reaction mixture, dilute it with methanol, and analyze by LC-MS. The goal is to see the complete consumption of the 4-bromopyridine starting material (m/z 158/160) and the appearance of the 4-phenylpyridine product (m/z 156). The reaction is complete when no starting material is observed.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Characterization Protocol: Validating the Product

Objective: To confirm the identity and purity of the synthesized 4-phenylpyridine.

Step-by-Step Methodology:

  • HPLC Analysis (Purity Assessment):

    • Prepare a 1 mg/mL solution of the purified product in methanol.

    • Inject 5 µL onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor the elution at 254 nm.

    • Validation: A single major peak with an area >95% confirms the purity of the compound.

  • LC-MS Analysis (Identity Confirmation):

    • Use the same HPLC conditions as above, but with the eluent directed into an electrospray ionization mass spectrometer (ESI-MS).

    • Validation: The major peak should have a corresponding mass spectrum showing an [M+H]⁺ ion at m/z = 156.1, confirming the molecular weight of 4-phenylpyridine.

  • HRMS Analysis (Formula Confirmation):

    • Submit a sample for high-resolution mass spectrometry.

    • Validation: The measured mass should be within 5 ppm of the calculated mass for the protonated molecule [C₁₁H₁₀N]⁺ (Calculated: 156.0813). This confirms the elemental composition.

  • ¹H NMR Analysis (Structural Confirmation):

    • Dissolve ~5 mg of the product in deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Validation: The spectrum should show characteristic signals for the pyridine and phenyl protons with the correct chemical shifts, multiplicities, and integration values, confirming the connectivity of the molecule.

Conclusion and Future Horizons

The synthesis of polyfunctional organic molecules is a central challenge in the quest for next-generation therapeutics. Success in this field hinges on a deep understanding of reaction mechanisms, strategic planning through retrosynthesis, and the rigorous application of a suite of orthogonal analytical techniques. The causality behind each experimental choice—from selecting a convergent route to employing a specific 2D NMR experiment—is what separates routine synthesis from true molecular innovation.

References

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  • Rekka, E. A., et al. (2002). Synthesis and pharmacochemical study of novel polyfunctional molecules combining anti-inflammatory, antioxidant, and hypocholesterolemic properties. PubMed. Retrieved from [Link]

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  • Li, Z., et al. (2023). Innovative applications and future perspectives of chromatography-mass spectrometry in drug research. PMC - PubMed Central. Retrieved from [Link]

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  • ResearchGate. (2014). Polypharmacology: Challenges and Opportunities in Drug Discovery. Retrieved from [Link]

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  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs?. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol: A Novel Multifunctional Reagent for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Tool for Modern Proteomics

The field of proteomics continuously seeks innovative chemical tools to unravel the complexities of protein function, interaction, and localization.[1] We introduce 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol , a novel chemical entity with the potential to serve as a multifunctional probe for advanced proteomic workflows. While this compound, hereafter referred to as AMHDO , is not yet widely documented in the scientific literature, its unique trifecta of reactive moieties—two terminal alkene handles, a primary amine, and a methylsulfanyl group—positions it as a versatile reagent for a range of applications, from bioorthogonal labeling to protein cross-linking and quantitative mass spectrometry.

This document serves as a forward-looking application guide, grounded in established chemical principles, to explore the potential of AMHDO in proteomics. We will present the theoretical framework for its use and provide detailed, albeit prospective, protocols for its application.

Chemical Structure of AMHDO (CAS: 315249-26-4):

Key Features and Proposed Applications of AMHDO

AMHDO's utility is derived from its distinct chemical functionalities, which can be leveraged for several parallel or sequential proteomic applications.

Dual Bioorthogonal Labeling via Terminal Alkenes

The two terminal alkene groups on AMHDO serve as dienophiles for the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[2][3][4][5] This reaction with tetrazine-conjugated reporters (e.g., fluorophores, biotin) is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for a catalyst.[6][7] The presence of two alkene handles offers the potential for dual labeling or enhanced signal amplification.

Proposed Applications:

  • Fluorescent Labeling: For imaging and tracking of proteins in live cells or fixed tissues.

  • Affinity Purification: For the enrichment and identification of specific proteins from complex lysates using biotin-tetrazine conjugates.

A Locus for Amine-Reactive Cross-Linking

The primary amine group provides a reactive site for covalent modification with a wide array of commercially available amine-reactive cross-linkers, such as those with N-hydroxysuccinimide (NHS) esters or imidoesters.[8][9][10][11] This functionality allows AMHDO to be used in studies of protein-protein interactions, where it can be used to covalently trap interacting partners.[12]

Proposed Applications:

  • Mapping Protein-Protein Interactions: By first introducing AMHDO onto a protein of interest and then using a bifunctional cross-linker to capture binding partners.[13][14]

  • Stabilizing Protein Complexes: For structural studies or analysis by mass spectrometry.

A Unique Mass Tag for Quantitative Mass Spectrometry

The methylsulfanyl (-S-CH3) group is analogous to the side chain of methionine. Sulfur-containing amino acids have well-characterized behaviors in mass spectrometry, including susceptibility to specific chemical cleavage and unique fragmentation patterns.[15][16][17] This moiety can be leveraged as a stable isotope labeling tag or for selective reaction monitoring. For instance, derivatization of the sulfur can create a "fixed-charge" sulfonium ion, which can direct fragmentation in tandem MS experiments for more sensitive and selective detection.[18][19]

Proposed Applications:

  • Quantitative Proteomics: The sulfur atom can be isotopically labeled (e.g., with ³⁴S) during the synthesis of AMHDO for use in stable isotope labeling by amino acids in cell culture (SILAC)-like workflows.

  • Targeted Protein Quantification: The unique mass and fragmentation of AMHDO-modified peptides can be used for targeted quantification using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

Application Notes and Experimental Protocols

The following protocols are proposed as a starting point for researchers wishing to explore the utility of AMHDO. Optimization will be necessary for specific applications and biological systems.

Protocol 1: Site-Specific Protein Labeling via IEDDA Reaction

This protocol describes how to label a protein of interest (POI) with AMHDO and subsequently attach a fluorescent reporter.

Workflow Overview:

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Analysis p1 Introduce a unique reactive handle on POI (e.g., an aldehyde) p2 React POI with AMHDO via its primary amine p1->p2 Schiff base formation & reduction p3 Incubate AMHDO-modified POI with Tetrazine-Fluorophore p2->p3 IEDDA Reaction p4 Purify labeled protein p3->p4 p5 Analyze by SDS-PAGE, fluorescence imaging, or MS p4->p5

Caption: Workflow for site-specific protein labeling using AMHDO.

Materials:

  • Purified protein of interest (POI) with a unique reactive handle (e.g., an aldehyde introduced via formylglycine-generating enzyme)

  • AMHDO (custom synthesis)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Tris buffer, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation:

    • Prepare the POI at a concentration of 1-5 mg/mL in PBS.

  • AMHDO Conjugation:

    • Add AMHDO to the protein solution at a 10- to 50-fold molar excess.

    • Add NaBH₃CN to a final concentration of 20 mM.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Remove excess AMHDO and byproducts using a desalting column.

  • Tetrazine Ligation:

    • To the AMHDO-modified protein, add the tetrazine-fluorophore at a 2- to 5-fold molar excess.

    • Incubate at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by a change in color if the tetrazine is colored.

    • Remove excess tetrazine-fluorophore using a desalting column.

  • Analysis:

    • Confirm labeling by SDS-PAGE and in-gel fluorescence scanning.

    • Verify the modification by mass spectrometry, expecting a mass shift corresponding to the AMHDO-fluorophore adduct.

Quantitative Data Summary:

ParameterRecommended Value
Protein Concentration1-5 mg/mL
AMHDO:Protein Molar Ratio10-50:1
NaBH₃CN Concentration20 mM
Tetrazine:Protein Molar Ratio2-5:1
IEDDA Reaction Time30-60 min
Protocol 2: Bifunctional Cross-Linking for Protein Interaction Studies

This protocol outlines a strategy to identify proteins interacting with a bait protein functionalized with AMHDO.

Workflow Overview:

G cluster_0 Step 1: Bait Protein Modification cluster_1 Step 2: Cross-Linking cluster_2 Step 3: Analysis p1 Introduce a unique handle on bait protein (e.g., alkyne) p3 Conjugate Azide-AMHDO to bait via Click Chemistry p1->p3 p2 Synthesize Azide-AMHDO p2->p3 p4 Incubate modified bait with cell lysate or interacting partner p3->p4 p5 Add amine-reactive cross-linker (e.g., NHS-ester-Tetrazine) p4->p5 p6 Identify cross-linked complexes by Western Blot or MS p5->p6

Caption: Workflow for protein interaction studies using AMHDO.

Materials:

  • Bait protein with a bioorthogonal handle (e.g., an alkyne)

  • Azide-functionalized AMHDO (custom synthesis)

  • Copper(I)-TBTA catalyst for CuAAC reaction

  • Cell lysate containing prey proteins

  • Bifunctional cross-linker (e.g., NHS-ester-PEG-Tetrazine)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Bait Protein Functionalization:

    • Conjugate azide-AMHDO to the alkyne-modified bait protein using a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.

    • Purify the AMHDO-functionalized bait protein.

  • Incubation with Prey Proteins:

    • Incubate the purified AMHDO-bait protein with cell lysate or a purified potential interacting partner in PBS for 1 hour at 4°C.

  • Cross-Linking Reaction:

    • Add the NHS-ester-PEG-Tetrazine cross-linker to the mixture. The tetrazine will react with the alkene on AMHDO, and the NHS ester will react with primary amines on nearby proteins.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction with Tris buffer.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE and Western blotting for the bait and expected prey proteins.

    • For unbiased identification of interacting partners, perform a pull-down of the bait protein followed by mass spectrometry analysis of the co-purified proteins.

Trustworthiness and Self-Validation

The proposed protocols incorporate internal validation steps. For instance, in Protocol 1, successful labeling can be readily confirmed by a fluorescent signal on a gel and a predictable mass shift in MS analysis. In Protocol 2, the absence of cross-linked products in control experiments (e.g., without the cross-linker or with a non-interacting protein) would validate the specificity of the observed interactions.

Conclusion

While this compound (AMHDO) is a novel reagent, its chemical structure suggests a broad utility in proteomics. Its multifunctional nature allows for its application in bioorthogonal labeling, cross-linking studies, and as a unique reporter for mass spectrometry. The protocols outlined here provide a roadmap for researchers to explore the potential of this promising new tool in their own work, with the aim of gaining deeper insights into the proteome.

References

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research, 44(9), 816–827. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Modern Chemical Biology. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. [Link]

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(1), 172-179. [Link]

  • Mehl Research Group, Oregon State University. (n.d.). Bioorthogonal Ligations. [Link]

  • Kao, A., Chiu, C., Valeri, D., & Davies, G. (2011). Chemical cross-linking of proteins: a tutorial. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88-93. [Link]

  • L-Metionina. (n.d.). [Link]

  • Ciulli, A. (2019). Bifunctional Chemical Probes Inducing Protein-Protein Interactions. Current Opinion in Chemical Biology, 52, 29-37. [Link]

  • Schwegler, E., et al. (2025). Inhibitor fluorination pattern tunes chemically induced protein dimerization. bioRxiv. [Link]

  • Al-Hilal, T. A., et al. (2025). The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications. Carbohydrate Polymers. [Link]

  • Rossin, R., et al. (2013). Diels-Alder Reaction for Tumor Pretargeting: A New Improved and Validated Method for the Synthesis of a 1,2,4,5-Tetrazine Derivative. Journal of Medicinal Chemistry, 56(22), 9045-9053. [Link]

  • Zhang, Z., & Shokat, K. (2019). Bifunctional Small Molecule Ligands of K-Ras Induce Its Association with Immunophilin Proteins. bioRxiv. [Link]

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  • O'Rourke, M. F., et al. (2019). Are Methionine Sulfoxide-Containing Proteins Related to Seed Longevity? A Case Study of Arabidopsis thaliana Dry Mature Seeds Using Cyanogen Bromide Attack and Two-Dimensional-Diagonal Electrophoresis. International Journal of Molecular Sciences, 20(17), 4124. [Link]

  • Griffiths, W. J., et al. (2002). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(22), 2151-2164. [Link]

  • That Chemist. (2022, December 22). The Diels Alder Reaction (IOC 50) [Video]. YouTube. [Link]

  • CovalX. (2009, December 8). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. [Link]

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  • Murisier, A., et al. (2022). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 35(10), 572-581. [Link]

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Application Notes & Protocols: A Multi-Tiered Approach to the Pharmacological Screening of Novel Amino Alcohol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological screening of novel amino alcohol compounds. This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize compounds with potential therapeutic value, focusing on anti-inflammatory and cytotoxic activities. The protocols herein are grounded in established scientific principles to ensure robustness and reproducibility.

Introduction: The Pharmacological Potential of Amino Alcohols

The amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These bifunctional molecules, containing both an amine and a hydroxyl group, are key pharmacophores in a wide range of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The versatility of the amino alcohol backbone allows for extensive chemical modification, enabling the generation of diverse compound libraries with the potential for novel pharmacological activities. A common and efficient method for synthesizing β-amino alcohols is through the ring-opening of epoxides with amines, a process that allows for the introduction of various substituents to explore structure-activity relationships (SAR).[4][5][6][7]

This guide presents a systematic approach to screening novel amino alcohol compounds, beginning with a broad assessment of cytotoxicity, followed by more specific assays to elucidate potential anti-inflammatory mechanisms and apoptotic activity.

The Screening Cascade: A Strategic Workflow

A tiered approach to screening is crucial for the efficient allocation of resources and for generating a comprehensive pharmacological profile of novel compounds. This strategy allows for the early identification and deprioritization of non-specific or overly toxic compounds, while focusing efforts on promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Anti-inflammatory & Apoptosis) cluster_2 Tertiary Screening (Mechanism of Action) Primary Cytotoxicity Assessment (e.g., MTT Assay) AntiInflammatory Anti-inflammatory Assays (NO, TNF-α Inhibition) Primary->AntiInflammatory Non-toxic compounds Apoptosis Apoptosis Induction (Caspase Activity) Primary->Apoptosis Cytotoxic compounds MOA Mechanism of Action Studies (e.g., NF-κB Pathway) AntiInflammatory->MOA Active compounds Apoptosis->MOA Active compounds

Figure 1: A multi-tiered screening cascade for novel amino alcohol compounds.

Primary Screening: Cytotoxicity Assessment

The initial step in our screening cascade is to evaluate the general cytotoxicity of the novel amino alcohol compounds. This is a critical baseline measurement to differentiate between compounds that exhibit specific pharmacological effects and those that are broadly toxic to cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[9]

Protocol: MTT Cytotoxicity Assay

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.[10]

Materials:

  • 96-well flat-bottom sterile microplates

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • Test amino alcohol compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete medium. The final solvent concentration should be consistent across all wells and typically ≤ 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (vehicle control).

    • Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[11]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 540-570 nm using a microplate reader.[9][12]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Parameter Description
Cell Line e.g., A549, HeLa, MCF-7
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range e.g., 0.1 - 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm

Table 1: Key parameters for the MTT cytotoxicity assay.

Secondary Screening: Elucidating Anti-inflammatory and Apoptotic Potential

Compounds that exhibit interesting profiles in the primary screen (i.e., either potent cytotoxicity against cancer cell lines or low general cytotoxicity) are advanced to secondary screening to investigate their potential anti-inflammatory or apoptosis-inducing properties.

Anti-inflammatory Screening

For compounds with low cytotoxicity, their anti-inflammatory potential can be assessed. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[13] Another critical pro-inflammatory cytokine is Tumor Necrosis Factor-alpha (TNF-α), which plays a central role in systemic inflammation.[14]

Principle: This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[13][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]

  • Sodium nitrite (for standard curve)

  • Test compounds

  • Positive control (e.g., L-NAME)

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.[15]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of the Griess reagent.[15]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis: The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated as:

% NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

Principle: This assay quantifies the amount of TNF-α released into the cell culture supernatant of LPS-stimulated THP-1 cells (a human monocytic cell line) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][16]

Materials:

  • THP-1 cell line

  • PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells into macrophages

  • LPS

  • Human TNF-α ELISA kit

  • Test compounds

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Differentiation and Treatment:

    • Seed THP-1 cells and differentiate them into macrophages by treating with PMA.

    • Treat the differentiated cells with test compounds for 1 hour, followed by stimulation with LPS for 17 hours.[16]

  • ELISA:

    • Collect the cell culture supernatants.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.[16][17][18][19] This typically involves:

      • Adding supernatants and standards to wells pre-coated with a TNF-α capture antibody.

      • Incubating to allow TNF-α to bind.

      • Washing the wells.

      • Adding a detection antibody (biotinylated anti-TNF-α).

      • Incubating and washing.

      • Adding streptavidin-HRP.

      • Incubating and washing.

      • Adding a substrate solution (e.g., TMB) and stopping the reaction.

      • Measuring the absorbance at 450 nm.

Data Analysis: A standard curve is generated using recombinant TNF-α. The concentration of TNF-α in the samples is interpolated from this curve. The percentage of TNF-α inhibition is calculated similarly to the NO inhibition assay.

Parameter NO Inhibition Assay TNF-α Release Assay
Cell Line RAW 264.7THP-1 (differentiated)
Stimulant LPS (1 µg/mL)LPS (e.g., 1 µg/mL)
Detection Method Griess ReagentELISA
Readout Absorbance at 540 nmAbsorbance at 450 nm
Positive Control L-NAMEDexamethasone

Table 2: Comparison of key parameters for anti-inflammatory assays.

Apoptosis Induction Screening

For compounds that demonstrate significant cytotoxicity in the primary screen, it is important to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process that is often a desirable mechanism of action for anticancer drugs. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[3]

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[20][21]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Test compounds

  • Positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[20][21]

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[22]

    • Measure the luminescence using a plate reader.

Data Analysis: The fold increase in caspase activity is calculated by normalizing the luminescence signal of treated cells to that of untreated control cells.

Tertiary Screening: Mechanism of Action Studies

Promising compounds identified in secondary screening should be further investigated to elucidate their mechanism of action. For anti-inflammatory compounds, a key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[23][24] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[25][26] Inhibition of this pathway is a major goal in the development of anti-inflammatory drugs.[27]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α Receptor Receptor (e.g., TLR4, TNFR) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription induces

Figure 2: Simplified representation of the canonical NF-κB signaling pathway.

Further studies to confirm the inhibition of the NF-κB pathway by novel amino alcohol compounds could include Western blotting to assess the phosphorylation of IKK and IκBα, and reporter gene assays to measure NF-κB transcriptional activity.

Conclusion

The pharmacological screening of novel amino alcohol compounds requires a systematic and logical approach. The multi-tiered cascade presented in these application notes, progressing from broad cytotoxicity assessment to specific anti-inflammatory and apoptosis assays, and finally to mechanism of action studies, provides a robust framework for identifying and characterizing promising therapeutic candidates. By understanding the principles behind each assay and adhering to detailed protocols, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

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Application Notes and Protocols for Studying Sulfur-Containing Compounds in Kidney Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Expanding Role of Sulfur Compounds in Renal Science

Historically viewed through the lens of toxicity, sulfur-containing compounds have emerged as critical endogenous signaling molecules and potent therapeutic targets in renal physiology and pathophysiology. Molecules such as hydrogen sulfide (H₂S), the master antioxidant glutathione (GSH), and dietary-derived compounds like sulforaphane are now recognized for their profound influence on kidney function.[1][2] They modulate fundamental processes including renal blood flow, oxidative stress, inflammation, and apoptosis.[3][4] Dysregulation of these sulfur-based systems is implicated in the progression of acute kidney injury (AKI) and chronic kidney disease (CKD), including diabetic and hypertensive nephropathy.[1][3]

This guide provides an in-depth exploration of the key sulfur-containing systems in the kidney. It is designed to bridge mechanistic understanding with practical application, offering detailed, field-tested protocols for researchers to investigate these compounds in their own experimental models. We will delve into methods for quantifying these molecules, assessing the activity of their related enzymes, and evaluating their therapeutic potential in preclinical models of kidney disease.

Section 1: The Hydrogen Sulfide (H₂S) Signaling Axis in the Kidney

Hydrogen sulfide (H₂S) is a gasotransmitter endogenously produced in the kidneys, where it acts as a critical regulator of homeostasis.[1][2] It influences renal hemodynamics by regulating renin release and modulating blood pressure.[1][3] Mechanistically, H₂S exerts its effects by modifying target proteins through a process called S-sulfhydration. Its protective functions in kidney disease models are largely attributed to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3] A decline in endogenous H₂S levels is observed in numerous renal disorders, making H₂S-donating compounds a promising therapeutic avenue.[5]

Mechanistic Overview: H₂S Production and Renal Protective Signaling

The diagram below illustrates the enzymatic production of H₂S and its major downstream signaling effects that contribute to renal protection.

H2S_Pathway cluster_production H₂S Production cluster_effects Downstream Protective Effects L-Cysteine L-Cysteine CBS_CSE CBS / CSE L-Cysteine->CBS_CSE H2S H₂S CBS_CSE->H2S Oxidative_Stress Oxidative Stress (ROS) H2S->Oxidative_Stress Inhibits Inflammation Inflammation (NF-κB) H2S->Inflammation Inhibits Apoptosis Apoptosis H2S->Apoptosis Inhibits Vasodilation Vasodilation (↑ GFR) H2S->Vasodilation Promotes

Caption: H₂S Production and Renal Protective Signaling Pathway.

Application Note 1: Quantifying H₂S in Biological Samples

Accurate measurement of H₂S is challenging due to its volatility and reactive nature. The choice of method depends on the research question; options range from colorimetric assays for general production capacity to more complex HPLC or gas chromatography methods for precise quantification of different H₂S pools.[6][7] The following protocol details a widely used method for assessing the rate of H₂S production in tissue homogenates.

Protocol 1.1: Measurement of H₂S Production Capacity in Kidney Tissue Homogenates

This protocol is adapted from a common spectrophotometric method that measures H₂S released into the headspace of a reaction vial.[8] It provides a robust assessment of the enzymatic capacity of a tissue sample to generate H₂S from its substrates.

A. Rationale: This assay quantifies the H₂S-producing capacity of enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) present in the tissue. The released H₂S gas reacts with lead acetate, forming a black precipitate (lead sulfide), the formation of which can be measured over time. This kinetic measurement reflects the total potential of the sample to produce H₂S.

B. Materials:

  • Kidney tissue

  • Passive Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100)

  • Reaction Mixture: 100 mM Potassium Phosphate buffer (pH 7.4), L-cysteine (10 mM), Pyridoxal-5'-phosphate (PLP, 2 mM)

  • Lead (II) acetate trihydrate

  • 96-well microplate

  • Filter paper

  • Plate reader spectrophotometer

C. Procedure:

  • Tissue Homogenization: Homogenize flash-frozen kidney tissue in ice-cold Passive Lysis Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant (lysate).

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). Normalize all samples to a consistent concentration (e.g., 10-20 µg/µl) with lysis buffer.[8]

  • Lead Acetate Paper Preparation: Prepare a 30 mM lead acetate solution in water. Cut filter paper to the size of a 96-well plate. Soak the paper in the lead acetate solution and let it air dry completely in a fume hood. Store in a sealed container, protected from light.

  • Assay Setup:

    • In each well of a 96-well plate, add 150 µl of the Reaction Mixture.

    • Add 100 µg of your normalized protein lysate to each well. Include a "no-substrate" control (Reaction Mixture without L-cysteine) and a "no-enzyme" control (lysate buffer only).

    • Carefully place the dry lead acetate-impregnated filter paper directly on top of the 96-well plate, ensuring a good seal over the wells.

  • Kinetic Measurement:

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

    • Measure the change in absorbance (darkening of the paper) at a suitable wavelength (e.g., 380 nm or endpoint at 562 nm) every 5 minutes for 1-2 hours.[8]

  • Data Analysis: The rate of H₂S production is proportional to the rate of change in absorbance. Calculate the slope of the linear portion of the kinetic curve for each sample. Express results as the rate of absorbance change per minute per milligram of protein.

ParameterRecommended ValueRationale
Tissue Lysate 100 µg protein/wellProvides sufficient enzyme activity for a detectable signal without saturating the reaction.[8]
L-cysteine 10 mMSubstrate for H₂S-producing enzymes (CBS, CSE).
PLP 2 mMEssential cofactor for CBS and CSE enzymes.
Temperature 37°COptimal temperature for mammalian enzyme activity.
Measurement Interval 5 minutesAllows for accurate determination of the initial reaction rate.

Section 2: The Glutathione (GSH) Redox System in the Kidney

Glutathione (GSH) is a tripeptide that serves as the most abundant non-protein thiol in cells, playing a central role in defending against oxidative stress.[9][10] In the kidney, an organ with high metabolic activity and oxygen consumption, the GSH system is vital for neutralizing reactive oxygen species (ROS).[11] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status.[12] Disruption of GSH metabolism and a decrease in the GSH/GSSG ratio are hallmarks of many kidney diseases, including cisplatin-induced nephrotoxicity.[12]

Mechanistic Overview: The Glutathione Redox Cycle

The diagram below shows the central role of GSH in neutralizing ROS and its regeneration by glutathione reductase.

GSH_Cycle ROS Reactive Oxygen Species (ROS) H2O H₂O ROS->H2O Neutralized by GPx Glutathione Peroxidase (GPx) GSH 2 GSH (Reduced) GSH->GPx GSSG GSSG (Oxidized) GR Glutathione Reductase (GR) GSSG->GR Recycled GPx->GSSG Oxidized GR->GSH NADP NADP⁺ NADPH NADPH NADPH->GR SFN_Workflow cluster_analysis Endpoint Analyses start Animal Acclimatization (e.g., C57BL/6 Mice) grouping Randomize into Groups: 1. Vehicle Control 2. SFN Only 3. Cisplatin Only 4. SFN + Cisplatin start->grouping pretreatment Pre-treatment Phase (e.g., SFN or Vehicle daily for 3 days) grouping->pretreatment induction AKI Induction (Single high dose of Cisplatin, e.g., 20 mg/kg, IP) pretreatment->induction monitoring Monitor Health & Weight (Daily) induction->monitoring endpoint Euthanasia & Sample Collection (72h post-Cisplatin) monitoring->endpoint blood Blood Collection (Cardiac Puncture) - BUN - Creatinine endpoint->blood tissue Kidney Tissue Collection - Histology (H&E) - Western Blot (Nrf2, Keap1) - GSH/GSSG Assay

Caption: Workflow for testing Sulforaphane in a Cisplatin-induced AKI model.

Protocol 3.1: Cisplatin-Induced AKI Model and Sulforaphane Administration

This protocol describes a common acute model of cisplatin nephrotoxicity. [13][14] A. Rationale: A single high dose of cisplatin reliably induces acute tubular necrosis, inflammation, and oxidative stress within 72 hours, mimicking the clinical features of AKI. [13]Pre-treatment with a potential therapeutic agent like SFN allows for the assessment of its prophylactic efficacy by priming the cellular defense mechanisms (like Nrf2) before the toxic insult.

B. Procedure:

  • Animals: Use male C57BL/6 or FVB mice, 8-10 weeks old. Acclimatize for at least one week.

  • Grouping: Randomly assign mice to four groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., corn oil p.o. + saline i.p.)

    • Group 2: SFN only (e.g., 15 mg/kg SFN p.o. + saline i.p.)

    • Group 3: Cisplatin only (corn oil p.o. + 20 mg/kg cisplatin i.p.)

    • Group 4: SFN + Cisplatin (15 mg/kg SFN p.o. + 20 mg/kg cisplatin i.p.)

  • Dosing Regimen:

    • Days 1-3: Administer SFN (dissolved in corn oil) or vehicle by oral gavage (p.o.) once daily. The dose of 15 mg/kg has been shown to be effective in activating Nrf2 in rodents. [15][16] * Day 3: Two hours after the final SFN/vehicle dose, administer a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg, dissolved in saline) or saline vehicle. The single high-dose model is well-established for inducing severe AKI. [13]4. Monitoring: Monitor animal body weight and general health daily. A body weight loss of >20% is a common endpoint criterion.

  • Termination and Sample Collection:

    • Day 6 (72 hours post-cisplatin): Euthanize animals.

    • Collect blood via cardiac puncture for serum analysis of renal function markers (BUN and creatinine).

    • Perfuse kidneys with ice-cold PBS. Harvest both kidneys. One kidney can be fixed in formalin for histology, and the other can be snap-frozen in liquid nitrogen for biochemical assays (Western blot, GSH/GSSG).

ParameterRecommended ValueRationale
Animal Model C57BL/6 or FVB mice, 8-10 weeksCommonly used strains for kidney injury models.
Sulforaphane Dose 15 mg/kg, oral gavageEffective dose for Nrf2 activation in vivo. [15][16]
Cisplatin Dose 20-25 mg/kg, single IP injectionInduces severe, reproducible AKI within 3-4 days. [13]
Primary Endpoint 72 hours post-cisplatinPeak of tubular injury and renal dysfunction in this model. [13]

References

  • The roles of hydrogen sulfide in renal physiology and disease states - PubMed Central - NIH. (2022-08-05). Available from: [Link]

  • The Role of Hydrogen Sulfide in Renal System - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Physiological role of hydrogen sulfide in the kidney and its therapeutic implications for kidney diseases - UGSpace. (n.d.). Available from: [Link]

  • Roles of Hydrogen Sulfide Donors in Common Kidney Diseases - PMC - NIH. (n.d.). Available from: [Link]

  • Hydrogen Sulfide in Renal Physiology and Disease - PubMed - NIH. (2016-11-01). Available from: [Link]

  • Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed. (n.d.). Available from: [Link]

  • Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - NIH. (n.d.). Available from: [Link]

  • Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC - NIH. (2013-06-12). Available from: [Link]

  • How to assay GSH and GSSG? - ResearchGate. (2016-02-11). Available from: [Link]

  • Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. (2023-02-14). Available from: [Link]

  • Cisplatin-induced kidney injury animal model - Bio-protocol. (n.d.). Available from: [Link]

  • Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - ResearchGate. (2025-08-09). Available from: [Link]

  • A rapid HPLC method for the quantification of GSH and GSSG in ocular lens. (2009-07-02). Available from: [Link]

  • Restoring glutathione as a therapeutic strategy in chronic kidney disease - Oxford Academic. (n.d.). Available from: [Link]

  • Age-Related Mitochondrial Impairment and Renal Injury Is Ameliorated by Sulforaphane via Activation of Transcription Factor NRF2 - MDPI. (2022-01-14). Available from: [Link]

  • Age-Related Mitochondrial Impairment and Renal Injury Is Ameliorated by Sulforaphane via Activation of Transcription Factor NRF2 - PubMed. (2022-01-14). Available from: [Link]

  • Developing a more clinically-relevant mouse model of cisplatin-induced nephrotoxicity. (n.d.). Available from: [Link]

  • Full article: Glutathione metabolism rewiring protects renal tubule cells against cisplatin-induced apoptosis and ferroptosis - Taylor & Francis Online. (2023-01-24). Available from: [Link]

  • Developing better mouse models to study cisplatin-induced kidney injury. (n.d.). Available from: [Link]

  • Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens - PMC. (n.d.). Available from: [Link]

  • Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - NIH. (2017-07-05). Available from: [Link]

  • Sulforaphane regulates AngII-induced podocyte oxidative stress injury through the Nrf2-Keap1/ho-1/ROS pathway - PMC. (2024-10-17). Available from: [Link]

  • Renal glutathione transport: Identification of carriers, physiological functions, and controversies - PubMed. (n.d.). Available from: [Link]

  • Glutathione is an aging-related metabolic signature in the mouse kidney. (2021-09-07). Available from: [Link]

  • Sulforaphane targets Nrf2 pathway to prevent kidney disease... - ResearchGate. (n.d.). Available from: [Link]

  • Role of glutathione transport processes in kidney function - PubMed - NIH. (n.t.). Available from: [Link]

  • Advances and Opportunities in H2S Measurement in Chemical Biology - PubMed Central. (n.d.). Available from: [Link]

  • H2S-based fluorescent imaging for pathophysiological processes - ResearchGate. (n.d.). Available from: [Link]

  • H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC. (n.d.). Available from: [Link]

  • The role of taurine in renal disorders - Semantic Scholar. (n.d.). Available from: [Link]

  • Ameliorative effect of taurine against diabetes and renal-associated disorders (Review). (n.d.). Available from: [Link]

  • Eat Your Broccoli: Oxidative Stress, NRF2, and Sulforaphane in Chronic Kidney Disease. (n.d.). Available from: [Link]

  • What is the role of taurine in Chronic Kidney Disease (CKD)? - Dr.Oracle. (2025-03-24). Available from: [Link]

  • (PDF) Taurine and the renal system - ResearchGate. (2025-08-06). Available from: [Link]

  • Taurine: A therapeutic agent in experimental kidney disease - PubMed. (n.d.). Available from: [Link]

Sources

The Alchemist's Compass: A Guide to Asymmetric Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are not merely molecules; they are the architects of biological function and the cornerstones of modern pharmaceuticals. Their inherent chirality, stemming from the stereogenic centers bearing the amino and hydroxyl groups, dictates their three-dimensional arrangement. This spatial orientation is paramount for selective interactions with biological targets like enzymes and receptors, forming the basis for the efficacy and safety of a vast array of drugs.[1] Enantiomerically pure amino alcohols are critical building blocks (synthons) in the pharmaceutical industry, featuring prominently in therapeutics ranging from beta-blockers to antiviral and anticancer agents.[1]

This technical guide provides an in-depth exploration of the principal methodologies for the asymmetric synthesis of these invaluable compounds. We will delve into the core strategies, from catalyst-controlled reactions to the use of chiral auxiliaries, providing not just step-by-step protocols but also the underlying mechanistic principles that govern their remarkable stereoselectivity. This document is designed to serve as a practical resource for researchers at the bench and a strategic guide for professionals in drug development, offering insights into the selection of the most appropriate synthetic route based on factors such as substrate scope, scalability, and economic viability.

I. Catalyst-Controlled Asymmetric Synthesis: The Pursuit of Efficiency

Catalyst-controlled methods represent the pinnacle of elegance and efficiency in asymmetric synthesis. A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, making these methods highly attractive for industrial applications.

A. Sharpless Asymmetric Aminohydroxylation (AA): A Landmark Transformation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, syn-selective conversion of olefins into vicinal amino alcohols in a single step.[2][3] The reaction employs a catalytic amount of osmium tetroxide in conjunction with a chiral cinchona alkaloid-derived ligand to orchestrate the stereochemical outcome.[2][3] A stoichiometric nitrogen source, typically a chloramine salt, delivers the amino functionality.[2]

Causality of Stereoselection: The magic of the Sharpless AA lies in the formation of a chiral osmium(VIII)-imido complex. The chiral ligand creates a binding pocket that forces the incoming olefin to approach from a specific face, leading to the enantioselective formation of the osmaazacycle intermediate. Subsequent hydrolysis releases the desired chiral amino alcohol. The choice of the cinchona alkaloid ligand (derived from quinine or quinidine) dictates which enantiomer of the product is formed.

Protocol 1: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

This protocol is adapted from the seminal work by K. Barry Sharpless and provides a reliable method for the synthesis of (1R,2R)-2-amino-1,2-diphenylethanol.[2]

Materials:

  • trans-Stilbene

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • Chloramine-T trihydrate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).

  • Add (DHQD)₂PHAL (0.55 g, 0.71 mmol) and chloramine-T trihydrate (1.61 g, 7.1 mmol). Stir until the solids dissolve.

  • Add potassium osmate(VI) dihydrate (0.052 g, 0.14 mmol) and stir for 15 minutes.

  • Add trans-stilbene (1.0 g, 5.55 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amino alcohol.

Safety Note: Osmium tetroxide and its salts are highly toxic and volatile.[4][5][6][7] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment, including double gloves and safety goggles, must be worn.[4][5][6][7]

B. Asymmetric Reduction of α-Amino Ketones: Accessing β-Amino Alcohols

The asymmetric reduction of α-amino ketones is a widely employed strategy for the synthesis of chiral 1,2-amino alcohols. Among the various methods, the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH) are particularly prominent.

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.[2][8][9][10][11][12][13][14][15][16][17] The catalyst, derived from a chiral amino alcohol such as (S)-prolinol, creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone.[2][8][9][10][11][12][13][14][15][16][17]

Causality of Stereoselection: The reaction proceeds through a six-membered transition state where the oxazaborolidine catalyst coordinates to both the borane and the ketone.[9][10] This coordination orients the ketone in a way that one face is sterically shielded, leading to a highly predictable and enantioselective hydride delivery.[9][10]

Protocol 2: CBS Reduction of 2-Aminoacetophenone Hydrochloride

This protocol provides a general procedure for the enantioselective reduction of an α-amino ketone.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-aminoacetophenone hydrochloride (1.72 g, 10 mmol).

  • Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (11 mL, 11 mmol, 1.1 equiv) to the stirred suspension.

  • Add the (S)-2-Methyl-CBS-oxazaborolidine solution (1 mL, 1 mmol, 0.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 1-2 hours), cautiously quench the reaction by the slow dropwise addition of methanol (5 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl (10 mL).

  • Stir for 30 minutes, then basify the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Asymmetric transfer hydrogenation offers a practical and often safer alternative to using pressurized hydrogen gas.[18][19] This method typically employs a ruthenium or rhodium catalyst with a chiral diamine ligand.[18] A simple hydrogen source, such as formic acid or isopropanol, is used to effect the reduction.[18]

Causality of Stereoselection: The chiral metal complex coordinates to the ketone, and the hydride is transferred from the hydrogen donor to the carbonyl carbon. The chiral ligand creates a steric and electronic environment that favors hydride delivery to one prochiral face of the ketone, resulting in high enantioselectivity.

Protocol 3: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is a general method for the ATH of α-amino ketones.[19][20]

Materials:

  • α-Amino ketone hydrochloride salt

  • Chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])

  • Formic acid

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the α-amino ketone hydrochloride salt (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL).

  • Add the chiral ruthenium catalyst (0.002 mmol, 0.2 mol%).

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Remove the solvent under reduced pressure.

  • Basify the residue with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

II. Substrate-Controlled Asymmetric Synthesis: The Chiral Auxiliary Approach

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding the enantiomerically pure product. The Evans oxazolidinone auxiliaries are a prime example of this powerful approach.[21][22][23]

A. Evans Chiral Auxiliary in the Synthesis of Amino Alcohols

Causality of Stereoselection: The chiral auxiliary creates a rigid, chelated transition state upon enolization. A substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face with high diastereoselectivity.[25]

Protocol 4: Evans Asymmetric Alkylation and Reductive Cleavage

This two-part protocol demonstrates the synthesis of a chiral carboxylic acid derivative, which can be subsequently reduced to the corresponding amino alcohol.

Part A: Asymmetric Alkylation

Materials:

  • (R)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Acylation: Dissolve (R)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in anhydrous dichloromethane (40 mL) and cool to 0 °C. Add propionyl chloride (0.96 mL, 11 mmol) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (from the previous step) in anhydrous THF (50 mL) and cool to -78 °C. Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir for 30 minutes at -78 °C. Add benzyl bromide (1.3 mL, 11 mmol) and stir at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography.

Part B: Reductive Cleavage of the Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone (from Part A)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (from Part A) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a suspension of LiAlH₄ in diethyl ether.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate through celite and wash with diethyl ether.

  • Concentrate the filtrate to yield the chiral amino alcohol. The chiral auxiliary can often be recovered from the filter cake.[21][26]

III. Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. Proline and its derivatives have emerged as powerful catalysts for a variety of reactions, including the Mannich reaction for the synthesis of β-amino carbonyl compounds, which are precursors to amino alcohols.[1][8][10][27][28][29][30][31]

A. Proline-Catalyzed Asymmetric Mannich Reaction

The proline-catalyzed three-component Mannich reaction between an aldehyde, an amine, and a ketone is a highly efficient method for producing chiral β-amino ketones.[8][27] These products can then be reduced to the corresponding 1,3-amino alcohols.

Causality of Stereoselection: Proline reacts with the ketone to form a chiral enamine intermediate.[27] This enamine then attacks an imine, formed in situ from the aldehyde and amine, in a highly stereoselective manner. The stereochemical outcome is controlled by the rigid transition state, where the proline catalyst directs the facial selectivity of the attack.[27]

Protocol 5: Proline-Catalyzed Three-Component Mannich Reaction

This protocol describes a general procedure for the synthesis of a chiral β-amino ketone.[8][27]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard workup reagents

Procedure:

  • To a vial, add the aldehyde (1 mmol), amine (1.1 mmol), and ketone (10 mmol).

  • Add DMSO (2 mL) and (S)-proline (0.035 g, 0.3 mmol, 30 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

  • The resulting β-amino ketone can be reduced to the corresponding amino alcohol using a standard reducing agent like sodium borohydride.

IV. Comparison of Methods: A Strategic Overview

The choice of synthetic method depends on a multitude of factors including the desired stereochemistry, substrate scope, cost, scalability, and safety considerations.

MethodAdvantagesDisadvantages
Sharpless Asymmetric Aminohydroxylation Direct conversion of olefins to vicinal amino alcohols; high enantioselectivity.[2][3]Use of toxic and expensive osmium tetroxide; regioselectivity can be an issue.[3][4][5][6][7]
CBS Reduction High enantioselectivity for a broad range of ketones; predictable stereochemistry.[2][8][9][10][11][12][13][14][15][16][17]Requires stoichiometric borane; catalyst can be sensitive to moisture.
Asymmetric Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas; operationally simple.[18][19]Catalyst cost and availability can be a factor.
Evans Chiral Auxiliary High and predictable diastereoselectivity; reliable for a wide range of transformations.[21][22][23][24]Stoichiometric use of the auxiliary; requires additional steps for attachment and removal.[21][26]
Organocatalysis (Proline) Metal-free; environmentally benign; readily available and inexpensive catalyst.[1][8][10][27][28][29][30][31]Catalyst loading can be high; may require longer reaction times.

V. Visualization of Key Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams are provided.

Asymmetric_Synthesis_of_Chiral_Amino_Alcohols cluster_catalyst Catalyst-Controlled cluster_substrate Substrate-Controlled cluster_organo Organocatalysis Sharpless_AA Sharpless Asymmetric Aminohydroxylation Amino_Alcohol Chiral Amino Alcohol Sharpless_AA->Amino_Alcohol CBS_Reduction CBS Reduction CBS_Reduction->Amino_Alcohol ATH Asymmetric Transfer Hydrogenation ATH->Amino_Alcohol Evans_Aux Evans Chiral Auxiliary Evans_Aux->Amino_Alcohol Diastereoselective Reaction & Auxiliary Removal Proline_Mannich Proline-Catalyzed Mannich Reaction Proline_Mannich->Amino_Alcohol Reduction Olefin Olefin Olefin->Sharpless_AA OsO₄, Chiral Ligand, Nitrogen Source Amino_Ketone α-Amino Ketone Amino_Ketone->CBS_Reduction CBS Catalyst, Borane Amino_Ketone->ATH Ru/Rh Catalyst, H₂ Source Prochiral_Substrate Prochiral Substrate (e.g., carboxylic acid derivative) Prochiral_Substrate->Evans_Aux Attach Auxiliary Aldehyde_Amine_Ketone Aldehyde + Amine + Ketone Aldehyde_Amine_Ketone->Proline_Mannich Proline

Figure 1: Overview of major asymmetric synthesis strategies for chiral amino alcohols.

Sharpless_AA_Mechanism cluster_catalyst_formation Catalyst Formation OsO4 OsO₄ Intermediate1 [LOsO₃(NR)] OsO4->Intermediate1 Ligand Chiral Ligand (L) Ligand->Intermediate1 Nitrogen_Source R₂NCl Nitrogen_Source->Intermediate1 Olefin Olefin Intermediate2 Osmaazacycle Olefin->Intermediate2 Intermediate1->Intermediate2 [3+2] Cycloaddition Product Chiral Amino Alcohol Intermediate2->Product Hydrolysis

Figure 2: Simplified mechanistic cycle of the Sharpless Asymmetric Aminohydroxylation.

Conclusion

The asymmetric synthesis of chiral amino alcohols is a dynamic and evolving field, driven by the relentless demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. The methodologies outlined in this guide—from the robust and reliable catalyst-controlled reactions to the predictable substrate-controlled approaches and the burgeoning field of organocatalysis—provide a powerful toolkit for the modern synthetic chemist. A thorough understanding of the underlying principles, coupled with careful consideration of practical factors such as cost, safety, and scalability, will enable researchers and drug development professionals to navigate the complexities of chiral synthesis and unlock the potential of these vital molecules.

References

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Application Note: Utilizing Amino Alcohols as Potential Antibiotic and Antifungal Leads

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Amino alcohols have emerged as a promising class of compounds with significant potential for development as both antibacterial and antifungal therapeutics. Their structural diversity and amenability to synthetic modification allow for the fine-tuning of their biological activity. This document provides a comprehensive guide for the synthesis, in vitro screening, and preliminary mechanism of action studies of amino alcohol-based antimicrobial candidates. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore this important class of molecules in the quest for new infection-fighting drugs.

Introduction

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. This structural motif is present in a number of natural products and clinically approved drugs, highlighting its biological relevance. In the context of antimicrobial drug discovery, the structural similarity of amino alcohols to natural amino acids and their ability to interact with microbial cell membranes make them attractive candidates.[1] The primary mode of action for many antimicrobial alcohols involves the denaturation of proteins and the solubilization of lipids in the microbial cell membrane, leading to cell lysis. For amino alcohol analogs, the specific mechanisms can be more intricate and are often related to their unique structural features, which can include disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, or interference with essential enzymes.

This application note will guide researchers through a systematic workflow for identifying and characterizing novel amino alcohol-based antimicrobial leads. The workflow begins with the chemical synthesis of a library of diverse amino alcohol analogs, followed by a hierarchical screening cascade to determine their antimicrobial efficacy and host cell toxicity. Finally, we will touch upon initial studies to elucidate the mechanism of action of the most promising candidates.

I. Synthesis of Amino Alcohol Libraries

A common and efficient method for the synthesis of 1,2-amino alcohols is the ring-opening of epoxides with amines.[2] This reaction is often regioselective, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide ring. The use of various catalysts can enhance the reaction rate and selectivity.[3]

Protocol 1: Synthesis of β-Amino Alcohols via Epoxide Ring Opening

This protocol describes a general procedure for the synthesis of a small library of β-amino alcohols from a parent epoxide and a selection of primary or secondary amines.

Materials:

  • Parent Epoxide (e.g., Styrene Oxide)

  • Selection of Amines (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., Methanol, Isopropanol)

  • Catalyst (optional, e.g., Cyanuric Chloride, Zirconium (IV) chloride)[3][4]

  • Reaction vials or round-bottom flasks

  • Stir plate and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Rotary evaporator

  • NMR spectrometer and deuterated solvents for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the parent epoxide (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add the selected amine (1.1 equivalents) to the reaction mixture.

  • Catalyst Addition (Optional): If using a catalyst, add it to the reaction mixture (typically 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting epoxide on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-amino alcohol.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices: The slight excess of the amine ensures complete consumption of the epoxide. The choice of solvent can influence the reaction rate and selectivity. Monitoring by TLC is crucial to prevent the formation of side products from over-running the reaction. Purification by column chromatography is essential to remove unreacted starting materials and any byproducts, ensuring that the subsequent biological assays are performed on a pure compound.

II. In Vitro Screening Cascade

Once a library of amino alcohols has been synthesized, the next step is to evaluate their biological activity. A standard screening cascade involves determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microbial pathogens, followed by an assessment of the cytotoxicity of the active compounds against a mammalian cell line to determine their selectivity.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used and standardized technique for determining MIC values.[1][5][6][7]

Protocol 2: Broth Microdilution MIC Assay

Materials:

  • Synthesized amino alcohol compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Prepare Compound Stock Solutions: Dissolve the synthesized amino alcohols in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the microbial strains overnight in the appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Self-Validation: The inclusion of growth and sterility controls is critical for validating the assay. The growth control should show turbidity, indicating that the microorganisms are viable and the medium is suitable for growth. The sterility control should remain clear, confirming that the medium and plate were not contaminated.

B. Cytotoxicity Assessment

It is crucial that a potential antimicrobial agent exhibits minimal toxicity towards host cells.[5][8][9] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density that will allow for exponential growth during the assay period (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the amino alcohol compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Cell Control: Wells with cells and medium only (no compound).

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

Data Presentation:

Table 1: Example Antimicrobial Activity and Cytotoxicity Data for a Series of Amino Alcohols

Compound IDTarget OrganismMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
AA-01S. aureus8HEK293>128>16
AA-01C. albicans16HEK293>128>8
AA-02S. aureus32HEK293642
AA-02C. albicans>128HEK29364-
AA-03S. aureus4HEK29312832
AA-03C. albicans8HEK29312816

III. Preliminary Mechanism of Action Studies

Understanding how a compound kills a pathogen is crucial for its development as a drug. For many antimicrobial peptides and other membrane-active agents, a key mechanism is the disruption of the microbial cell membrane.[12][13][14][15] A simple and effective way to assess membrane permeabilization is by using fluorescent dyes that can only enter cells with compromised membranes.

Protocol 4: Membrane Permeabilization Assay using SYTOX Green

Materials:

  • Active amino alcohol compound(s)

  • Microbial strain of interest

  • Buffer (e.g., PBS or HEPES)

  • SYTOX Green nucleic acid stain

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Microbial Suspension: Grow the microbial strain to the mid-logarithmic phase, then harvest the cells by centrifugation and wash them with buffer. Resuspend the cells in the buffer to a standardized OD.

  • Assay Setup: In a black 96-well plate, add the microbial suspension.

  • Compound Addition: Add the amino alcohol compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • SYTOX Green Addition: Add SYTOX Green to a final concentration of 1-5 µM.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).

  • Controls:

    • Negative Control: Microbial suspension with SYTOX Green but no compound.

    • Positive Control: Microbial suspension with a known membrane-disrupting agent (e.g., melittin) and SYTOX Green.

Interpretation of Results: An increase in fluorescence intensity over time in the presence of the amino alcohol compound indicates that the cell membrane has been permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

IV. Workflow and Pathway Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the identification and initial characterization of amino alcohol-based antimicrobial leads.

Workflow Overall Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_moa Mechanism of Action Synthesis Synthesis of Amino Alcohol Library Purification Purification & Characterization (TLC, Column Chromatography, NMR) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Pure Compounds Cytotoxicity Cytotoxicity Assay (MTT Assay) MIC->Cytotoxicity Membrane_Perm Membrane Permeabilization (SYTOX Green Assay) Cytotoxicity->Membrane_Perm Active & Selective Compounds

Caption: A flowchart of the experimental workflow.

Mechanism of Action: Membrane Disruption

This diagram illustrates the proposed mechanism of action for membrane-active amino alcohols.

MOA Proposed Mechanism of Membrane Disruption cluster_cell Microbial Cell Membrane Cell Membrane Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Cytoplasm Cytoplasm AminoAlcohol Amino Alcohol AminoAlcohol->Membrane Interaction Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of membrane disruption.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
  • Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • MTT assay protocol. (n.d.). Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Enantioselective Synthesis of Vicinal Amino Alcohols from Epoxy Alcohols: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (n.d.). Tetrahedron: Asymmetry.
  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). Frontiers in Cellular and Infection Microbiology.
  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). PMC - NIH.
  • Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. (n.d.). ResearchGate.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis.
  • Molecular Mechanisms of Membrane Perturbation by Antimicrobial Peptides and the Use of Biophysical Studies in the Design of Novel Peptide Antibiotics. (2005). Bentham Science Publishers.
  • Synthesis and evaluation of antibacterial and antitumor activities of new galactopyranosylated amino alcohols. (2016). PubMed.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.
  • Membrane Permeabilization Mechanisms. (n.d.). ResearchGate.

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Methods for Evaluating the Biological Activity of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Biological Activity Evaluation in Drug Discovery

The journey of a novel organic compound from laboratory synthesis to a potential therapeutic agent is a multi-stage process defined by rigorous evaluation. The initial promise of a molecule, conceived from structural design or serendipitous discovery, must be substantiated by empirical evidence of its biological activity. This process is not merely a series of validation steps but a critical investigation into the compound's efficacy, potency, safety, and mechanism of action.[1][2] Effective and robust evaluation of biological activity is the cornerstone of modern drug discovery, enabling researchers to make informed go/no-go decisions, thereby conserving resources and accelerating the development of impactful medicines.[3]

This guide provides a comprehensive overview of key methodologies employed to characterize the biological activity of novel compounds. It is structured to follow a logical progression, from high-throughput primary screening to detailed mechanistic studies and preclinical evaluation. As a senior application scientist, the emphasis here is not just on the procedural steps but on the underlying principles, the rationale for experimental choices, and the integration of self-validating controls to ensure data integrity.

Part I: Primary Screening - The Search for "Hits"

The initial phase of screening is designed to rapidly test large collections of compounds to identify "hits"—molecules that exhibit a desired biological effect.[4] This stage prioritizes speed and automation to sift through vast chemical libraries efficiently.[5][6]

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) utilizes robotics, automated liquid handling, and sensitive detectors to conduct millions of pharmacological tests in a short period.[4][5][6] The primary goal is to identify active compounds that modulate a specific biomolecular pathway.[5]

Causality in HTS Assay Choice: The selection of an HTS assay is dictated by the biological question. There are two main approaches:

  • Target-Based Discovery (TDD): This approach relies on known information about a specific biological target (e.g., an enzyme or receptor) implicated in a disease. Assays are designed to measure the direct interaction of a compound with this isolated target.[2]

  • Phenotypic-Based Discovery (PDD): This approach makes no assumptions about a specific target. Instead, it measures the effect of a compound on the overall phenotype of a cell or organism, providing a more holistic view of its biological output.[2]

Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis & Hit Identification AssayDev Assay Development & Validation LibPrep Compound Library Preparation AssayDev->LibPrep PlatePrep Automated Plate Preparation (96/384/1536-well) LibPrep->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen DataAcq Signal Detection & Data Acquisition PrimaryScreen->DataAcq QC Quality Control (Z'-factor > 0.5) DataAcq->QC HitSelection Hit Selection & Triage QC->HitSelection ConfirmatoryScreen Confirmatory & Dose-Response Screens HitSelection->ConfirmatoryScreen Proceed to Secondary Screening

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Part II: Secondary Screening & Hit-to-Lead - Quantifying Biological Effects

Once "hits" are identified, they undergo secondary screening to confirm their activity, determine their potency, and assess their initial safety profile. This "hit-to-lead" phase is crucial for selecting the most promising compounds for further optimization.

Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine if a compound's observed activity is due to a specific biological modulation or simply because it is killing the cells. Cytotoxicity assays are therefore essential.[7]

Principle of Tetrazolium Salt-Based Assays: These colorimetric assays measure the metabolic activity of living cells.[8] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.[8][9]

Comparative Analysis: MTT vs. XTT Assays

The choice between the MTT and XTT assay depends on experimental needs, balancing throughput against sensitivity.[8]

FeatureMTT AssayXTT AssayRationale for Choice
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (Positively charged)2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (Negatively charged)MTT's charge allows it to readily penetrate viable cells.[10] XTT requires an electron coupling reagent to aid cell entry.[11]
Formazan Product Purple, water-insoluble crystalsOrange, water-soluble productXTT's soluble product eliminates a key workflow step, making it faster and less prone to error.[8]
Workflow Step Requires a solubilization step (e.g., with DMSO or SDS)No solubilization requiredThe additional step in the MTT assay can introduce variability and is a key reason for choosing XTT in high-throughput settings.[8]
Endpoint Endpoint assay onlyCan be used for kinetic measurementsBecause the solubilization step in MTT kills the cells, it can only be read once. The non-toxic nature of XTT reagents allows for repeated measurements over time.
Sensitivity Generally considered highly sensitiveSensitivity can be comparable to or higher than MTT, depending on cell type.The specific cell line and experimental conditions can influence which assay provides a better signal-to-noise ratio.
Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the concentration at which a novel compound reduces the viability of a cancer cell line by 50% (IC50).

Self-Validation System:

  • Untreated Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine). Validates that the assay can detect cell death.

  • Blank Control: Wells with media but no cells. Used for background subtraction.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and positive controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10][11] A reference wavelength of 630 nm can be used to reduce background.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (Add DMSO/SDS) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity Assays

For compounds designed to combat infectious diseases, determining their antimicrobial activity is paramount. The goal is to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol 2: Broth Microdilution for MIC Determination

This protocol is a quantitative method used to determine the MIC of a novel compound against a bacterial strain (e.g., Staphylococcus aureus).[13]

Self-Validation System:

  • Growth Control: Bacteria inoculated in broth with vehicle (DMSO) but no compound. Validates that the bacteria can grow under the assay conditions.

  • Sterility Control: Broth with no bacteria. Ensures the medium is not contaminated.

  • Positive Control: A known antibiotic (e.g., Vancomycin for S. aureus) is tested alongside the novel compound to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute to a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Part III: Mechanism of Action (MoA) & Target Engagement

Identifying a potent compound is only part of the story. Understanding how and if it interacts with its intended target is essential for rational drug design and predicting potential side effects.

Direct Binding Assays: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event between a compound and its target protein.[14][15] This provides a complete thermodynamic profile of the interaction.

Why ITC is Authoritative:

  • Direct Measurement: It is a label-free technique that directly measures the heat of binding, avoiding potential artifacts from fluorescent or radioactive labels.[14]

  • Comprehensive Data: A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[15][16] This rich dataset is invaluable for structure-activity relationship (SAR) studies.[15]

Protocol 3: Conceptual ITC Experiment

Self-Validation System:

  • Buffer-to-Buffer Titration: A control experiment where the ligand solution is injected into buffer alone (without the protein) is essential to measure the heat of dilution, which is then subtracted from the experimental data.

  • Known Ligand: Using a ligand with a known affinity for the target protein can validate the protein's activity and the instrument's performance.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the target protein and the novel compound in the exact same dialysis buffer to minimize buffer mismatch effects. The protein is placed in the sample cell, and the compound (ligand) is loaded into the titration syringe.[17]

  • Titration: The instrument injects small, precise aliquots of the ligand into the protein solution at a constant temperature.[16]

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection. Binding events can be exothermic (release heat) or endothermic (absorb heat).[15]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).

ITC Data Interpretation Diagram

ITC_Data cluster_raw Raw Data (Power vs. Time) cluster_processed Processed Data (Binding Isotherm) cluster_params Thermodynamic Parameters RawData A series of peaks corresponding to each injection. Peak area = Heat of binding. ProcessedData Integrated heat per injection vs. Molar Ratio. Curve fitting yields thermodynamic parameters. RawData->ProcessedData Integration Params Kd (Binding Affinity) n (Stoichiometry) ΔH (Enthalpy) ΔS (Entropy) ProcessedData->Params Curve Fitting

Caption: The process of converting raw ITC data into a binding isotherm to derive thermodynamic parameters.

Reporter Gene Assays

Reporter gene assays are versatile tools for studying the modulation of specific signaling pathways.[18] They work by placing a gene for an easily measurable protein (the "reporter," e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific transcription factor.[19][20]

Why Use a Reporter Assay? This approach allows researchers to quantify the activity of a whole signaling pathway in a cellular context. If a compound inhibits a kinase upstream, the downstream transcription factor will not be activated, leading to a decrease in reporter gene expression and a measurable drop in light or fluorescence.[21][22]

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol is designed to test if a novel compound inhibits the pro-inflammatory NF-κB signaling pathway.

Self-Validation System:

  • Unstimulated Control: Cells transfected with the reporter plasmid but not stimulated with an activator (e.g., TNF-α). Establishes the baseline luciferase activity.

  • Stimulated Control: Cells stimulated with TNF-α in the presence of vehicle (DMSO). Represents the maximum pathway activation (100% activity).

  • Positive Control Inhibitor: A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) is used to validate the assay's ability to detect inhibition.

Step-by-Step Methodology:

  • Transfection: Plate cells (e.g., HEK293) and transfect them with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB binding sites. A co-transfection with a plasmid constitutively expressing Renilla luciferase can be used for normalization.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the novel compound for 1 hour.

  • Pathway Activation: Stimulate the cells with a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Use a dual-luciferase assay system. First, add the substrate for firefly luciferase and measure the luminescence. Then, add a second reagent that quenches the firefly reaction and provides the substrate for Renilla luciferase, and measure the second signal.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.

Part IV: Preclinical Evaluation - Assessing In Vivo Profile

Promising lead compounds must ultimately be tested in a living system to understand their behavior in a complex biological environment.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the relationship between PK and PD is central to effective drug development.[23][24]

  • Pharmacokinetics (PK): Describes what the body does to the drug. This includes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[23][25][26]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves the drug's interaction with its target and the resulting biochemical and physiological effects.[23][25][26]

The integration of PK and PD allows researchers to build a quantitative model that links drug concentration at the target site to the intensity and duration of the pharmacological effect.[27]

ADME/Tox Profiling

Early assessment of ADME and toxicity properties is critical, as poor PK profiles and unforeseen toxicity are major causes of drug failure.[3][28] In vitro ADME assays are used early in the discovery process to predict a compound's behavior in vivo.[28][29] These can include:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.

  • Cell Permeability Assays: Using cell monolayers (e.g., Caco-2) to predict intestinal absorption.

  • Plasma Protein Binding Assays: To determine the fraction of the compound that is free to interact with its target.

  • Early Toxicity Screening: Assessing potential liabilities such as cardiotoxicity (hERG assay) or genotoxicity (Ames test).[7]

The Role of In Vivo Models

In vivo assays, typically using animal models, are essential for evaluating a compound's efficacy and safety in a whole organism.[30][31] These models provide crucial data on how a compound behaves within a complex system of multiple organs and physiological processes.[32] While indispensable, it is critical to acknowledge the limitations of animal models, as they do not always accurately predict human outcomes due to biological differences between species.[32] Therefore, the choice of model must be carefully justified, and results interpreted with caution. The use of genetically engineered or "humanized" models can sometimes improve predictivity.[33]

Conclusion: Synthesizing Data for Candidate Selection

The evaluation of a novel organic compound's biological activity is a systematic process of building a comprehensive data package. It begins with broad screening to identify active compounds, followed by detailed studies to quantify their potency, elucidate their mechanism of action, and characterize their pharmacokinetic and safety profiles. Each stage of this process generates critical data that informs the next, guiding the iterative process of medicinal chemistry and lead optimization. By employing robust, well-controlled, and thoughtfully chosen assays, researchers can confidently identify and advance those compounds with the greatest potential to become safe and effective medicines.

References

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  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • PharmaFeatures. (n.d.). The Limitations of Animal Models in Drug Development. PharmaFeatures. Retrieved from [Link]

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  • Kocić, T., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide. Retrieved from [Link]

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  • Quinteros, M. A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]

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  • BMG Labtech. (2024). Gene reporter assays. BMG Labtech. Retrieved from [Link]

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  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Retrieved from [Link]

  • KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. Retrieved from [Link]

  • Medium. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Medium. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADME in Toxicology: Ensuring Drug Safety & Efficacy. Creative Biolabs. Retrieved from [Link]

  • Danhof, M., et al. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online. Retrieved from [Link]

  • Al-Karagoly, H., et al. (2022). Design, Synthesis and Antimicrobial Activity Evaluation of New Bisimidyl Sulfonamido Ketone Comprising Drug component. Chemical Methodologies. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Challenges of Grignard Reactions with Amino-Functionalized Compounds: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Grignard reactions involving substrates that contain amino functional groups. The inherent basicity of Grignard reagents presents a significant challenge when acidic protons, such as those on primary and secondary amines, are present. This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the laboratory, offering both mechanistic explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is not proceeding, and I am recovering my starting material. What is the most likely cause?

A1: The most probable cause is the quenching of your Grignard reagent by the acidic proton of the amino group.

Grignard reagents are potent nucleophiles but are also exceptionally strong bases.[1] Primary and secondary amines possess acidic N-H protons (pKa ≈ 35-40), which will readily react with the Grignard reagent in an acid-base neutralization reaction.[2][3][4] This reaction is typically much faster than the desired nucleophilic addition to a carbonyl group or other electrophile.[2] The result is the consumption of your Grignard reagent to form an alkane and a magnesium-amine salt, leaving your starting material unreacted.[3]

Q2: Can I simply use an excess of the Grignard reagent to overcome the issue of the acidic amine proton?

A2: While theoretically possible, using excess Grignard reagent is often not a practical or efficient solution.

Using one equivalent of the Grignard reagent to deprotonate the amine and a second equivalent for the desired reaction can sometimes be effective, especially with simple and inexpensive Grignards.[5] However, this approach has several drawbacks:

  • Stoichiometry Issues: Precisely controlling the stoichiometry can be difficult, potentially leading to incomplete reactions or the presence of unreacted Grignard reagent, which can complicate the workup and purification.

  • Salt Precipitation: The resulting magnesium-amine salt (R-NH-MgBr) can precipitate out of the reaction mixture, potentially hindering the reaction.[4]

  • Cost and Availability: For complex or valuable Grignard reagents, using a twofold excess is economically unfeasible.

  • Side Reactions: The presence of the deprotonated amine in the reaction mixture can sometimes lead to undesired side reactions.

A more robust and generally recommended approach is to protect the amino group.

Protecting the Amino Group: A Strategic Imperative

The most reliable method to prevent the quenching of the Grignard reagent is to temporarily "mask" the acidic N-H proton with a protecting group.[6] An ideal protecting group for this purpose should be:

  • Easy to install on the amine.

  • Stable to the strongly basic and nucleophilic conditions of the Grignard reaction.

  • Easy to remove under mild conditions that do not affect the newly formed product.

  • Orthogonal to other protecting groups that may be present in the molecule.

Q3: What are the most common and effective protecting groups for amines in Grignard reactions?

A3: Carbamates and silyl-based protecting groups are among the most widely used and effective options.

The choice of protecting group is critical and depends on the overall synthetic strategy. Below is a comparison of common amine protecting groups compatible with Grignard reagents.

Protecting GroupStructureInstallation ReagentRemoval ConditionsAdvantagesDisadvantages
tert-Butoxycarbonyl (Boc) Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Robust, widely used, generally stable to Grignards.Requires strongly acidic conditions for removal.
Carboxybenzyl (Cbz) Cbz-NH-RBenzyl chloroformateHydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions.Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes).
Triisopropylsilyl (TIPS) TIPS-NH-RTIPS-Cl, baseFluoride source (e.g., TBAF) or acidStable to Grignards, removable under mild, non-acidic/basic conditions.Can be sterically hindering.
N,N-dibenzyl (Bn)₂N-RBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)Very robust.Requires harsh conditions for removal.

Experimental Protocols

Protocol 1: Boc-Protection of a Primary Amine

This protocol provides a general procedure for the protection of a primary amine using Di-tert-butyl dicarbonate.

Materials:

  • Amino-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-containing substrate in DCM or THF.

  • Add triethylamine (1.1 equivalents).

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude Boc-protected amine, which can be purified by column chromatography if necessary.

Visualizing the Problem and Solution

To better understand the core issue and the protective strategy, the following diagrams illustrate the reaction pathways.

G1 cluster_0 Problem: Grignard Quenching R-MgX Grignard Reagent (Strong Base) R-H Alkane (Quenched Grignard) R-MgX->R-H Acid-Base Reaction R'-NHMgX Magnesium Amine Salt R'-NH2 Primary Amine (Acidic Proton) R'-NH2->R'-NHMgX

Caption: Acid-base quenching of a Grignard reagent by a primary amine.

G2 cluster_1 Solution: Protection Strategy Amine R'-NH2 Protected_Amine R'-NH-PG (No Acidic Proton) Amine->Protected_Amine 1. Protection Grignard_Reaction Grignard Reaction (R-MgX, Electrophile) Protected_Amine->Grignard_Reaction 2. Grignard Addition Product_Protected Protected Product Grignard_Reaction->Product_Protected Deprotection Deprotection Product_Protected->Deprotection 3. Removal of PG Final_Product Final Product Deprotection->Final_Product

Sources

Technical Support Center: Enhancing the Stability of Dienol Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent instability of dienol compounds in solution. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure the integrity of your experiments and drug development pipelines.

Section 1: Understanding Dienol Instability

Dienol compounds, characterized by a C=C-OH functional group, are valuable intermediates and structural motifs in organic chemistry and medicinal chemistry.[1] However, their utility is often hampered by their inherent instability. The primary drivers of dienol degradation are their susceptibility to tautomerization, oxidation, and other degradation pathways influenced by environmental factors.[2][3]

Keto-Enol Tautomerism

Dienols exist in equilibrium with their corresponding keto forms.[1] This process, known as keto-enol tautomerism, is a dynamic equilibrium that can be influenced by solvent, pH, and temperature.[4][5] While often a slow process in neutral media, it can be readily catalyzed by acids or bases.[5] For many applications, controlling this equilibrium is crucial to maintaining the desired dienol form.

Oxidative Degradation

The electron-rich double bond and the hydroxyl group make dienols susceptible to oxidation.[6][7] This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[6][8] Oxidative cleavage of the diol functionality can lead to the formation of carbonyl compounds, significantly altering the chemical identity and biological activity of the parent molecule.

Environmental Factors

Several environmental factors can accelerate the degradation of dienol compounds:

  • pH: Both acidic and alkaline conditions can catalyze degradation pathways, including hydrolysis and tautomerization.[6][9]

  • Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation processes.[6]

  • Light: Photodegradation can be a significant issue for some dienol compounds, leading to rapid decomposition upon exposure to light, particularly UV radiation.[6]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[8]

Below is a diagram illustrating the primary degradation pathways of dienol compounds.

Dienol_Degradation Dienol Dienol Compound Keto Keto Tautomer Dienol->Keto Tautomerization (Acid/Base Catalyzed) Oxidized Oxidized Products (e.g., Carbonyls) Dienol->Oxidized Oxidation (O2, Metal Ions) Hydrolyzed Hydrolysis Products Dienol->Hydrolyzed Hydrolysis (Acid/Base Catalyzed) Troubleshooting_Workflow start Dienol Instability Observed check_tautomerization Is Tautomerization the Issue? start->check_tautomerization check_oxidation Is Oxidation the Issue? check_tautomerization->check_oxidation No control_ph Control pH with Buffers check_tautomerization->control_ph Yes deoxygenate Deoxygenate Solvents check_oxidation->deoxygenate Yes change_solvent Use Aprotic/Non-polar Solvent control_ph->change_solvent end Stable Dienol Solution change_solvent->end add_antioxidant Add Antioxidant (e.g., BHT) deoxygenate->add_antioxidant add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator add_chelator->end

Caption: A workflow for troubleshooting dienol instability in solution.

Q3: My dienol compound degrades rapidly when exposed to light. What are the best practices for handling and storing photosensitive dienols?

Cause: Your compound is susceptible to photodegradation, a process where light energy initiates chemical reactions that lead to decomposition. [6] Solution:

  • Use of Amber Glassware:

    • Protocol: Always prepare and store solutions of photosensitive dienols in amber-colored volumetric flasks, vials, and other containers.

    • Rationale: Amber glass is specifically designed to block UV and blue light, which are the most energetic and often the most damaging wavelengths.

  • Work in a Dimly Lit Environment:

    • Protocol: When handling the compound or its solutions, work in a fume hood with the sash lowered and the room lights dimmed as much as is safely possible.

    • Rationale: Minimizing exposure to all light sources reduces the rate of photodegradation.

  • Storage Conditions:

    • Protocol: Store solutions in a dark, cold environment, such as a refrigerator or freezer, when not in use. For highly sensitive compounds, consider wrapping the amber container in aluminum foil for an extra layer of protection.

    • Rationale: Combining light protection with low temperatures slows down all degradation pathways. [6]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for determining the optimal pH for my dienol compound?

A: A good starting point is to perform a pH-rate profile study. Prepare a series of buffered solutions across a range of pH values (e.g., from pH 3 to pH 9). Dissolve your dienol in each buffer and monitor its stability over time using an appropriate analytical technique like HPLC or UV-Vis spectroscopy. This will allow you to identify the pH at which the degradation rate is at a minimum.

Q: Are there any solvents I should absolutely avoid when working with dienols?

A: While it is compound-dependent, it is generally advisable to be cautious with highly protic or strongly acidic/basic solvents unless your experimental goal requires them. For instance, strong acids or bases will almost certainly catalyze rapid tautomerization or hydrolysis. [6][9]Protic solvents like methanol or water can also participate in hydrogen bonding and potentially facilitate proton transfer, influencing the keto-enol equilibrium.

Q: How can I confirm that metal-catalyzed oxidation is the primary degradation pathway?

A: A simple diagnostic experiment is to prepare two identical solutions of your dienol. To one, add a chelating agent like EDTA. Leave the other as a control. If the solution with the chelating agent shows significantly improved stability, it is a strong indication that metal-catalyzed oxidation is a major contributor to the degradation.

Q: Can I use a combination of stabilization techniques?

A: Absolutely. In many cases, a multi-pronged approach is the most effective. For example, you might prepare a solution of your dienol in a deoxygenated, pH-controlled buffer that also contains a small amount of EDTA. This would simultaneously address degradation from dissolved oxygen, pH-catalyzed reactions, and metal-catalyzed oxidation.

Summary of Recommended Stabilizer Concentrations
Stabilizer TypeExampleTypical Starting ConcentrationMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Radical Scavenger
Antioxidant Ascorbic Acid (Vitamin C)0.05% - 0.2% (w/v)Reducing Agent, Radical Scavenger
Chelating Agent EDTA1 - 10 µMSequesters Metal Ions
Chelating Agent DTPA1 - 10 µMSequesters Metal Ions

References

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Overcoming challenges in the synthesis of polyfunctional molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polyfunctional molecules. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by molecules bearing multiple reactive centers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Strategic Planning - The Blueprint for Success

The synthesis of a complex, polyfunctional molecule begins long before the first reagent is added to the flask. A robust and well-conceived synthetic strategy is the single most critical factor for success. This section addresses common questions and pitfalls in the planning phase.

Frequently Asked Questions (FAQs): Strategic Planning

Q1: I have a target molecule with multiple hydroxyl and amino groups. How do I even begin to think about a protecting group strategy?

A1: This is a classic challenge in polyfunctional synthesis. The key is to employ an orthogonal protecting group strategy .[1][2] This approach involves selecting protecting groups for the same type of functional group (e.g., alcohols) that can be removed under distinct and mutually exclusive conditions.[1][3] For instance, you could protect one alcohol as a silyl ether (cleaved by fluoride ions), another as a benzyl ether (removed by hydrogenolysis), and a third as an acetate ester (hydrolyzed by base).[4][5] This allows you to unmask and react each hydroxyl group selectively without affecting the others.[3]

The Causality Behind the Choice: The selection of an orthogonal set is dictated by the planned reaction sequence. If a subsequent step involves a strong base, you would avoid a base-labile protecting group like an acetate. Conversely, if a reaction requires acidic conditions, an acid-labile group like a tert-butyldimethylsilyl (TBS) ether might be unsuitable.[5][6]

Q2: My retrosynthetic analysis leads to a key intermediate that is highly polar and likely to be water-soluble. What should I consider early on?

A2: This is an excellent foresight that can save significant trouble later. Anticipating purification challenges is a hallmark of a good synthetic plan. For highly polar, water-soluble molecules, standard silica gel chromatography can be problematic.[7] You should consider:

  • Reversed-Phase Chromatography: Plan for the use of C18 or other reversed-phase media for purification.[8]

  • Protecting Group Polarity: Choose protecting groups that significantly increase the lipophilicity of your intermediate, making it more amenable to standard extraction and silica gel chromatography. For example, protecting a diol with bulky silyl groups will drastically decrease its polarity.

  • Crystallization/Recrystallization: Explore the possibility of designing the synthesis to yield a crystalline intermediate. Recrystallization is a powerful purification technique for solids that can be scaled up effectively.[9]

Section 2: Navigating Chemoselectivity

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[10][11] Mastering chemoselectivity is arguably the greatest challenge in the synthesis of complex molecules.[10][12]

Troubleshooting Guide: Chemoselectivity Issues

Problem: I'm trying to reduce an ester in the presence of a ketone, but my reducing agent is attacking both carbonyls.

Solution: This is a common chemoselectivity problem. The relative reactivity of carbonyls towards nucleophilic reducing agents generally follows the order: aldehyde > ketone > ester > amide. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) will often reduce all of them.

Recommended Actions:

  • Choose a More Selective Reagent: Sodium borohydride (NaBH₄) is a milder reducing agent that will typically reduce aldehydes and ketones chemoselectively in the presence of esters at low temperatures.

  • Steric Hindrance: If the ketone is sterically hindered, you can sometimes achieve selective reduction of the less hindered ester.

  • Protecting Group Strategy: The most reliable solution is to protect the ketone, typically as an acetal, which is stable to hydride reducing agents.[6] After the ester reduction, the ketone can be deprotected under acidic conditions.[5]

Problem: I need to perform a Suzuki coupling on an aryl bromide, but my molecule also contains an acidic phenol. The reaction is failing.

Solution: The basic conditions required for the Suzuki coupling (e.g., Na₂CO₃, K₃PO₄) will deprotonate the phenol, which can interfere with the catalytic cycle.

Recommended Actions:

  • Protect the Phenol: Protect the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. These are stable to the Suzuki coupling conditions. The protecting group can be removed in a subsequent step.

  • Use Milder Bases: In some cases, using milder bases like K₂CO₃ or even organic bases might be sufficient to facilitate the coupling without causing significant side reactions with the phenol. This often requires careful optimization of the reaction conditions.

Workflow for Optimizing a Chemoselective Reaction

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Optimization a Identify Competing Functional Groups b Desired Transformation a->b c Intrinsic Reactivity Difference? b->c d Use Milder/More Selective Reagent c->d Yes e Protect Competing Group c->e No f Modify Reaction Conditions (Temp, Solvent, Base) d->f g Run Small-Scale Test Reactions e->g f->g h Analyze by TLC/LC-MS g->h i Identify Major Products/Byproducts h->i j Reaction Successful? i->j k Scale-Up j->k Yes l Return to Strategy Selection j->l No l->c

Caption: A decision workflow for optimizing chemoselective reactions.

Section 3: Purification and Isolation Hurdles

The successful synthesis of a target molecule is meaningless if it cannot be isolated in a pure form. Polyfunctional molecules often present unique purification challenges due to their polarity, solubility, and potential instability on stationary phases.

Frequently Asked Questions (FAQs): Purification

Q1: My compound is very polar and either streaks or doesn't move from the baseline on a silica TLC plate, even with highly polar solvents like 10% methanol in dichloromethane. How can I purify it?

A1: This is a very common issue. When your compound is too polar for normal-phase silica gel chromatography, you have several options:[7]

  • Reversed-Phase Flash Chromatography: This is often the best solution. The stationary phase is nonpolar (e.g., C18-functionalized silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures).

  • Deactivate the Silica Gel: The acidic nature of silica gel can cause streaking or decomposition of sensitive compounds. You can deactivate the silica by flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[8][13]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or other bonded phases like diol or amino columns.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It's particularly useful for very polar compounds.[8]

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do about it?

A2: Compound instability on silica is a frequent problem.[7]

  • Confirmation: To check for stability, spot your crude material on a TLC plate. Then, scrape the silica from that spot into a vial, add a small amount of a polar solvent like ethyl acetate or methanol, vortex, and spot the supernatant on a new TLC plate. If you see new, lower Rf spots, your compound is likely decomposing.

  • Solutions:

    • Deactivate the Silica: As mentioned above, pre-treating the silica with a base like triethylamine can neutralize acidic sites.[13]

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying pressure to increase the flow rate.[14]

    • Switch to a Different Purification Method: If the compound is highly sensitive, avoid chromatography altogether and consider recrystallization, distillation, or trituration.[15]

Data Table: Common Protecting Groups and Orthogonal Cleavage Conditions
Protecting GroupFunctional Group ProtectedStabilityCleavage ConditionsOrthogonality Example
Boc (tert-Butoxycarbonyl)AmineBase, HydrogenationStrong Acid (e.g., TFA, HCl)[5]Orthogonal to Fmoc (base-labile)[1][16]
Fmoc (Fluorenylmethyloxycarbonyl)AmineAcid, HydrogenationBase (e.g., Piperidine)[5]Orthogonal to Boc (acid-labile)[1]
Bn (Benzyl)Alcohol, AmineAcid, Base, Mild Oxidation/ReductionH₂, Pd/C (Hydrogenolysis)[5]Orthogonal to silyl ethers (fluoride-labile)
TBS (tert-Butyldimethylsilyl)AlcoholBase, Hydrogenation, Mild AcidFluoride source (e.g., TBAF), Strong Acid[5]Orthogonal to Benzyl ethers (hydrogenolysis-labile)
Acetal (e.g., from ethylene glycol)Aldehyde, KetoneBase, Nucleophiles, Hydrides[6]Aqueous Acid[5]Orthogonal to esters (base-labile hydrolysis)

Section 4: Experimental Protocols

This section provides representative, detailed protocols for common procedures encountered in the synthesis of polyfunctional molecules.

Protocol 1: General Procedure for TBS Protection of a Primary Alcohol

Materials:

  • Substrate containing a primary alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: Imidazole acts as both a base to activate the alcohol and a nucleophilic catalyst. Using a slight excess of TBSCl and a larger excess of imidazole ensures the reaction goes to completion. The aqueous workup removes unreacted imidazole and other water-soluble byproducts.

Protocol 2: General Procedure for Orthogonal Deprotection of a TBS Ether in the Presence of a Benzyl Ether

Materials:

  • Substrate containing both TBS and Benzyl ethers

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected substrate (1.0 eq) in anhydrous THF in an inert-atmosphere flask.

  • Cool the solution to 0 °C.

  • Add the 1.0 M TBAF solution in THF (1.5 eq) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality: The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond, leaving the benzyl ether intact.[17] The reaction is typically fast and clean. The NH₄Cl quench removes excess fluoride ions.

Section 5: Scale-Up Considerations

Transitioning a synthesis from the milligram to the multigram or kilogram scale introduces a new set of challenges that are often not apparent at the lab bench.[18]

Frequently Asked Questions (FAQs): Scaling Up

Q1: My reaction worked perfectly on a 100 mg scale, but when I tried it on a 10 g scale, I got a much lower yield and several byproducts. What could have gone wrong?

A1: This is a common and frustrating experience. The issues often stem from physical phenomena that don't scale linearly:[19][20]

  • Heat Transfer: Exothermic reactions are a major concern. A 100-fold increase in volume does not result in a 100-fold increase in the surface area of the flask for heat dissipation.[21] The reaction can overheat, leading to decomposition or side reactions. For scale-up, ensure adequate cooling and consider slower addition rates of reagents.

  • Mixing: Efficient stirring is much harder to achieve in a large flask.[21] Poor mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions. Use appropriate mechanical stirrers for larger volumes.

  • Reaction Time: Operations that are quick on a small scale, like extractions or filtrations, can take much longer on a large scale. If your product or an intermediate is unstable, this prolonged exposure to workup conditions can lead to degradation.[21]

References

  • Ágoston, K., et al. (2016). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • Fiveable. Orthogonal Protection Definition. Organic Chemistry Key Term. Available at: [Link]

  • Slideshare. Organic Reactions & Processes Optimisation & Scale up. Available at: [Link]

  • Unknown Source. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Available at: [Link]

  • PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. Available at: [Link]

  • Slideshare. Chemoselectivity and Regioselectivity.pdf. Available at: [Link]

  • Baran, P. S. (2010). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Mechanochemistry. Available at: [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Baran, P. S. (2010). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Chemoselectivity: The Mother of Invention in Total Synthesis. ChemInform. Available at: [Link]

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Available at: [Link]

  • Reddit. Why are some reactions difficult to scale up?. r/chemistry. Available at: [Link]

  • Wikipedia. List of purification methods in chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13: Polyfunctional Compounds, Alkadienes, and Approaches to Organic Synthesis. Available at: [Link]

  • A&A Pharmachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2025). Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. Available at: [Link]

  • Fiveable. 11.3 Protecting groups. Organic Chemistry II. Available at: [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Royal Society of Chemistry. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

  • University of Rochester. How To Run A Reaction: Purification. Department of Chemistry. Available at: [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]

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  • ResearchGate. Spectroscopic Characterization of Multilayered Functional Protective Polymers via Surface Modification with Organic Polymers against Highly Toxic Chemicals. Available at: [Link]

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  • MDPI. (2023). Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications. Polymers. Available at: [Link]

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  • ResearchGate. (2025). Spectroscopic Exploration of Squaraine Dyes: Molecular Characterization of Fundamental, Combination, and Overtone Bands. Available at: [Link]

  • MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences. Available at: [Link]

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Technical Support Center: Enhancing the Yield of Divinyl Carbinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of divinyl carbinol (1,4-pentadien-3-ol). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this nuanced reaction. Drawing upon established principles of organometallic chemistry and practical laboratory experience, this document provides in-depth solutions to enhance your reaction yields and product purity.

Introduction to Divinyl Carbinol Synthesis

The synthesis of divinyl carbinol, a valuable building block in organic synthesis, is most commonly achieved through the 1,2-addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to acrolein. While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact the yield and purity of the desired product. This guide will dissect these challenges and provide actionable, evidence-based solutions.

Diagram: Synthesis of Divinyl Carbinol via Grignard Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product Acrolein Acrolein Addition 1,2-Nucleophilic Addition Acrolein->Addition VMB Vinylmagnesium Bromide (in THF) VMB->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Hydrolysis Aqueous Acidic Workup (e.g., sat. NH4Cl) Alkoxide->Hydrolysis DVC Divinyl Carbinol Hydrolysis->DVC

Caption: General workflow for the synthesis of divinyl carbinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of divinyl carbinol in a question-and-answer format.

FAQ 1: My Grignard reaction is not initiating. What are the common causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a frequent and frustrating issue, almost always stemming from the deactivation of the magnesium surface or the presence of impurities.

Causality: The formation of a Grignard reagent requires the direct interaction of the organohalide with the metallic magnesium surface. A passivating layer of magnesium oxide (MgO) on the turnings can prevent this interaction. Furthermore, Grignard reagents are potent bases and will react with even trace amounts of protic impurities, such as water, quenching the reagent as it forms.[1]

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of dry inert gas (argon or nitrogen).[2]

    • Use a freshly opened bottle of anhydrous solvent (e.g., tetrahydrofuran - THF) or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.[1]

    • Ensure the vinyl bromide is of high purity and dry. If necessary, it can be passed through a short column of activated alumina.[1]

  • Activate the Magnesium Turnings:

    • Mechanical Activation: In a dry flask, briefly grind the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine reacts with the magnesium surface, removing the oxide layer.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas indicates activation.

Table 1: Magnesium Activation Methods

MethodDescriptionAdvantagesDisadvantages
Iodine Crystal A small crystal of iodine is added to the magnesium.Simple and effective.Can introduce trace impurities if excess is used.
1,2-Dibromoethane A few drops are added to initiate the reaction.Highly effective; visual confirmation of activation (gas evolution).Introduces a volatile byproduct.
Mechanical Grinding Physically abrading the magnesium surface.No chemical additives required.Can be cumbersome and requires a dry, inert atmosphere.
FAQ 2: My reaction yield is consistently low. What are the likely culprits and how can I improve it?

Answer:

Low yields in the synthesis of divinyl carbinol can be attributed to several factors, including incomplete reaction, side reactions, and issues during the workup and purification.

Causality: The primary cause of low yields is often the competition between the desired 1,2-addition and undesirable side reactions. The highly basic nature of the vinyl Grignard reagent can lead to enolization of the acrolein. Additionally, 1,4-conjugate addition can occur, leading to the formation of an enolate that, upon workup, will yield 3-butenal.

Troubleshooting and Optimization Strategies:

  • Control of Reaction Temperature:

    • The addition of the vinylmagnesium bromide to the acrolein solution should be performed at a low temperature, typically between -78 °C and 0 °C. This favors the kinetic 1,2-addition product over the thermodynamic 1,4-addition product.[2]

  • Slow Addition of Reagents:

    • Add the Grignard reagent dropwise to the acrolein solution. A slow addition rate helps to maintain a low concentration of the Grignard reagent in the reaction mixture, which can suppress side reactions and help control the exothermicity of the reaction.

  • Solvent Choice:

    • Tetrahydrofuran (THF) is the most common and generally the most effective solvent for this reaction due to its ability to solvate and stabilize the Grignard reagent.[3] The purity of the THF is critical; the presence of peroxides can lead to a violent reaction and should be tested for and removed if present.[4]

  • Workup Procedure:

    • The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[5] Using a stronger acid can lead to acid-catalyzed side reactions of the allylic alcohol product.

Diagram: Competing Reaction Pathways

G cluster_12 Desired Pathway cluster_14 Side Reaction Acrolein Acrolein + Vinylmagnesium Bromide Addition12 1,2-Addition Acrolein->Addition12 Low Temperature Addition14 1,4-Addition Acrolein->Addition14 Higher Temperature DVC Divinyl Carbinol Addition12->DVC Butenal 3-Butenal (after workup) Addition14->Butenal

Caption: Influence of temperature on the regioselectivity of the Grignard addition.

FAQ 3: I am observing multiple spots on my TLC and suspect the formation of byproducts. What are the common side products and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

Common Byproducts and Their Formation:

  • 3-Butenal: As mentioned, this arises from the 1,4-conjugate addition of the Grignard reagent to acrolein.

  • 1,3-Butadiene: This can be formed from the elimination of water from the divinyl carbinol product, especially if the workup is too acidic or if the reaction mixture is heated.

  • Wurtz Coupling Product (1,3-Butadiene): The vinyl Grignard reagent can couple with unreacted vinyl bromide. This is more prevalent if the Grignard reagent is not formed efficiently or if there is a localized high concentration of vinyl bromide.

  • Polymers: Acrolein is prone to polymerization, especially in the presence of strong bases or acids.

Analytical Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile byproducts. The mass spectra of the components can be compared to library data for positive identification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to help identify and quantify the main product and any significant impurities.[8][9]

Minimization Strategies:

  • Strict Temperature Control: Maintain a low reaction temperature to favor 1,2-addition.

  • Use of Additives: In some cases, the addition of cerium(III) chloride (CeCl₃) can enhance the 1,2-selectivity of Grignard additions to enones.[2]

  • Careful Workup: Use a mild quenching agent like saturated ammonium chloride and avoid excessive heat during solvent removal.

  • Purification: Divinyl carbinol is a volatile liquid and can be purified by fractional distillation under reduced pressure.[10][11] Column chromatography can also be employed, but care must be taken as the product can be sensitive to acidic silica gel.[10][11]

Table 2: Summary of Common Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation Strategy
3-Butenal 1,4-Conjugate AdditionLow reaction temperature, slow addition of Grignard reagent.
1,3-Butadiene Elimination from Divinyl CarbinolMild acidic workup, avoid high temperatures during purification.
Wurtz Coupling Product Grignard coupling with Vinyl BromideEnsure efficient Grignard formation, slow addition of vinyl bromide.
Polymers Acrolein PolymerizationMaintain low temperature, use purified acrolein.

Experimental Protocol: Synthesis of Divinyl Carbinol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Vinyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to just cover the magnesium turnings.

    • In the dropping funnel, place vinyl bromide (1.1 equivalents) dissolved in anhydrous THF.

    • Add a small portion of the vinyl bromide solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, dissolve freshly distilled acrolein (1.0 equivalent) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Slowly add the Grignard reagent to the acrolein solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Workup and Purification:

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while maintaining a low temperature.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and carefully remove the solvent by rotary evaporation at a low temperature and reduced pressure.

    • Purify the crude divinyl carbinol by fractional distillation under reduced pressure.[10][11]

Safety Precautions

  • Acrolein: Acrolein is highly toxic, flammable, and a lachrymator. It should be handled only in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and butyl rubber gloves.[12][13]

  • Vinylmagnesium Bromide: Grignard reagents are highly reactive with water and air, and the THF solution is flammable.[14][15][16] All manipulations should be performed under an inert atmosphere. Ensure there are no sources of ignition nearby.[14][15]

  • General: Always perform a thorough risk assessment before starting any chemical reaction.

References

  • Effect of solvent on the rate of the reaction and yield of the product. a | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Sharpless Epoxidation of Divinyl Carbinol. (2025). Organic Syntheses, 102, 1-18. [Link]

  • Sharpless Epoxidation of Divinyl Carbinol. (n.d.). Organic Syntheses. [Link]

  • Esposito, A., & Guaragna, A. (2024, August). Synthetic path to O-protected divinylcarbinol 5 by a two-step procedure. ResearchGate. [Link]

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  • Yale Environmental Health & Safety. (n.d.). Acrolein. [Link]

  • Gracza, T., et al. (2016). Aminohydroxylation of divinylcarbinol and its application to the synthesis of bicyclic hydroxypyrrolidine and aminotetrahydrofuran building blocks. Tetrahedron, 72(34), 5323-5331. [Link]

  • vinyl bromide. (n.d.). Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. [Link]

  • CN104355965A - Preparation method of diisobutyl carbinol. (n.d.).
  • DEPENDENCE OF THE DIVINYL YIELD IN THE SYNTHESIS OF DIVINYL FROM ETHYL ALCOHOL ON THE CATALYST COMPOSITION. (2025, May 12). Innovate Conferences. [Link]

  • Smith, C. J., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 25(5), 1162-1170. [Link]

  • Vinylmagnesium Bromide. (n.d.). ResearchGate. [Link]

  • Bossi, A., et al. (2007). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of organic chemistry, 72(15), 5671–5677. [Link]

  • Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. (2023). ResearchGate. [Link]

  • Siciliano, A., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769. [Link]

  • Gachumi, G., & Poudel, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1098. [Link]

  • Gachumi, G., & Poudel, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1098. [Link]

  • Siciliano, A., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769. [Link]

  • Kim, J. H., et al. (2012). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. Bulletin of the Korean Chemical Society, 33(11), 3781-3786. [Link]

  • Pahl, J., et al. (2018). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. Chemistry - A European Journal, 24(47), 12344-12354. [Link]

  • Jayalakshmi, S., & Mathew, L. (2014). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Coastal Life Medicine, 2(3), 210-213. [Link]

  • Al-Nuri, M. A. (2015). Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechool, Hydroquinone, and Phenol through Neutral Pyrolysis Product Mass Analysis. Journal of Analytical Methods in Chemistry, 2015, 1-7. [Link]

Sources

Addressing inconsistent results in biological assays with unsaturated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of unsaturated alcohols in biological assays. Inconsistent results are a common challenge with these compounds due to their unique chemical properties. This resource is designed to help you understand the underlying causes of variability and implement robust experimental practices to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with unsaturated alcohols so inconsistent?

Answer: Inconsistency in assays involving unsaturated alcohols typically stems from three primary sources: compound instability, suboptimal handling and preparation, and unintended interactions with assay components.

  • Chemical Instability: The defining feature of unsaturated alcohols, the carbon-carbon double bond (C=C), makes them susceptible to oxidation.[1] Primary and secondary alcohols can be oxidized to form α,β-unsaturated aldehydes and ketones, respectively.[2][3] These new carbonyl compounds often possess different, and sometimes more potent, biological activities than the parent alcohol, leading to confounding results.[4] This oxidation can be catalyzed by exposure to atmospheric oxygen, light, trace metals, or even enzymes present in your biological system.[5][6]

  • Suboptimal Handling: Unsaturated alcohols, particularly those with shorter carbon chains, can be volatile. Improper storage or handling can lead to a gradual increase in the concentration of your stock solution due to solvent evaporation, altering the effective dose in your experiments.[7] Furthermore, issues with solubility can lead to the formation of micelles or precipitates in aqueous buffers, drastically changing the bioavailable concentration of the compound.[8][9]

  • Assay Interactions: The alcohol itself or its oxidative byproducts can interfere with assay reagents. For example, reactive aldehydes can interact with proteins in your system or with colorimetric/fluorometric detection reagents, leading to artifactual signals.[10]

Q2: How should I properly store my unsaturated alcohol stock solutions to ensure stability?

Answer: Proper storage is the first line of defense against compound degradation. The goal is to minimize exposure to oxygen, light, and heat.

  • Use the Right Container: Always store stock solutions in amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.[7] This protects the compound from light, which can catalyze oxidation, and the PTFE liner prevents leaching and provides a superior seal against evaporation compared to other materials.

  • Inert Atmosphere: For highly sensitive compounds, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and creates a protective atmosphere.

  • Optimal Temperature: Store stock solutions at -20°C or -80°C.[7] Colder temperatures slow down the rate of all chemical reactions, including oxidation and solvent evaporation. Crucially, aliquot your stock solution upon receipt. This avoids repeated freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation.

  • Solvent Choice: Use a high-purity, anhydrous solvent like DMSO or ethanol. Water should be avoided for long-term storage unless the compound's stability in aqueous solution is well-documented.[11][12]

Q3: What is the best way to prepare working solutions of unsaturated alcohols for my assay?

Answer: The preparation of working solutions is a critical step where inconsistencies are often introduced. The primary challenges are ensuring complete solubilization and preventing degradation in aqueous assay buffers.

  • Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment from a frozen stock. Do not store unsaturated alcohols in aqueous buffers for extended periods.

  • Serial Dilution Technique: Avoid single, large dilutions. Perform serial dilutions to ensure accuracy. When diluting from a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

  • Aqueous Solubility: For lipophilic unsaturated alcohols, solubility can be a major issue. If you observe cloudiness or precipitation, the compound is not fully dissolved. Consider the following:

    • Vortexing and Sonication: After dilution, vortex the solution vigorously. A brief sonication in a water bath can also help break up aggregates.

    • Use of a Carrier: For particularly difficult compounds, a small amount of a biocompatible surfactant (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA) may be necessary. However, you must run controls to ensure the carrier itself does not affect the assay outcome.[13]

Q4: Could my unsaturated alcohol be degrading during the experiment? How can I check this?

Answer: Yes, degradation within the timeframe of an experiment (from minutes to hours) is a significant possibility, especially in cell culture media or buffers that are incubated at 37°C and exposed to air. The double bond and the alcohol group are both susceptible to enzymatic and non-enzymatic oxidation.[5][10]

You can perform a simple quality control check using UV-Vis spectrophotometry. The oxidation of an unsaturated alcohol to an α,β-unsaturated aldehyde or ketone introduces a conjugated system (C=C-C=O), which absorbs light at a longer wavelength than the parent alcohol.

Protocol: Quick Stability Check by UV-Vis Spectroscopy

  • Baseline Scan: Prepare a working solution of your unsaturated alcohol in the final assay buffer. Immediately perform a full UV-Vis spectral scan (e.g., 200-400 nm) to get a baseline reading.

  • Incubation: Incubate a parallel sample of the working solution under the exact conditions of your assay (e.g., 37°C for 4 hours).

  • Final Scan: After the incubation period, perform a second UV-Vis scan.

  • Analysis: Compare the two spectra. The appearance of a new absorbance peak, typically in the 220-280 nm range, suggests the formation of a carbonyl group and thus, degradation of your compound.

Troubleshooting Guides
Problem 1: Low or No Activity in Cell-Based Assays

You treat your cells with an unsaturated alcohol, but you observe a much lower-than-expected biological response or no response at all.

Potential Cause Explanation & Causality Recommended Solution
Compound Oxidation The alcohol has oxidized to an aldehyde or ketone. The new compound may be inactive, or its activity is not captured by your assay's endpoint. Primary and secondary alcohols are readily oxidized.[2]Prepare fresh working solutions. Consider adding an antioxidant like N-acetylcysteine (NAC) to your media, but run appropriate controls to ensure it doesn't interfere with your assay.
Evaporation The compound, especially if it's a short-chain alcohol, may have evaporated from the culture plate during incubation, lowering the effective concentration.Use sealed plates or plates with tight-fitting lids. Ensure incubators have proper humidity control. Prepare a higher volume of media than the minimum required to saturate the headspace in the well.
Poor Solubility The compound has precipitated out of the aqueous culture media. The actual concentration available to the cells is far lower than the calculated concentration.Visually inspect wells for precipitates using a microscope. Re-prepare solutions using the techniques in FAQ Q3 . Perform a dose-response curve to see if the effect plateaus or drops at higher, less soluble concentrations.
Metabolic Inactivation Cells can rapidly metabolize the unsaturated alcohol using enzymes like alcohol dehydrogenases (ADHs), converting it into other compounds that may be less active.[10]Reduce the incubation time of your experiment. Use a higher initial concentration if cytotoxicity is not an issue. If known, use an inhibitor of the relevant metabolic enzyme as a control experiment.
Isomer Inactivity The purchased compound may be a mix of geometric (cis/trans) or optical isomers, and only one specific isomer is biologically active. Batch-to-batch variability in isomer composition can lead to inconsistent results.[14]Check the certificate of analysis (CoA) for isomeric purity. If possible, purchase isomerically pure compounds. If using a mix, be aware that batch variation can be a source of inconsistency.
Problem 2: High Background or Artifactual Signal in Biochemical Assays

You are running an in vitro enzyme or receptor binding assay and observe high background signal in wells containing the unsaturated alcohol, even in the absence of the enzyme or receptor.

Potential Cause Explanation & Causality Recommended Solution
Direct Readout Interference The unsaturated alcohol or its degradation products may absorb light or fluoresce at the same wavelength as your detection probe, artificially inflating the signal.Run a control plate with the compound in assay buffer without the enzyme/protein target. Subtract this background from your experimental values. If the background is very high, you may need to find a different detection reagent with a shifted wavelength.
Reaction with Detection Reagents Reactive aldehyde byproducts can chemically react with assay components. For example, they can reduce tetrazolium salts (like MTT or XTT) or react with thiol-containing probes (like those used in glutathione assays).[10]Test the compound's reactivity directly with your detection reagents. If a reaction occurs, a different assay format may be required. For example, switch from a viability assay based on metabolic reduction to one based on membrane integrity (e.g., LDH release).
Micelle Formation At higher concentrations, lipophilic alcohols can form micelles that may sequester your detection probe or alter its spectral properties, leading to either quenching or enhancement of the signal.[8][9]Determine the critical micelle concentration (CMC) if possible. Work at concentrations well below the CMC. If high concentrations are necessary, consider using a different, more hydrophilic compound as a positive control.
Visualized Workflows and Logic

To ensure consistency, a systematic approach is essential. The following diagrams illustrate a best-practices workflow and a logical decision tree for troubleshooting.

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experiment Execution cluster_val Phase 3: Validation & Analysis A Receive Compound B Verify Purity & Identity (Check CoA) A->B C Prepare Aliquots in Anhydrous Solvent B->C D Store at -80°C (Inert Atmosphere) C->D E Thaw Single Aliquot D->E F Prepare Fresh Working Solutions in Assay Buffer E->F G Perform Assay (Include Vehicle & Controls) F->G I Run Stability Check (e.g., UV-Vis on parallel sample) F->I QC Step H Incubate Under Controlled Conditions G->H J Analyze Data H->J I->J K Compare to Controls & Historical Data J->K

Caption: Best-practices workflow for experiments with unsaturated alcohols.

G cluster_nodes A Inconsistent Results? B Are stock solutions old or repeatedly thawed? A->B Check Storage C Is the compound soluble in assay buffer? B->C No Sol1 ACTION: Make fresh stock aliquots. Re-run experiment. B->Sol1 Yes D Is the background signal high in control wells? C->D Yes Sol2 ACTION: Reformulate working solution. (Vortex, sonicate, use carrier). Check for precipitates. C->Sol2 No E Is the effect dose- dependent and saturable? D->E No Sol3 ACTION: Run compound + buffer blanks. Check for assay interference. D->Sol3 Yes Sol4 ACTION: Investigate metabolic instability or cytotoxicity at high doses. E->Sol4 Yes End Consult literature for compound-specific issues. E->End No

Sources

Technical Support Center: D₂O Exchange for Hydroxyl Proton Identification in NMR of Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing D₂O exchange in NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who employ NMR for structural elucidation and are looking to effectively identify hydroxyl (-OH) protons in their alcohol-containing samples. Here, you will find field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the successful application of this powerful technique.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the D₂O exchange technique.

1. What is the fundamental principle of D₂O exchange for identifying hydroxyl protons?

D₂O exchange, often referred to as a "D₂O shake," is a simple and definitive method to identify the resonance signal of a hydroxyl proton in a ¹H NMR spectrum.[1][2] The principle lies in the chemical exchange between the labile hydroxyl proton (R-OH) of the alcohol and the deuterium from deuterium oxide (D₂O).[1][2] When a small amount of D₂O is added to the NMR sample, the -OH proton is replaced by a deuterium atom, forming an R-OD group.[1][2] Since deuterium (²H) is not detected in a standard ¹H NMR experiment, the original -OH signal disappears from the spectrum. By comparing the spectra before and after the addition of D₂O, the peak that vanishes can be confidently assigned to the hydroxyl proton.[1][2]

2. Why does the hydroxyl proton peak often appear as a broad singlet?

The peak shape and chemical shift of hydroxyl protons can be highly variable.[1][3] These protons are considered "labile" and can undergo rapid intermolecular exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[4][5] This rapid exchange process, occurring on the NMR timescale, averages the magnetic environments of the proton, leading to a broadened signal.[6] Furthermore, this rapid exchange typically prevents the observation of spin-spin coupling between the hydroxyl proton and protons on the adjacent carbon, resulting in a singlet.[2]

3. After adding D₂O, I see a new peak appearing in my spectrum. What is it?

The new peak that appears after the D₂O exchange is due to the formation of HOD (a water molecule with one hydrogen and one deuterium).[3] This is a result of the exchange between the alcohol's -OH proton and the deuterium from D₂O.[3] The chemical shift of this HOD peak can vary depending on the solvent and temperature but is a characteristic signature of a successful exchange.[7]

4. How much D₂O should I add to my NMR sample?

Typically, only a very small amount of D₂O is required. One to two drops are usually sufficient for a standard NMR sample.[3] The goal is to introduce a large molar excess of deuterium relative to the hydroxyl protons to drive the exchange equilibrium towards the formation of R-OD.

Experimental Protocol and Workflow

Detailed Step-by-Step Methodology for D₂O Exchange
  • Prepare the Initial Sample: Dissolve your alcohol-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to the standard concentration for your instrument.

  • Acquire the Initial ¹H NMR Spectrum: Run a standard ¹H NMR experiment on your sample. This spectrum will serve as your "before" reference. Ensure you clearly identify all the peaks.

  • Add D₂O: Carefully add 1-2 drops of high-purity D₂O directly into the NMR tube.

  • Mix the Sample: Cap the NMR tube and gently shake it for a few seconds to ensure thorough mixing of the D₂O with the sample solution. In some cases with immiscible solvents, more vigorous shaking may be necessary.[1]

  • Re-acquire the ¹H NMR Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same experimental parameters as the initial scan. This is your "after" spectrum.

  • Analyze the Spectra: Compare the "before" and "after" spectra. The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in the "after" spectrum. A new peak corresponding to HOD may also be observed.[3]

Experimental Workflow Diagram

D2O_Exchange_Workflow cluster_prep Sample Preparation cluster_exchange D₂O Exchange cluster_analysis Data Analysis Prep Dissolve alcohol in deuterated solvent Initial_NMR Acquire initial ¹H NMR spectrum Prep->Initial_NMR Add_D2O Add 1-2 drops of D₂O Initial_NMR->Add_D2O Mix Shake NMR tube to mix Add_D2O->Mix Final_NMR Re-acquire ¹H NMR spectrum Mix->Final_NMR Compare Compare 'before' and 'after' spectra Final_NMR->Compare Identify Identify disappeared -OH peak Compare->Identify D2O_Exchange_Mechanism cluster_reactants Reactants cluster_products Products R_OH R-O-H R_OD R-O-D R_OH->R_OD Proton-Deuterium Exchange D2O D-O-D HOD H-O-D D2O->HOD

Caption: The chemical equilibrium of proton-deuterium exchange in alcohols.

References

  • Chemguide. (n.d.). High Resolution Nuclear Magnetic Resonance (NMR) Spectra. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 25). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear? Retrieved from [Link]

  • Quora. (2022, July 11). How does D2O affect NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of tertiary homoallylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Research on Synthesis

I'm starting with focused Google searches to get a grasp on synthesizing tertiary homoallylic alcohols. I'm focusing on the typical hurdles and best methods for optimization. I'm looking into existing procedures and potential problems.

Expanding Search Parameters

I'm expanding my Google search terms to refine the scope of my research on tertiary homoallylic alcohol synthesis. I am also planning the technical support center, organizing content into FAQ, troubleshooting, and optimized protocols sections. I am looking into key reaction parameters, like temperature and solvent, to identify their impact on reaction outcomes, specifically byproduct formation. I plan to create comparative tables and build out experimental procedures in detail.

Planning Technical Guide Components

I'm now starting a more targeted set of Google searches on the synthesis of tertiary homoallylic alcohols. My plan is to start organizing the technical support center's sections. I'll be creating a detailed FAQ, a troubleshooting guide, and optimized protocols. I'm investigating key reaction factors and how they affect the outcome, especially byproduct formation and stereoselectivity, with a goal of including quantitative data in tables and detailed experimental procedures. I'm also planning diagrams to show reaction mechanisms, workflows, and troubleshooting.

Technical Support Center: One-Pot Preparation of Cyclic Amines from Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the one-pot preparation of cyclic amines from amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the nuances of these powerful synthetic transformations, ensuring successful and reproducible outcomes in your laboratory.

Introduction: The Elegance of One-Pot Cyclization

The synthesis of cyclic amines, core scaffolds in a vast array of pharmaceuticals and natural products, is a cornerstone of modern organic chemistry. Traditional multi-step approaches for converting amino alcohols to their corresponding cyclic amines often involve a sequence of protection, activation, cyclization, and deprotection.[1] These lengthy sequences can be cumbersome and lead to significant reductions in overall yield. One-pot methodologies, which telescope these steps into a single synthetic operation, offer a more efficient and atom-economical alternative.

This guide focuses on two prevalent and practical one-pot strategies:

  • Direct Cyclodehydration using Thionyl Chloride (SOCl₂): A classic and robust method involving the in situ generation of a chloroamine intermediate, which then undergoes intramolecular cyclization.

  • Catalytic Cyclization via Hydrogen Shuttling: A more modern approach utilizing transition metal catalysts, typically ruthenium-based, to facilitate an intramolecular dehydrogenative coupling.

Each method presents its own set of advantages and challenges. This support center will provide you with the insights to master both.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Conversion of the Starting Amino Alcohol

Question: I've set up my reaction, but upon analysis (TLC, GC-MS, or LC-MS), I see mostly unreacted starting material. What could be the problem?

Answer:

Low conversion is a common issue that can often be traced back to several key factors. Let's break them down by methodology.

For SOCl₂-Mediated Cyclization:

  • Reagent Purity and Handling: Thionyl chloride is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh bottle or a properly stored (under inert atmosphere) reagent. Moisture in your solvent or on your glassware will quench the SOCl₂, leading to incomplete activation of the alcohol.

  • Incorrect Order of Addition: The order of addition is critical in this reaction. The standard literature procedure of adding SOCl₂ to the amino alcohol can lead to low yields due to competitive N- and O-sulfinylation and other side reactions.[1] A more reliable method is the "inverse addition" , where a solution of the amino alcohol is added slowly to a solution of SOCl₂.[1] This ensures that the amino alcohol is immediately protonated by the generated HCl, preventing unwanted side reactions with the amine.[1]

  • Insufficient Reaction Time or Temperature: While the initial activation with SOCl₂ is often rapid at room temperature, stubborn substrates may require longer reaction times or gentle heating (e.g., 40-50 °C) to achieve full conversion to the chloroamine intermediate.[1] Monitor the reaction progress to determine the optimal time.

  • Precipitation of the Amino Alcohol Salt: The amino alcohol hydrochloride salt can sometimes precipitate from the reaction mixture, especially with the inverse addition method. While this is generally not an issue as the protonated salt is still reactive, in some cases, it might hinder the reaction.[1] Ensure efficient stirring to maintain a good suspension.

For Catalytic Hydrogen Shuttling:

  • Catalyst Activity: The ruthenium catalyst, often generated in situ, can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Ligand Selection: The choice of phosphine ligand is crucial for catalyst activity and stability. Different ligands can have a profound impact on the reaction outcome. If you are experiencing low conversion, consider screening different ligands.

  • Incompatible Functional Groups: Certain functional groups on your amino alcohol substrate can interfere with the catalyst, leading to deactivation. For example, substrates with easily reducible groups might not be compatible with the "hydrogen shuttling" mechanism.

Formation of Undesired Byproducts

Question: My reaction is proceeding, but I'm observing significant amounts of an unwanted byproduct. How can I improve the selectivity?

Answer:

The nature of the byproduct is a key diagnostic tool. Let's address the most common culprits.

Problem: Lactam (Amide) Formation in Catalytic Reactions

In the hydrogen shuttling mechanism, the reaction proceeds through an amino-aldehyde intermediate. This intermediate can either be hydrogenated to the cyclic amine or be further dehydrogenated to form a lactam.[2]

  • Controlling the Reaction Environment:

    • To Favor the Cyclic Amine: The addition of water to the reaction mixture can surprisingly and effectively suppress lactam formation and favor the production of the cyclic amine.[2][3]

    • To Favor the Lactam: Conversely, if the lactam is the desired product, the addition of a sacrificial hydrogen acceptor (e.g., a ketone like propiophenone) will drive the equilibrium towards the oxidized product.[2][3]

Problem: Polymerization

Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers.

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway. This is a classic strategy for promoting cyclization over polymerization.

  • Slow Addition: In the case of the SOCl₂ method, the slow addition of the amino alcohol not only prevents side reactions but also maintains a low concentration of the reactive intermediate, thus disfavoring polymerization.[1]

Problem: Formation of Sulfonamides (with SOCl₂)

If the amine attacks the sulfur of thionyl chloride instead of the activated alcohol, a sulfonamide can form.

  • Inverse Addition: As mentioned previously, the inverse addition protocol, where the amino alcohol is added to the SOCl₂, is the most effective way to prevent this side reaction. The in situ generated HCl protonates the amine, rendering it non-nucleophilic towards the SOCl₂.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ring size for this one-pot cyclization?

A1: Generally, the formation of 5-membered (pyrrolidines) and 6-membered (piperidines) rings is most favorable and proceeds with the highest yields. The formation of 7-membered rings (azepanes) is also achievable, though sometimes with lower efficiency. The synthesis of smaller rings (3- or 4-membered) is often more challenging due to ring strain and may require specialized conditions.

Q2: Can I use N-substituted amino alcohols as substrates?

A2: Yes, N-substituted amino alcohols are excellent substrates for these reactions. In fact, for the catalytic hydrogen shuttling method, N-substituted amino alcohols often give the cyclic amines as the sole product, without the competing lactam formation.[4]

Q3: My amino alcohol is a solid. How should I add it in the inverse addition protocol?

A3: If your amino alcohol is a solid, you should dissolve it in a suitable anhydrous solvent (the same as the reaction solvent, e.g., DME, THF, CH₂Cl₂) before adding it dropwise to the SOCl₂ solution.[1]

Q4: What are the safety precautions I should take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[5][6][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6] Ensure all glassware is scrupulously dried before use. Have a quenching station with a suitable base (e.g., sodium bicarbonate solution) ready in case of a spill.

Q5: How do I monitor the progress of the reaction?

A5: The choice of monitoring technique depends on the specific reaction and available equipment. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal.[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Benzylpyrrolidine from 4-(Benzylamino)butan-1-ol via SOCl₂-Mediated Cyclization

This protocol is adapted from a general procedure and illustrates the "inverse addition" method.

Materials:

  • 4-(Benzylamino)butan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (50 mL) followed by the slow addition of thionyl chloride (1.2 equivalents) at 0 °C (ice bath).

  • Dissolve 4-(benzylamino)butan-1-ol (1.0 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel.

  • Add the amino alcohol solution dropwise to the stirred SOCl₂ solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylpyrrolidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Synthesis of Piperidine from 5-Aminopentan-1-ol via Hydrogen Shuttling

This protocol is based on the principles of catalytic amino alcohol cyclization.[2]

Materials:

  • 5-Aminopentan-1-ol

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • CataCXium® PCy (a phosphine ligand)

  • Anhydrous cyclohexane

  • Deionized water (degassed)

Procedure:

  • In an argon-filled glovebox, weigh 5-aminopentan-1-ol (1.0 mmol), Ru₃(CO)₁₂ (0.5 mol%), and CataCXium® PCy (3 mol%) into a stainless steel autoclave.[8]

  • Add anhydrous, degassed cyclohexane (0.6 mL) and degassed water (10 mmol) to the autoclave.[8]

  • Seal the autoclave tightly and remove it from the glovebox.

  • Place the autoclave in a preheated oil bath at 140 °C and stir for the required reaction time (typically 12-24 hours).[8]

  • After the reaction is complete, cool the autoclave to room temperature before carefully venting it in a fume hood.

  • The reaction mixture can be directly analyzed by GC-MS to determine the conversion and selectivity.

  • For product isolation, the reaction mixture can be filtered through a short pad of silica gel, and the solvent removed under reduced pressure. Further purification can be achieved by distillation or column chromatography.

Data Tables

Table 1: Influence of Additives on the Selectivity of Catalytic Cyclization of 5-Aminopentan-1-ol

AdditiveConversion (%)Selectivity to Piperidine (%)Selectivity to Piperidone (Lactam) (%)
None987525
Water100>99<1
Propiophenone1000100

Data adapted from Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888.[2]

Mechanistic Diagrams & Workflows

Diagram 1: SOCl₂-Mediated Cyclization Workflow

soCl2_workflow start Start: Amino Alcohol inverse_addition Inverse Addition (Amino Alcohol to SOCl₂ in Anhydrous Solvent) start->inverse_addition chloroamine_intermediate Chloroamine Intermediate Formation inverse_addition->chloroamine_intermediate base_workup Aqueous Basic Workup (e.g., NaHCO₃) chloroamine_intermediate->base_workup cyclization Intramolecular Cyclization (SN2) base_workup->cyclization product Cyclic Amine cyclization->product

Caption: Workflow for SOCl₂-mediated cyclization.

Diagram 2: Catalytic Hydrogen Shuttling Mechanism

hydrogen_shuttling cluster_catalytic_cycle Catalytic Cycle cluster_side_reaction Side Reaction amino_alcohol Amino Alcohol dehydrogenation Dehydrogenation (-H₂) amino_alcohol->dehydrogenation amino_aldehyde Amino-Aldehyde Intermediate dehydrogenation->amino_aldehyde condensation Intramolecular Condensation (-H₂O) amino_aldehyde->condensation lactam_dehydrogenation Further Dehydrogenation (-H₂) amino_aldehyde->lactam_dehydrogenation cyclic_imine Cyclic Imine condensation->cyclic_imine hydrogenation Hydrogenation (+H₂) cyclic_imine->hydrogenation cyclic_amine Cyclic Amine hydrogenation->cyclic_amine lactam Lactam lactam_dehydrogenation->lactam

Caption: Catalytic hydrogen shuttling mechanism.

References

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 1-10. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). Electronic Supplementary Information for Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. The Royal Society of Chemistry. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Novel Amino Alcohol Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel bioactive scaffolds are paramount. Among these, amino alcohol derivatives represent a versatile class of compounds with a wide spectrum of potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4][5] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel amino alcohol derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation process.

The journey from a newly synthesized compound to a viable drug candidate is fraught with challenges, with high attrition rates often due to unforeseen toxicity or lack of efficacy.[6][7] Therefore, early and comprehensive in vitro assessment is not just a preliminary step but a critical filter to de-risk and prioritize candidates, saving invaluable time and resources.[8][9][10] This guide will focus on a tiered approach to validation, starting with fundamental cytotoxicity assessments and progressing to specific antimicrobial and antiviral evaluations.

Part 1: Foundational Assessment: Cytotoxicity and Therapeutic Index

Before exploring any specific therapeutic activity, it is crucial to understand the inherent toxicity of a novel compound against mammalian cells. This foundational data is not only a safety assessment but also essential for determining the therapeutic window of the compound. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a hallmark of a promising drug candidate.

The "Why": The Rationale Behind Cytotoxicity Screening

Cytotoxicity assays are the bedrock of preclinical compound validation.[9][11][12] They provide the first glimpse into how a compound interacts with biological systems at a cellular level. We are not just looking for cell death; we are establishing a dose-response relationship that informs the concentrations used in all subsequent activity-based assays. Without this context, any observed antimicrobial or antiviral effect is meaningless—a compound that kills everything is not a viable therapeutic. The goal is to find compounds that are selectively toxic to pathogens or diseased cells while sparing healthy host cells.

Experimental Workflow: A Self-Validating System

Our approach to cytotoxicity testing is designed to be self-validating by incorporating multiple controls and a well-characterized standard. This ensures the reliability and reproducibility of the data.

G P1 Seed mammalian cells (e.g., HEK293, HepG2) in 96-well plates P2 Prepare serial dilutions of novel amino alcohol derivatives & Doxorubicin (positive control) T1 Treat cells with compounds for 24-48 hours P2->T1 T2 Include 'cells only' (negative control) and 'vehicle only' (e.g., DMSO) controls A1 Add MTT reagent to all wells T2->A1 A2 Incubate for 2-4 hours to allow formazan formation A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 D1 Read absorbance at 570 nm A3->D1 D2 Calculate % cell viability vs. controls D1->D2 D3 Determine IC50 values (50% inhibitory concentration) D2->D3

Caption: Workflow for determining the cytotoxicity (IC50) of novel compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[14]

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of your novel amino alcohol derivatives and a positive control (e.g., Doxorubicin) in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle control (e.g., 0.1% DMSO), and cells with medium only (untreated control). Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15] Mix gently on a plate shaker for 10 minutes.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Validation of Antimicrobial Activity

A significant number of amino alcohol derivatives have shown promise as antimicrobial agents. The validation of this activity requires a standardized and quantitative approach to determine the compound's potency against a panel of relevant microorganisms.

The "Why": MIC as the Gold Standard

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing.[16][17][18] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19] Determining the MIC provides a quantitative measure of a compound's potency, allowing for direct comparison with existing antibiotics and other novel candidates.[19][20] This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[19][21] It is efficient, requires small volumes of reagents, and is amenable to testing multiple compounds against multiple strains simultaneously.[18][20]

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[22] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[20][22]

  • Compound Dilution in Plate: In a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.[23] Add 100 µL of the 2X highest concentration of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[23] Discard the final 100 µL from column 10.[23] This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).[23]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[19]

Part 3: Validation of Antiviral Activity

The structural diversity of amino alcohols makes them attractive candidates for antiviral drug discovery. Validating antiviral efficacy requires cell-based assays that measure the inhibition of virus replication.

The "Why": Plaque Reduction for Quantifying Antiviral Effect

The Plaque Reduction Assay is considered the "gold standard" for determining the effectiveness of an antiviral compound.[24] This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[25] It provides a quantitative measure of antiviral activity (EC50 - 50% effective concentration) and is highly reproducible and sensitive.[26]

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the novel amino alcohol derivative in infection medium. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.[25]

  • Infection and Treatment: Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C. Aspirate the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.[25]

  • Overlay Application: After adsorption, gently aspirate the inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.[24][25]

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye such as crystal violet.[25] The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Part 4: Comparative Data Analysis

Objective comparison requires summarizing the quantitative data in a clear, structured format. The tables below illustrate how to present the validation data for a hypothetical set of novel amino alcohol derivatives (NAAD) compared to standard reference compounds.

Table 1: Cytotoxicity of Novel Amino Alcohol Derivatives against HEK293 cells

CompoundIC50 (µM)
NAAD-1> 100
NAAD-275.4
NAAD-322.1
Doxorubicin (Control)1.2

Table 2: Antimicrobial Activity (MIC) of Novel Amino Alcohol Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NAAD-148
NAAD-23264
NAAD-3> 128> 128
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.015

Table 3: Antiviral Activity and Therapeutic Index

CompoundEC50 (µM) vs. HSV-1Therapeutic Index (IC50/EC50)
NAAD-12.5> 40
NAAD-215.25.0
NAAD-3> 50N/A
Acyclovir (Control)0.8> 125

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered approach to validating the biological activity of novel amino alcohol derivatives. By starting with a foundational cytotoxicity assessment and progressing to specific, quantitative assays for antimicrobial and antiviral activity, researchers can build a robust data package for their compounds. This methodical process, grounded in explaining the "why" behind each step, ensures that the most promising candidates are prioritized for further development.

The journey of a drug from bench to bedside is long, and it begins with meticulous and trustworthy preclinical validation. The integration of these in vitro assays at an early stage is a critical strategy to mitigate the high attrition rates in drug discovery and to accelerate the development of new, effective therapies.[6][7][8]

References

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  • NIH. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
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The Efficacy of Functionalized Amino Alcohols: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Chemical Diversity and Performance

Functionalized amino alcohols represent a cornerstone in modern chemistry, serving as versatile building blocks and chiral ligands in a multitude of applications ranging from pharmaceutical synthesis to materials science.[1][][3] Their inherent bifunctionality, containing both an amino and a hydroxyl group, allows for a rich and diverse chemical space through various functionalizations.[1] This guide provides a comparative analysis of the efficacy of different functionalized amino alcohols in key application areas, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Asymmetric Catalysis: The Quest for Enantioselectivity

In the realm of asymmetric synthesis, chiral amino alcohols are paramount as catalysts and ligands, prized for their ability to induce stereoselectivity.[4][5][6] The efficacy of a functionalized amino alcohol in this context is primarily measured by the enantiomeric excess (ee) and diastereomeric ratio (dr) it can achieve in a given reaction, as well as the overall yield of the desired product.[7]

Comparative Performance of Chiral Amino Alcohol Catalysts

The structural modifications of the amino alcohol backbone significantly influence the steric and electronic environment of the catalytic center, thereby dictating the stereochemical outcome of the reaction. For instance, in the asymmetric addition of diethylzinc to aldehydes, a common benchmark reaction, the choice of the amino alcohol ligand is critical.

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee %)Reference
N,N-dimethyl-2-amino-1,2-dicyclohexylethanolChalcone-86.7[8]
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamineBenzaldehyde9595[9]
Neoisopulegol-based 1,2-aminoalcoholBenzaldehydeup to 99up to 98[10]
Simple primary β-amino alcoholsβ-keto esters and nitroalkenesup to 99up to 99[11]

Expert Insights: The enhanced performance of ligands like the neoisopulegol-based amino alcohol can be attributed to the rigid bicyclic backbone which creates a well-defined chiral pocket, effectively shielding one face of the prochiral substrate.[10] In contrast, more flexible linear amino alcohols may require specific functionalities to achieve high enantioselectivity through hydrogen bonding or other non-covalent interactions.[11]

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for evaluating the efficacy of a chiral amino alcohol ligand in the enantioselective addition of diethylzinc to benzaldehyde.[9][10]

Materials:

  • Chiral amino alcohol ligand

  • Diethylzinc (in hexane)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexane, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC).

Drug Discovery and Development: From Antimicrobials to Cytotoxic Agents

The structural motif of amino alcohols is prevalent in a wide range of biologically active compounds, including natural products and synthetic drugs.[1][][5] Functionalization of the amino alcohol scaffold allows for the fine-tuning of their pharmacological properties, leading to the development of potent therapeutic agents.

Comparative Cytotoxicity of β-Amino Alcohol Derivatives

The cytotoxic potential of functionalized amino alcohols is a critical parameter in the development of anti-cancer drugs. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the cytotoxicity of a compound against various cancer cell lines.

Compound IDR1-substituentR2-substituentCell LineIC50 (µM)Reference
4f --HeLaPromising[12]
1j 4-Cl-Ph2-Me-PhMacrophage (NO inhibition)-[13]
Various Phenyl group addition-Fa32 rat hepatomaIncreased cytotoxicity[14]

Expert Insights: The presence of a phenyl group has been shown to significantly increase the cytotoxicity of 2-amino-1,3-propanediol derivatives.[14] This suggests that lipophilicity and the potential for π-π stacking interactions with biological targets play a crucial role in their mechanism of action. Further structure-activity relationship (SAR) studies, such as those varying the substituents on the aromatic rings, are essential for optimizing the cytotoxic potency.[13]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[12][15][16]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF7)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (functionalized amino alcohols) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[15]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[15]

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Carbon Capture: A Role in Environmental Remediation

Amine-functionalized materials are at the forefront of technologies for post-combustion CO₂ capture.[17] The introduction of hydroxyl groups to create amino alcohols can enhance their CO₂ absorption capacity and influence their physicochemical properties, making them promising candidates for this critical environmental application.[18]

Comparative CO₂ Absorption Capacity

The efficacy of amino alcohols for CO₂ capture is evaluated based on their absorption capacity (mol CO₂ per mol of amine) and their cyclic capacity, which is the difference in CO₂ loading between the absorption and desorption temperatures.[18]

Amino AlcoholCO₂ Absorption Capacity (mol CO₂/mol amine)Cyclic Capacity (mol CO₂/mol amine)Reference
Monoethanolamine (MEA)LowerLower[18]
4-(diethylamino)-2-butanol (Reg 1)Higher than MEAHigher than MEA[18]
4-(piperidino)-2-butanol (Reg 2)Higher than MEAHigher than MEA[18]
4-propylamino-2-butanol (Reg 3)Highest among tested-[18]
4-(ethyl-methyl-amino)-2-butanol (Reg 4)Higher than MEAHighest among tested[18]

Expert Insights: The systematic modification of the amino alcohol structure, such as the placement of substituent functional groups relative to the amino group, has a significant impact on their CO₂ capture performance.[18] For instance, the higher cyclic capacity of sterically hindered amines like 4-(ethyl-methyl-amino)-2-butanol suggests a lower energy requirement for regeneration, a crucial factor for the economic viability of the capture process.[18]

Experimental Protocol: CO₂ Solubility Measurement

This protocol describes a method for determining the CO₂ solubility in aqueous solutions of amino alcohols.[18]

Materials:

  • Amino alcohol

  • Deionized water

  • CO₂ gas

  • Nitrogen gas

  • Pressure-controlled reactor equipped with a magnetic stirrer and a temperature-controlled jacket

  • Gas chromatograph (GC) or other suitable gas analysis equipment

Procedure:

  • Prepare an aqueous solution of the amino alcohol of a known concentration.

  • Charge a known volume of the solution into the reactor.

  • Purge the reactor with nitrogen to remove any residual air.

  • Heat the solution to the desired absorption temperature (e.g., 40 °C) while stirring.

  • Introduce CO₂ into the reactor to a specific partial pressure (e.g., 15 kPa).

  • Allow the system to reach equilibrium, which is indicated by a stable pressure reading.

  • Analyze the composition of the gas phase using a GC to determine the amount of CO₂ absorbed.

  • Calculate the CO₂ loading in the solution (mol CO₂/mol amine).

  • To determine the cyclic capacity, increase the temperature to a desorption temperature (e.g., 80 °C) and measure the amount of CO₂ released.

Visualizing Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Ligand Ligand Active Catalyst Active Catalyst Ligand->Active Catalyst Metal Precursor Metal Precursor Metal Precursor->Active Catalyst Chiral Product Chiral Product Active Catalyst->Chiral Product catalysis Prochiral Substrate Prochiral Substrate Prochiral Substrate->Chiral Product Reagent Reagent Reagent->Chiral Product Chiral HPLC Chiral HPLC Chiral Product->Chiral HPLC Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC->Enantiomeric Excess (ee)

Caption: Workflow for evaluating chiral amino alcohol catalysts.

Cytotoxicity_Assay_Pathway Cells in Culture Cells in Culture Add Test Compound Add Test Compound Cells in Culture->Add Test Compound Incubation Incubation Add Test Compound->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Viable Cells Viable Cells Add MTT Reagent->Viable Cells Non-viable Cells Non-viable Cells Add MTT Reagent->Non-viable Cells Formazan Formation Formazan Formation Viable Cells->Formazan Formation Mitochondrial Activity Measure Absorbance Measure Absorbance Formazan Formation->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: The MTT assay for determining cytotoxicity.

Conclusion

Functionalized amino alcohols are a remarkably versatile class of compounds with proven efficacy across diverse scientific disciplines. As this guide has demonstrated, their performance is intricately linked to their structural features, which can be rationally designed and modified to achieve desired outcomes in asymmetric catalysis, drug discovery, and environmental applications. The provided experimental protocols offer a starting point for researchers to comparatively evaluate the efficacy of their own novel functionalized amino alcohols, thereby contributing to the continued advancement of these important chemical entities.

References

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  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 126(23), 6518-9. [Link]

  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. [Link]

  • Forgó, P., & Szakonyi, Z. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 24(19), 3585. [Link]

  • Fodor, K., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

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  • Kasyan, O., et al. (2019). Cage-like amino alcohols. synthesis, reactions, and application. Russian Chemical Reviews, 88(8), 837-879. [Link]

  • Fodor, K., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Smith, M. B. (2020). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 53(5), 1038-1054. [Link]

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A Researcher's Guide to S-adenosylmethionine Decarboxylase (AMD1) Inhibitors: A Comparative Analysis for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Initial research into the compound 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol revealed a lack of published data, precluding a direct comparative analysis. The compound's structure, featuring a methionine-like side chain, suggests a potential interaction with enzymes involved in methionine metabolism. Consequently, this guide has been pivoted to focus on a topic of significant and established research interest: the comparative analysis of inhibitors for S-adenosylmethionine Decarboxylase (AMD1), a critical enzyme in this pathway and a validated target in oncology and infectious diseases.

Introduction: Targeting the Polyamine Pathway

Polyamines, such as spermidine and spermine, are essential polycationic molecules required for cell proliferation, differentiation, and survival.[1][2] Their synthesis is a tightly regulated process, and dysregulation of this pathway is a hallmark of many cancers, which exhibit elevated polyamine levels to sustain rapid growth.[1][3] This dependency makes the polyamine biosynthetic pathway an attractive target for therapeutic intervention.[2][3]

A key rate-limiting step in this pathway is the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a reaction catalyzed by S-adenosylmethionine decarboxylase (AMD1, also known as AdoMetDC).[4][5][6] dcSAM serves as the exclusive aminopropyl group donor for the synthesis of spermidine and spermine.[6] Consequently, inhibiting AMD1 presents a direct strategy to deplete cellular polyamines and arrest the growth of rapidly proliferating cells, such as those found in tumors. This guide provides a comparative overview of key AMD1 inhibitors, detailing their mechanisms, performance, and the experimental protocols used to evaluate them.

The Target: S-adenosylmethionine Decarboxylase (AMD1)

AMD1 is a unique enzyme that utilizes a covalently bound pyruvate as a prosthetic group for its catalytic activity, a feature distinct from the more common pyridoxal-5'-phosphate-dependent decarboxylases.[5][6] The enzyme is first synthesized as a proenzyme, which then undergoes an autocatalytic cleavage to generate the active α and β subunits and the essential pyruvate group.[5] The critical role of AMD1 in providing the necessary component for spermidine and spermine synthesis positions it as a bottleneck in the polyamine pathway. Its inhibition leads to the accumulation of putrescine and a sharp decrease in higher-order polyamines, ultimately inducing cytostasis or apoptosis in cancer cells.[7][8]

The intricate relationship between AMD1 and oncogenic signaling pathways, such as mTORC1, further underscores its importance in cancer biology.[1][9][10] The mTORC1 pathway can enhance AMD1 protein stability, linking cellular growth signals directly to the metabolic machinery needed for proliferation.[9][10]

Polyamine_Biosynthesis_Pathway cluster_synthesis Polyamine Synthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase SAM S-Adenosylmethionine (SAM) AMD1 S-Adenosylmethionine Decarboxylase (AMD1) SAM->AMD1 dcSAM Decarboxylated SAM (dcSAM) Spermidine Spermidine dcSAM->Spermidine_Synthase Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine MTA 5'-Methylthioadenosine (MTA) ODC->Putrescine AMD1->dcSAM Spermidine_Synthase->Spermidine Spermidine_Synthase->MTA releases Spermine_Synthase->Spermine

Figure 1. The Polyamine Biosynthesis Pathway. This diagram illustrates the central role of AMD1 in converting SAM to dcSAM, the essential aminopropyl donor for the synthesis of spermidine and spermine from putrescine.

Comparative Analysis of Key AMD1 Inhibitors

The development of AMD1 inhibitors has evolved over decades, moving from non-specific, toxic compounds to highly potent and selective agents.

The Archetype: Mitoguazone (MGBG)

Mitoguazone, also known as Methylglyoxal bis(guanylhydrazone) or MGBG, was one of the first synthetic polyamine inhibitors to be studied.[11][12]

  • Mechanism of Action: MGBG acts as a competitive inhibitor of AMD1, competing with SAM for binding to the active site.[13][14][15] Its structural similarity to spermidine also allows it to interfere with polyamine transport and function.

  • Performance and Limitations: Early clinical trials in the 1960s utilized a daily dosing schedule, which resulted in severe and sometimes fatal toxicities, including profound mucositis and myelosuppression.[11][12][16] Subsequent studies in the 1980s found that a weekly administration schedule was much better tolerated and showed significant antitumor activity in refractory lymphomas and some solid tumors.[11][16] However, its lack of specificity and narrow therapeutic window have largely relegated it to a historical context, serving as a foundational tool for understanding the therapeutic potential of polyamine depletion.[17]

The Second Generation: SAM486A (CGP 48664)

SAM486A (also known as 4-amidinoindan-1-one-2'-amidinohydrazone) was developed as a more potent and specific inhibitor of AMD1, designed to overcome the limitations of MGBG.[18]

  • Mechanism of Action: Like MGBG, SAM486A is a potent competitive inhibitor of AMD1.[18][19] Structural studies have shown how it occupies the active site, providing a basis for its high affinity.[20]

  • Performance and Clinical Data: Preclinical studies demonstrated significant antiproliferative activity.[18] Phase I and II clinical trials confirmed that SAM486A has a more manageable safety profile than MGBG, with reversible neutropenia being the primary dose-limiting toxicity.[18][19][21][22] It has shown clinical activity in patients with relapsed or refractory non-Hodgkin's lymphoma.[21] Further studies have shown that SAM486A can induce apoptosis in neuroblastoma cells by modulating the p53-Mdm2-Akt signaling pathway.[8] In gastric cancer models, SAM486A arrested cell cycle progression and suppressed tumor growth.[23]

Irreversible Inhibitors: MDL 73811 and its Analogs

A different class of inhibitors was designed to irreversibly inactivate the AMD1 enzyme, offering the potential for more sustained target inhibition.

  • Mechanism of Action: MDL 73811 (5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine) is an enzyme-activated, irreversible inhibitor.[17] It is believed to form a covalent Schiff base with the pyruvoyl group in the enzyme's active site, permanently disabling it.[24]

  • Performance and Application: While potent, MDL 73811 suffered from rapid clearance in vivo.[25] This led to the development of analogs with improved pharmacokinetic properties, such as Genz-644131 .[25] This analog proved to be more potent against the AMD1 enzyme from the parasite Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) and showed a longer half-life and better brain penetration in mouse models.[24][25] These compounds demonstrate high selectivity for the parasite enzyme over the human counterpart, highlighting their potential as anti-parasitic agents rather than broad-spectrum oncology drugs.[24][26]

Head-to-Head Performance Data

InhibitorClass / MechanismPrimary Therapeutic TargetPotency / EfficacyKey Limitations & Side Effects
Mitoguazone (MGBG) Competitive InhibitorOncology (Lymphoma, Head & Neck)Active in refractory cancers, but less potent than newer agents.[11][16]Severe toxicity at daily doses (mucositis, myelosuppression), narrow therapeutic index, lack of specificity.[11][12][16]
SAM486A Potent Competitive InhibitorOncology (Non-Hodgkin's Lymphoma, Solid Tumors)More potent and specific than MGBG.[18] Showed clinical activity in Phase II trials.[21]Dose-limiting neutropenia, mild fatigue, nausea.[18][19]
MDL 73811 / Genz-644131 Irreversible (Enzyme-activated) InhibitorInfectious Disease (Human African Trypanosomiasis)Genz-644131 is ~5x more potent than MDL 73811 against parasite enzyme.[25] Cured infections in mouse models.[25]MDL 73811 has poor pharmacokinetics.[25] Primarily developed for parasitic diseases due to enzyme selectivity.[24]

Experimental Protocol: Measuring AMD1 Activity

Evaluating the efficacy of novel AMD1 inhibitors requires a robust and reliable method for measuring enzyme activity. The most common approach is a radiometric assay that quantifies the release of ¹⁴CO₂ from a radiolabeled SAM substrate.[4][27]

Principle

The assay measures the enzymatic decarboxylation of S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]SAM). The AMD1 enzyme cleaves the radiolabeled carboxyl group, releasing it as gaseous ¹⁴CO₂. The gas is trapped by a base (e.g., hyamine hydroxide), and the amount of radioactivity captured is quantified by liquid scintillation counting, which is directly proportional to enzyme activity.

Step-by-Step Methodology
  • Preparation of Cell/Tissue Lysate:

    • Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cytosolic AMD1 enzyme. Determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Reaction Setup:

    • Prepare a reaction mixture in a sealable tube. A typical 100 µL reaction includes:

      • 50 µL of cell lysate (containing 50-200 µg of protein).

      • 10 µL of putrescine (e.g., 2.5 mM final concentration), an allosteric activator of mammalian AMD1.

      • 10 µL of the test inhibitor at various concentrations (or vehicle control).

      • Buffer to adjust the volume.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Enzymatic Reaction:

    • Start the reaction by adding 10 µL of S-adenosyl-L-[carboxyl-¹⁴C]methionine (typically 0.5-1.0 µCi per reaction).

    • Immediately seal the reaction tube with a rubber stopper fitted with a center well containing a piece of filter paper soaked in 20 µL of 1 M hyamine hydroxide (or similar CO₂ trapping agent).

  • Incubation and Termination:

    • Incubate the sealed tubes at 37°C for 30-60 minutes.

    • Stop the reaction by injecting 100 µL of 2 M citric acid through the stopper into the reaction mixture (avoiding the center well). This lowers the pH, stops the enzyme, and drives all dissolved ¹⁴CO₂ out of the solution.

    • Incubate for an additional 60 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂.

  • Quantification:

    • Carefully remove the filter paper from the center well and place it into a scintillation vial.

    • Add 5-10 mL of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of AMD1 (e.g., in pmol CO₂/mg protein/hour).

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

AMD1_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification Lysate_Prep Prepare Cell/Tissue Lysate Centrifuge Centrifuge to Clarify Lysate_Prep->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Mix Prepare Reaction Mix (Lysate, Putrescine, Inhibitor) Supernatant->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Add_SAM Add [¹⁴C]SAM to Start Reaction Pre_Incubate->Add_SAM Incubate_Trap Incubate with CO₂ Trap (37°C, 30-60 min) Add_SAM->Incubate_Trap Stop Stop Reaction with Acid Incubate_Trap->Stop Trap_Complete Complete CO₂ Trapping Stop->Trap_Complete Scintillation Transfer Trap to Scintillation Vial Trap_Complete->Scintillation Count Measure Radioactivity Scintillation->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate IC₅₀

Figure 2. Workflow for a radiometric AMD1 activity assay. This diagram outlines the key steps from sample preparation to data analysis for determining enzyme inhibition.

Conclusion and Future Perspectives

Targeting AMD1 remains a promising strategy in therapeutic development, particularly in oncology. The evolution from the toxic, non-specific inhibitor MGBG to more refined molecules like SAM486A demonstrates significant progress. The discovery of highly selective irreversible inhibitors for parasitic AMD1 highlights the potential for developing targeted therapies for infectious diseases.

Future research is focused on discovering novel AMD1 inhibitors with unique scaffolds and improved drug-like properties.[4][28] The development of high-throughput screening methods, including non-radioactive enzymatic assays and in silico screening, is accelerating this process.[4][28] A deeper understanding of the structural differences between human and pathogen AMD1 enzymes will continue to fuel the design of next-generation inhibitors with enhanced specificity and minimal off-target effects, ultimately aiming to provide more effective and safer treatments for a range of diseases.

References

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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Polyfunctional Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the synthesis of novel polyfunctional compounds represents the frontier of innovation. These complex molecules, bearing multiple reactive centers, promise enhanced efficacy and novel mechanisms of action. However, their very complexity presents a significant analytical challenge: how do we confirm, with absolute certainty, that the molecule we've designed is the molecule we've made?

This guide provides a comparative analysis of the primary analytical techniques for structural elucidation. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic, multi-faceted approach transforms structural confirmation from a procedural checklist into a self-validating analytical system.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic compounds.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[1][3][4]

The Foundational Experiments: 1D ¹H and ¹³C NMR

The initial step in NMR analysis involves acquiring one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of signals provides the relative ratio of protons in each environment.[5]

  • ¹³C NMR & DEPT: Complements the ¹H spectrum by identifying the number of unique carbon environments.[3][5] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[3]

Causality in Action: While ¹H NMR maps the protons, ¹³C and DEPT experiments provide the carbon backbone. Discrepancies between the expected number of signals and the observed spectra can indicate symmetry in the molecule or the presence of unexpected isomers.

The Connectivity Toolkit: 2D NMR

For polyfunctional compounds, 1D spectra are often crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unraveling these complex spin systems by correlating signals through bonds.[6][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J coupling).[6][8][9] It is the primary tool for tracing out proton-proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling).[6][8][9][10] It provides a direct link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and even ⁴J coupling).[6][8][9][10] HMBC is critical for connecting disparate spin systems across quaternary carbons or heteroatoms, piecing together the final molecular structure.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Correlates HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Correlates HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC Correlates C13_NMR ¹³C NMR & DEPT (Carbon Types) C13_NMR->HSQC Correlates C13_NMR->HMBC Correlates COSY->HSQC Validates HSQC->HMBC Complements

Experimental Protocol: Acquiring a Suite of 2D NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be free of protons that would obscure the signals of interest.[1] Ensure the sample is free of particulate matter.

  • Instrument Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field. Obtain a standard ¹H spectrum to determine appropriate spectral widths and acquisition times.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 2-4 scans per increment are sufficient.

  • HSQC Acquisition: Use a sensitivity-enhanced HSQC experiment. Set the ¹³C spectral width to cover the expected range of carbon chemical shifts. Optimize the ¹J C-H coupling constant (typically ~145 Hz for sp³ carbons and ~160 Hz for sp² carbons).

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. The crucial parameter is the long-range coupling constant, which is typically optimized for 8-10 Hz to observe ²J and ³J correlations.

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform Fourier transformation. Phase and baseline correct all spectra for accurate analysis.

Chapter 2: Mass Spectrometry (MS) - The Molecular Weight and Formula

While NMR provides the structural map, mass spectrometry (MS) provides the fundamental properties of the molecule: its molecular weight and, with high resolution, its elemental formula.[11][12]

Determining Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[13] The peak with the highest m/z value in a spectrum typically corresponds to the molecular ion (M⁺), which provides the nominal molecular weight of the compound.[14][15]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The true power of modern MS lies in high-resolution instruments (e.g., TOF, Orbitrap, FT-ICR) that can measure m/z values to several decimal places.[16][17][18] This "exact mass" measurement allows for the unambiguous determination of a molecule's elemental formula.[19][20][21]

Causality in Action: A nominal mass of 200 could correspond to dozens of formulas. However, an exact mass of 200.0793 is unique to a specific elemental composition (e.g., C₁₀H₁₂N₂O₂). This HRMS data provides a critical validation checkpoint for the structure proposed by NMR. The formula derived from HRMS must be consistent with the number and types of atoms identified through NMR analysis.[16][19]

Hyphenated Techniques: GC-MS and LC-MS

For complex reaction mixtures or purification analysis, coupling chromatography with mass spectrometry is indispensable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[22][23][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for non-volatile, thermally labile, or high-molecular-weight compounds, which includes the majority of polyfunctional pharmaceuticals.[22][23][25][26]

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR HRMS High-Resolution MS Start->HRMS Xray X-Ray Crystallography (If crystal available) Start->Xray Optional Proposed_Structure Proposed Structure NMR->Proposed_Structure HRMS->Proposed_Structure Validated_Structure Validated Structure Xray->Validated_Structure Confirms Proposed_Structure->Validated_Structure Data Consistent?

Chapter 3: X-Ray Crystallography - The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[27][28][29] It provides the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[29]

Trustworthiness: The primary challenge of this technique is growing a high-quality single crystal, which can be a significant bottleneck.[30][31][32] However, if a suitable crystal is obtained and a high-resolution diffraction pattern is collected, the resulting structure is considered unequivocal proof.[27][30] It serves as the ultimate arbiter, capable of confirming a structure proposed by NMR and MS or revealing an entirely unexpected molecular architecture.

Chapter 4: A Synergistic and Self-Validating Approach

The highest confidence in structural assignment is achieved not by relying on a single technique, but by integrating the data from all three. This creates a self-validating system where each piece of information must be consistent with the others.

  • Hypothesis Generation (NMR): 1D and 2D NMR data are used to piece together the molecular skeleton and propose a 2D structure.

  • Formula Validation (HRMS): The elemental formula determined by HRMS must match the proposed structure from NMR. The number of protons and carbons from NMR must align with the HRMS formula.

  • Absolute Confirmation (X-Ray): If available, the crystal structure provides the final, definitive 3D confirmation of the proposed structure, including its stereochemistry.

Comparative Summary of Techniques

ParameterNMR SpectroscopyMass SpectrometryX-Ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsX-ray diffraction by a crystal lattice
Information Atom connectivity, chemical environment, 3D solution conformationMolecular weight, elemental formulaPrecise 3D solid-state structure, absolute configuration
Sample Req. 1-20 mg, in solution (non-destructive)[33]<1 mg, can be destructiveHigh-quality single crystal (often difficult to obtain)[32]
Strengths Excellent for detailed connectivity mapping in solution[32][34]High sensitivity, provides exact elemental formula[35]Provides unambiguous, absolute 3D structure[29][31]
Limitations Lower sensitivity, complex spectra for large molecules[33]Does not provide connectivity, cannot distinguish isomers alone[18]Requires a suitable crystal, provides a static picture[32]

Conclusion

Confirming the structure of a novel polyfunctional compound is a multi-step, investigative process. By leveraging the complementary strengths of NMR for connectivity, Mass Spectrometry for molecular formula, and X-ray Crystallography for absolute 3D structure, researchers can build a robust, self-validating case for their synthesized molecule. This integrated approach not only ensures scientific accuracy but also accelerates the pace of discovery and development by providing a solid foundation of structural certainty.

References

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A Comparative Guide to Evaluating the Cytotoxic Activities of Novel β-Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds with the potential for high efficacy and selectivity. Among these, β-amino alcohol derivatives have emerged as a particularly promising class of compounds. Their structural versatility allows for fine-tuning of physicochemical properties, making them attractive candidates for targeted cancer therapy. Three series of novel β-amino alcohols possessing an N-anthranyl group have been synthesized and screened for cytotoxic activity against various human cancer cell lines, with some demonstrating significant potential as anticancer agents.[1] This guide provides a comprehensive framework for evaluating the cytotoxic activities of these novel derivatives, comparing their performance against established chemotherapeutic agents and detailing the rigorous experimental methodologies required for a thorough assessment.

The core objective of this guide is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice. By understanding the "why," researchers can design more robust experiments, interpret data with greater confidence, and ultimately accelerate the journey from compound synthesis to preclinical evaluation.

The Comparative Landscape: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of any new compound, its performance must be measured against established standards. In anticancer research, drugs like Doxorubicin and Cisplatin serve as critical benchmarks due to their well-characterized mechanisms and extensive clinical use.[2][3]

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death.[3][4] Its broad-spectrum activity makes it a common positive control.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA replication and transcription, triggering apoptosis.[2][3][4]

A novel β-amino alcohol derivative must demonstrate comparable or superior potency, and ideally, a better safety profile (i.e., higher selectivity for cancer cells over normal cells) to be considered a viable candidate for further development.

A Multi-Faceted Approach to Measuring Cytotoxicity

No single assay can fully capture the complex interplay between a compound and a cell. A robust evaluation relies on a battery of tests that probe different aspects of cellular health, from metabolic activity to membrane integrity and the specific pathways of cell death. The following workflow outlines a validated, multi-assay approach.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Seeding Seed Cancer & Normal Cells in 96-well Plates Compound_Prep Prepare Serial Dilutions of β-Amino Alcohols & Controls Treatment Treat Cells with Compounds (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Incubation Incubate at 37°C, 5% CO2 Treatment->Incubation MTT Metabolic Activity (MTT Assay) Incubation->MTT LDH Membrane Integrity (LDH Assay) Apoptosis Mechanism of Death (Caspase Assay) Readout Spectrophotometric / Fluorometric Reading Apoptosis->Readout IC50 Calculate IC50 Values Readout->IC50 Selectivity Determine Selectivity Index (SI) IC50->Selectivity

Caption: General workflow for in vitro cytotoxicity evaluation.

Core Experimental Protocols

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a foundational colorimetric method for assessing cell viability.[5] Its principle is rooted in the activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[6] This assay is ideal for initial high-throughput screening due to its simplicity and cost-effectiveness.[8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the β-amino alcohol derivatives and control drugs (Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for another 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.[10]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Read the absorbance at 570 nm using a microplate reader.[7]

  • Calculation: Cell viability is calculated as: (Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Untreated Cells - Absorbance of Background) * 100%.

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay provides a complementary perspective to the MTT assay. LDH is a stable cytosolic enzyme present in most eukaryotic cells.[11][12] Upon significant damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture supernatant.[12][13] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colorimetric product, directly correlating with the extent of cell lysis.[11]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel using a duplicate plate.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[14]

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst/dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Controls & Calculation: It is critical to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Cytotoxicity is calculated as: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100%.

Assay 3: Apoptosis Induction Assessment

Identifying that a compound is cytotoxic is the first step; understanding how it kills cells is crucial for mechanism-of-action studies. Many effective anticancer drugs work by inducing apoptosis, a form of programmed cell death.[15][16] A key event in the apoptotic cascade is the activation of a family of proteases called caspases.[17] Measuring the activity of effector caspases (e.g., Caspase-3 and Caspase-7) provides a direct and specific marker for apoptosis.

Several studies have shown that β-amino alcohol derivatives can trigger apoptosis.[18][19] Evaluating this pathway is therefore essential.

G Compound β-Amino Alcohol Derivative Mito Mitochondria Compound->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for fluorescence/luminescence measurements.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the caspase-3/7 reagent (containing a specific substrate like DEVD) according to the manufacturer's protocol. Add the reagent directly to each well.

  • Incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or luminescence using a microplate reader. The signal intensity is directly proportional to caspase-3/7 activity.

  • Analysis: Data is typically presented as fold-change in caspase activity relative to untreated control cells.

Data Interpretation: From Raw Numbers to Actionable Insights

The ultimate goal of these assays is to generate quantitative data that can be used to compare compounds directly.

IC₅₀ Determination: For each compound and cell line, the percentage of viability (from MTT) or cytotoxicity (from LDH) is plotted against the log of the compound concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC₅₀ value —the concentration of the compound that inhibits 50% of the cellular response. A lower IC₅₀ value indicates higher potency.

Comparative Data Summary

The results should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundCell LineIC₅₀ (µM) - MTT Assay (48h)IC₅₀ (µM) - LDH Assay (48h)
Derivative A A549 (Lung Cancer)12.515.8
Derivative B A549 (Lung Cancer)5.26.1
Doxorubicin A549 (Lung Cancer)0.81.1
Cisplatin A549 (Lung Cancer)9.811.2
Derivative A HaCaT (Normal)> 100> 100
Derivative B HaCaT (Normal)45.752.3
Doxorubicin HaCaT (Normal)2.12.9
Cisplatin HaCaT (Normal)25.328.9

Note: Data are hypothetical and for illustrative purposes only.

Selectivity Index (SI): A crucial parameter for a drug's therapeutic potential is its selectivity.[8][18] The SI quantifies the differential activity of a compound against cancerous versus non-cancerous cells. It is calculated as:

SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to healthy cells. In the table above, Derivative B shows an SI of 45.7 / 5.2 ≈ 8.8 for the A549 cell line, suggesting a degree of cancer cell selectivity.

Conclusion

The evaluation of novel β-amino alcohol derivatives requires a systematic and multi-pronged approach. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and the mechanism of cell death (apoptosis assays), researchers can build a comprehensive profile of a compound's cytotoxic activity. Comparing these results against standard chemotherapeutics like Doxorubicin and Cisplatin provides essential context for their potency, while the calculation of a Selectivity Index offers a preliminary assessment of their potential therapeutic window. This rigorous, evidence-based framework is indispensable for identifying the most promising candidates and guiding the next steps in the drug discovery pipeline.

References

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Chiral vs. Racemic Amino Alcohols: A Comparative Guide to Efficacy in Asymmetric Synthesis and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of function and efficacy. This guide provides an in-depth comparison of chiral and racemic amino alcohols, exploring their profoundly different performance profiles in both catalytic asymmetric synthesis and pharmacology. We will dissect the mechanistic basis for these differences, supported by experimental data, and provide detailed protocols for researchers to validate these principles in a laboratory setting.

The Principle of Chirality: More Than Just a Mirror Image

Chirality, or 'handedness', is a fundamental property of many organic molecules, including amino alcohols. A chiral molecule and its mirror image, called enantiomers, are non-superimposable. A 50:50 mixture of two enantiomers is known as a racemate or a racemic mixture. While enantiomers share identical physical properties like melting point and solubility, their interactions with other chiral entities—be it a biological receptor or another chiral molecule—can be dramatically different. This distinction is the cornerstone of stereochemistry's importance in science.

Biological systems are inherently chiral, built from L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target is often stereoselective; one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects[1][2]. Similarly, in asymmetric catalysis, a chiral catalyst creates a specific three-dimensional environment that favors the formation of one enantiomer of the product over the other.

Case Study 1: Asymmetric Synthesis – The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in organic synthesis, providing key building blocks for numerous pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst, which is derived from a chiral amino alcohol, to achieve high levels of enantioselectivity[3][4][5][6][7][8].

The Decisive Role of the Chiral Catalyst

In the CBS reduction, the chiral catalyst, for instance, (S)-2-Methyl-CBS-oxazaborolidine derived from (S)-prolinol, coordinates with both the borane reducing agent and the ketone substrate. This creates a rigid, chiral transition state that directs the hydride transfer to a specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol product[5][7].

What happens when a racemic catalyst is used? In the absence of a single chiral influence, the two enantiomers of the racemic catalyst will each direct the reaction to form the opposite enantiomer of the product. The net result is the formation of a racemic mixture of the alcohol, with an enantiomeric excess (ee) of 0%. This highlights the absolute necessity of an enantiomerically pure catalyst for achieving asymmetry in the product. While direct comparative studies are sparse due to the predictable outcome, the fundamental principle of asymmetric catalysis dictates this result. For instance, in the related enantioselective addition of diethylzinc to benzaldehyde, it has been experimentally demonstrated that in the absence of a chiral ligand, a racemic product is obtained[9].

Experimental Data: Chiral Efficacy in Action

The following table summarizes the expected and reported outcomes for the CBS reduction of acetophenone to 1-phenylethanol, illustrating the stark difference in efficacy between using a chiral and a racemic catalyst.

Catalyst TypeCatalyst UsedExpected/Reported YieldExpected/Reported Enantiomeric Excess (ee)
Chiral (S)-2-Methyl-CBS-oxazaborolidineHigh (>90%)>95% of the (R)-enantiomer
Racemic Racemic 2-Methyl-CBS-oxazaborolidineHigh (>90%)0% (Racemic product)

This data unequivocally demonstrates that the chiral amino alcohol derivative is highly effective in inducing enantioselectivity, whereas the racemic counterpart is completely ineffective in this regard.

Experimental Workflow and Protocols

To provide a practical understanding, we present a detailed workflow and protocols for the asymmetric reduction of acetophenone and the subsequent analysis of the product's enantiomeric purity.

G cluster_0 Asymmetric Reduction cluster_1 Analysis start Prepare Anhydrous Reaction Setup catalyst Generate Chiral Oxazaborolidine Catalyst In Situ start->catalyst reduction Perform Asymmetric Reduction of Acetophenone catalyst->reduction quench Quench Reaction and Work-up reduction->quench purify Purify Crude Product (Column Chromatography) quench->purify hplc_prep Prepare Sample for Chiral HPLC purify->hplc_prep Purified 1-Phenylethanol hplc_run Analyze Enantiomeric Excess by Chiral HPLC hplc_prep->hplc_run

Caption: Experimental workflow for the CBS reduction and subsequent chiral HPLC analysis.

Protocol 1: Asymmetric Reduction of Acetophenone via CBS Reduction

This protocol describes the in-situ generation of the chiral oxazaborolidine catalyst from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the asymmetric reduction of acetophenone[10].

  • Catalyst Preparation (In Situ):

    • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

    • Add 1 mL of anhydrous tetrahydrofuran (THF) and trimethylborate (12.5 µL, 0.11 mmol).

    • Stir the solution at room temperature for 30 minutes.

  • Reduction:

    • Add another 1 mL of anhydrous THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).

    • Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of anhydrous THF over 10 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Carefully add 1 mL of methanol to quench the reaction.

    • Stir for 1 hour and then remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (80:20) eluent to obtain 1-phenylethanol.

Protocol 2: Chiral HPLC Analysis of 1-Phenylethanol

This protocol provides conditions for the separation of (R)- and (S)-1-phenylethanol to determine the enantiomeric excess[11][12].

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Cellulose-3 column.

  • Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 15 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified 1-phenylethanol in the mobile phase (approximately 1 mg/mL).

Case Study 2: Pharmacology - The Tale of Propranolol Enantiomers

Propranolol is a widely used beta-blocker for treating hypertension, angina, and other cardiovascular conditions. It is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. However, the two enantiomers have distinct pharmacological profiles[13].

Stereoselective Interaction with Beta-Adrenergic Receptors

The therapeutic effect of propranolol, beta-blockade, is almost exclusively attributed to the (S)-enantiomer. The (S)-enantiomer has a much higher binding affinity for beta-adrenergic receptors, being approximately 100 times more potent than the (R)-enantiomer[1]. This is a classic example of stereoselective binding, where the chiral receptor site preferentially interacts with one enantiomer of the chiral drug. The (R)-enantiomer contributes little to the beta-blocking effect at therapeutic doses[1].

G cluster_0 Interaction with Beta-Adrenergic Receptor S_Propranolol (S)-Propranolol Beta_Receptor Beta-Adrenergic Receptor S_Propranolol->Beta_Receptor High Affinity Binding R_Propranolol (R)-Propranolol R_Propranolol->Beta_Receptor Low Affinity Binding Racemic_Propranolol Racemic Propranolol Racemic_Propranolol->Beta_Receptor Mixed Binding

Caption: Differential binding affinities of propranolol enantiomers to the beta-adrenergic receptor.

Pharmacokinetic and Pharmacodynamic Differences

Beyond receptor binding, the enantiomers of propranolol also exhibit differences in their pharmacokinetic profiles, including metabolism and plasma protein binding[1][14]. While both enantiomers are metabolized in the liver, there can be stereoselective differences in the metabolic pathways[1].

The following table summarizes the key differences in the pharmacological and pharmacokinetic properties of propranolol enantiomers and the racemate.

Property(S)-Propranolol(R)-PropranololRacemic Propranolol
Beta-Blocking Potency High (approx. 100x more potent than R-enantiomer)[1]Very LowModerate (due to the presence of the S-enantiomer)
Primary Therapeutic Effect Beta-adrenergic blockadeMinimal beta-blockadeBeta-adrenergic blockade
Other Effects -Inhibition of thyroxine to triiodothyronine conversionCombination of effects
Plasma Protein Binding Stereoselective bindingStereoselective bindingComplex binding profile

This data clearly illustrates that the pharmacological efficacy of propranolol resides primarily in one of its enantiomers. The administration of the racemate means that the patient is also receiving an isomer with a different activity profile, which may not contribute to the desired therapeutic outcome.

Conclusion: The Unambiguous Superiority of Chirality

In asymmetric synthesis , the use of an enantiomerically pure chiral amino alcohol-derived catalyst is essential for inducing stereoselectivity. A racemic catalyst, by its very nature, is incapable of producing an enantiomerically enriched product, yielding instead a racemic mixture with no net optical activity. The experimental data from reactions like the CBS reduction starkly illustrates this all-or-nothing principle.

In pharmacology , the different enantiomers of a chiral amino alcohol-containing drug can have vastly different interactions with their biological targets. As exemplified by propranolol, the therapeutic activity often resides in a single enantiomer, while the other may be less active or have off-target effects. This underscores the importance of developing single-enantiomer drugs to optimize therapeutic benefit and minimize potential risks.

For researchers, scientists, and drug development professionals, a deep understanding of stereochemistry is not merely an academic exercise but a practical necessity. The choice between a chiral and a racemic compound can be the difference between a highly effective, selective process and an inefficient or even detrimental one. The evidence presented in this guide strongly advocates for the rational design and use of enantiomerically pure amino alcohols and their derivatives to harness the full potential of these versatile molecules.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Amino Alcohol Scaffold

Amino alcohols are a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents and vital chiral catalysts.[1] These organic compounds, characterized by the presence of both an amine and a hydroxyl group, possess a remarkable capacity for molecular recognition, largely dictated by their three-dimensional arrangement.[1] The stereochemistry of the chiral carbon bearing the hydroxyl group is frequently a critical determinant of biological activity, making the enantioselective synthesis and detailed structure-activity relationship (SAR) analysis of these derivatives a paramount concern in modern drug discovery.[2][3][4]

This guide provides an in-depth comparison of amino alcohol derivatives, focusing on the β-adrenergic receptor antagonists (beta-blockers) as a classic and well-documented case study. We will dissect the causal relationships between specific structural modifications and their impact on pharmacological activity, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating and optimizing this invaluable chemical class.

Dissecting the Pharmacophore: Key Structural Elements for Activity

The pharmacological activity of amino alcohol derivatives, particularly aryloxypropanolamines like propranolol, is governed by several key structural features. Understanding these is fundamental to rational drug design. Propranolol is often considered the gold standard against which other β-blockers are compared.[5][6]

  • The Aromatic Ring: This is a primary determinant of β-antagonistic activity and can range from bicyclic systems like naphthalene (in propranolol) to substituted benzene rings (in atenolol, metoprolol). The nature and position of substituents on this ring profoundly influence potency, selectivity (β1 vs. β2), and pharmacokinetic properties like absorption and metabolism. For instance, replacing the catechol hydroxyls of an agonist with chlorine atoms can confer antagonistic properties.[6]

  • The Oxypropanolamine Side Chain: The introduction of an —OCH₂— group between the aromatic ring and the ethylamine side chain is a hallmark of many potent β-blockers.[5][7] While crucial, this feature alone does not guarantee antagonist activity, as some compounds with this linker act as powerful agonists.[6] The ethereal oxygen can be replaced by groups like S, CH₂, or N-CH₃, but this is often detrimental to activity.[6]

  • The Secondary Amine: For optimal β-blocking activity, the nitrogen atom must be a secondary amine.[6] N,N-disubstitution typically leads to a decrease in activity.

  • The N-Alkyl Substituent: Bulky aliphatic groups on the nitrogen, such as isopropyl or tert-butyl, are critical for β-receptor antagonism.[5] This feature is a common thread connecting antagonists to their parent agonists, like isoproterenol.

  • Stereochemistry of the Hydroxyl Group: This is arguably one of the most critical features. The carbon atom bearing the hydroxyl group must possess the (S)-configuration for optimal affinity to the β-receptor. The (R)-enantiomer is often up to 100 times less potent, highlighting the exquisite stereoselectivity of the receptor's binding pocket.[8] Despite this, most β-blockers, including propranolol, are administered clinically as racemic mixtures.[6]

Comparative Analysis: A Case Study in Beta-Blocker Derivatives

To illustrate these principles, we will compare propranolol with other derivatives, highlighting how specific structural changes modulate activity. Propranolol, a non-selective β-antagonist, serves as our benchmark.

CompoundKey Structural ModificationReceptor SelectivityPotency (Relative to Propranolol)Key Pharmacological Feature
Propranolol Naphthyloxypropanolamine backboneNon-selective (β1 ≈ β2)1 (Standard)High lipophilicity, CNS penetration[8]
Dichloroisoproterenol (DCI) Phenyl ring with two chloro substituents instead of catecholNon-selective β-antagonistLess potent than isoproterenol (agonist)Early prototype, demonstrated that replacing agonist hydroxyls can create an antagonist[6]
Atenolol para-acetamido group on the phenyl ringCardioselective (β1 > β2)Lower than PropranololLow lipophilicity, reduced CNS side effects[9]
Metoprolol para-methoxyethyl group on the phenyl ringCardioselective (β1 > β2)Similar to PropranololModerate lipophilicity
Practolol para-acetamido group (similar to Atenolol)Cardioselective (β1 > β2)Lower than PropranololWithdrawn due to toxicity, but a key example of achieving β1 selectivity through para-substitution[6]

This comparison underscores a crucial SAR principle for β-blockers: the presence of a bulky substituent at the para position of the phenyl ring, coupled with the absence of a meta substituent, is a common structural feature among many cardioselective β1-antagonists.[6] This selectivity is thought to arise from specific interactions within the β1-receptor's binding site that are not possible in the β2-receptor.

Experimental Workflows for SAR Determination

A robust SAR investigation relies on a suite of validated experimental assays. Here, we provide streamlined protocols for determining the key parameters of novel amino alcohol derivatives: binding affinity, functional activity, and in vitro cytotoxicity.

Workflow for Investigating Amino Alcohol SAR

The process of characterizing a new derivative follows a logical progression from target binding to functional effect and finally to safety assessment.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_binding Target Engagement cluster_function Functional Activity cluster_safety In Vitro Safety Synthesis Synthesize Novel Amino Alcohol Derivative Purify Purify & Characterize (NMR, MS, HPLC) Synthesis->Purify BindingAssay Radioligand Binding Assay (Determine Ki) Purify->BindingAssay Test Compound FunctionalAssay cAMP Functional Assay (Determine EC50/IC50) BindingAssay->FunctionalAssay Confirmed Binder SAR_Analysis SAR Analysis & Lead Optimization BindingAssay->SAR_Analysis ToxAssay Cytotoxicity Assay (MTT) (Determine CC50) FunctionalAssay->ToxAssay Confirmed Activity FunctionalAssay->SAR_Analysis ToxAssay->SAR_Analysis Generate Safety Profile

Caption: General workflow for SAR investigation of amino alcohol derivatives.

Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[10]

Objective: To quantify the affinity of a novel derivative for β-adrenergic receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., β2-AR).[10]

  • Radioligand (e.g., ¹²⁵I-Cyanopindolol).[11]

  • Non-labeled antagonist for non-specific binding (e.g., Propranolol).[10]

  • Binding Buffer (e.g., Tris-HCl, MgCl₂).

  • Test compound stock solutions.

  • 96-well plates, Brandel Harvester or similar filtration device, scintillation counter.

Step-by-Step Protocol:

  • Plate Setup: Design a 96-well plate map for Total Binding (radioligand only), Non-Specific Binding (radioligand + excess unlabeled antagonist), and Competition Binding (radioligand + serial dilutions of test compound).[10]

  • Reaction Preparation: In each well, add the appropriate components:

    • Total Binding: 50 µL Binding Buffer + 150 µL membrane suspension + 50 µL radioligand.[10]

    • Non-Specific Binding (NSB): 50 µL of 5x Propranolol stock + 150 µL membrane suspension + 50 µL radioligand.[10]

    • Competition: 50 µL of test compound dilution + 150 µL membrane suspension + 50 µL radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters several times with ice-cold wash buffer.

  • Quantification: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GPCRs

This assay measures the functional consequence of receptor binding—either stimulation (agonism) or inhibition (antagonism) of the cAMP signaling pathway.[12] β1 and β2 receptors are Gs-coupled, meaning their activation increases intracellular cAMP.[13]

Objective: To determine if a derivative acts as an antagonist (inhibits agonist-induced cAMP production) or an agonist (stimulates cAMP production).

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Isoproterenol) GPCR β-Adrenergic Receptor (GPCR) Ligand->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: Simplified β-adrenergic (Gs-coupled) signaling pathway.

Materials:

  • Cells expressing the target receptor (e.g., HEK293-β2AR).

  • A known agonist (e.g., Isoproterenol).

  • Test compound stock solutions.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[12][14][15]

  • Cell culture medium, 384-well plates.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight to allow for adherence.

  • Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells except the negative controls.[12]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) inversely proportional to the amount of cAMP produced.[16]

  • Data Analysis:

    • Normalize the data to the positive control (agonist only) and negative control (no agonist).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of antagonist that inhibits 50% of the agonist response).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound by measuring its effect on cell viability and metabolic activity.[17][18]

Objective: To determine the concentration at which a novel derivative becomes toxic to cells.

Materials:

  • A standard cell line (e.g., HEK293, HeLa).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[17]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[19]

  • Cell culture medium, 96-well plates, spectrophotometer.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[20]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a viability control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Determine the CC₅₀ (cytotoxic concentration 50%), the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The structure-activity relationship of amino alcohol derivatives is a well-established yet continually evolving field. As demonstrated with the β-blocker class, subtle modifications to the aromatic ring, N-alkyl substituent, and stereochemistry can lead to dramatic changes in potency, selectivity, and safety profiles. The systematic application of the binding, functional, and cytotoxicity assays detailed in this guide provides a robust framework for elucidating these relationships.

Future research will undoubtedly leverage advances in computational chemistry for more accurate in silico prediction of binding affinities and ADME properties, further streamlining the optimization process.[22] Moreover, the development of novel synthetic methodologies will continue to expand the accessible chemical space, enabling the exploration of new amino alcohol scaffolds with unique pharmacological profiles for a wide range of therapeutic targets beyond the adrenergic system, including antifungal and antiproliferative agents.[23][24]

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A Senior Application Scientist's Guide to the Selective Detection of Sulfur-Containing Compounds by GC/MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and selective detection of sulfur-containing compounds is a critical analytical challenge across numerous scientific disciplines, from ensuring the quality and safety of pharmaceuticals to monitoring environmental pollutants and optimizing petrochemical processes.[1][2] In drug development, sulfur-containing moieties are integral to the structure and function of many active pharmaceutical ingredients (APIs), and their precise quantification is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the selective detection of these compounds using Gas Chromatography-Mass Spectrometry (GC/MS), offering field-proven insights to guide your methodological choices.

The Analytical Imperative: Why Selective Sulfur Detection Matters

Sulfur compounds are often highly reactive, polar, and present at trace levels, posing significant analytical challenges.[3][4] In the petrochemical industry, they can be corrosive to equipment and poison catalysts, while in environmental science, they are key indicators of pollution.[1][3] For pharmaceutical applications, the presence and concentration of sulfur-containing compounds can directly impact a drug's efficacy, stability, and safety profile. Therefore, the ability to selectively detect and quantify these compounds amidst complex sample matrices is not just an analytical convenience but a necessity.

A Comparative Analysis of Sulfur-Selective Detectors for GC

While Mass Spectrometry (MS) is a powerful detector in its own right, several sulfur-selective detectors can be coupled with GC to enhance selectivity and sensitivity. The choice of detector is contingent on several factors including the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy.[2][5]

Here, we compare the performance of the most prominent sulfur-selective detectors: the Sulfur Chemiluminescence Detector (SCD), the Atomic Emission Detector (AED), and the Flame Photometric Detector (FPD), along with the capabilities of modern Mass Spectrometers.

DetectorPrinciple of OperationTypical Detection Limit (Sulfur)Linearity (Dynamic Range)Selectivity over HydrocarbonsKey AdvantagesKey Limitations
Sulfur Chemiluminescence Detector (SCD) Combustion of sulfur compounds to sulfur monoxide (SO), followed by chemiluminescent reaction with ozone.[6][7]< 10 ppb[8]>10^4[8]>10^7High selectivity and sensitivity, equimolar response, no hydrocarbon quenching.[3][4]Can be complex to operate and maintain.[9]
Atomic Emission Detector (AED) Atomization of analytes in a microwave-induced helium plasma and detection of element-specific atomic emission lines.[10]~5 ppb[11]10^5 - 10^6HighMulti-element detection capabilities, high selectivity.[11][12]Higher initial and operational costs.
Flame Photometric Detector (FPD) Emission of light from sulfur species in a hydrogen-rich flame.~50 ppb[11]10^2 - 10^3[8]ModerateCost-effective, robust, and easy to use.[11][13]Non-linear response, susceptible to hydrocarbon quenching.[2][13]
Pulsed Flame Photometric Detector (PFPD) A modification of the FPD that provides a time-resolved emission signal.~5-10 ppb[11]10^2 - 10^3[8]GoodImproved sensitivity and selectivity over FPD, more linear response.[11]Can be more complex to tune than FPD.[11]
Mass Spectrometer (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[14]< 1 ppb (in SIM mode)[8]>10^4[8]High (in SIM/MRM mode)Provides structural information, high sensitivity and selectivity in targeted modes.[13][15]Co-eluting matrix components can cause ion suppression; full scan may lack sensitivity for trace analysis.[16]
Causality in Detector Selection: A Deeper Dive
  • For Ultra-Trace Analysis in Complex Matrices: The Sulfur Chemiluminescence Detector (SCD) is often the detector of choice.[1] Its high selectivity and lack of hydrocarbon quenching make it ideal for analyzing sulfur compounds in complex matrices like petroleum products or biological samples without extensive sample cleanup.[1][3] The equimolar response of the SCD is a significant advantage, as it allows for the quantification of unknown sulfur compounds with a single calibration standard.[2][3]

  • For Multi-Element Screening and Confirmation: The Atomic Emission Detector (AED) offers unparalleled versatility by enabling the simultaneous or sequential detection of multiple elements from a single injection.[10][12] This is particularly useful in research and development settings for identifying and quantifying compounds containing sulfur alongside other elements of interest.

  • For Routine, Cost-Effective Analysis: The Flame Photometric Detector (FPD) and its pulsed variant (PFPD) provide a robust and lower-cost option for many applications.[11][13] While susceptible to quenching from co-eluting hydrocarbons, this can be mitigated through effective chromatographic separation.[13] The PFPD offers enhanced sensitivity and a more linear response compared to the conventional FPD.[11]

  • For Definitive Identification and High Sensitivity: A Mass Spectrometer (MS) , especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides exceptional sensitivity and selectivity.[13][15] This is the gold standard for confirming the identity of target sulfur compounds. However, complex matrices can lead to ion suppression, potentially affecting quantitative accuracy. To overcome this, coupling a sulfur-selective detector like an SCD or PFPD in parallel with an MS can be a powerful strategy, providing both selective detection and mass spectral confirmation from a single analysis.[16][17]

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system. Each step is designed to ensure the integrity of the final result. The following workflow for the analysis of volatile sulfur compounds in a liquid matrix illustrates this principle.

Caption: A typical experimental workflow for the selective detection and quantification of sulfur-containing compounds.

Detailed Experimental Protocol: HS-SPME-GC-SCD/MS

This protocol is designed for the analysis of volatile sulfur compounds in a water-based matrix, a common scenario in environmental and pharmaceutical quality control.

1. Sample Preparation (HS-SPME):

  • Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a liquid or solid sample. This minimizes matrix interference and enhances sensitivity.

  • Procedure:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a target analyte).

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

2. GC Separation:

  • Rationale: The choice of GC column is critical for resolving sulfur compounds from each other and from matrix components. An inert flow path is essential to prevent the loss of reactive sulfur compounds.[4] A column specifically designed for sulfur analysis, such as an Agilent J&W DB-Sulfur SCD, is recommended.[4]

  • Parameters:

    • Injector: Splitless mode, 250 °C.

    • Column: DB-Sulfur SCD, 30 m x 0.32 mm x 4.2 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

3. Detection (SCD and MS):

  • Rationale: Splitting the column effluent to both an SCD and an MS detector provides complementary information. The SCD offers highly selective and equimolar quantification, while the MS provides definitive identification.[17]

  • Parameters:

    • Effluent Splitter: A 1:1 split ratio between the SCD and MS.

    • SCD: Burner temperature of 800 °C, appropriate ozone and hydrogen flows as per manufacturer's recommendations.

    • MS: Transfer line temperature of 250 °C, ion source temperature of 230 °C. Acquire data in both full scan mode (e.g., m/z 35-350) for qualitative analysis and SIM mode for target analytes to maximize sensitivity.

4. Data Analysis:

  • Quantification: Use the chromatogram from the SCD for quantification. The equimolar response simplifies calibration, as the response factor for one sulfur compound can be applied to others.

  • Identification: Use the MS data to confirm the identity of the peaks detected by the SCD. Compare the obtained mass spectra with a reference library (e.g., NIST).

Trustworthiness: A Self-Validating System in Practice

The described workflow incorporates several self-validating principles:

  • Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

  • Dual Detection: The parallel use of SCD and MS provides orthogonal confirmation. A peak detected by the highly selective SCD should have a corresponding mass spectrum that confirms the presence of sulfur.

  • Method Blanks and Spikes: Regular analysis of method blanks ensures that the system is free from contamination. Analysis of matrix spikes at various concentrations validates the method's accuracy and recovery.

Concluding Remarks for the Practicing Scientist

The selective detection of sulfur-containing compounds by GC/MS is a multifaceted task that requires a thoughtful approach to both instrumentation and methodology. While there is no single "best" detector for all applications, a thorough understanding of the principles, advantages, and limitations of each technique allows the analytical scientist to make an informed decision. For applications demanding the highest selectivity and sensitivity in complex matrices, the GC-SCD remains a powerful tool.[1][9] The GC-AED offers exceptional versatility for multi-element analysis.[12] For routine analyses, the FPD and PFPD provide a cost-effective solution.[11][13] The strategic use of mass spectrometry, either as a standalone detector or in parallel with a sulfur-selective detector, provides the ultimate confidence in both identification and quantification.[13][17] By designing experimental workflows that are inherently self-validating, researchers can ensure the scientific integrity and trustworthiness of their results.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.